molecular formula C6H4N2O3S B177697 Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide CAS No. 138417-40-0

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Cat. No.: B177697
CAS No.: 138417-40-0
M. Wt: 184.17 g/mol
InChI Key: TYWYQFLITLNVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide serves as a versatile heterocyclic building block in medicinal chemistry, with published applications in central nervous system (CNS) pharmacology . Scientific studies highlight its use as a core scaffold for developing novel Mannich base derivatives, which have been synthesized and profiled in vivo for their potential neuroactive properties . Research indicates that compounds based on this structure have been investigated for their ability to modulate serotoninergic (5-HT) systems, showing a profile that suggests potential for antidepressant and anorectic activity in animal models . The primary research value of this compound lies in its role as a key synthetic intermediate for exploring structure-activity relationships in the design of new pharmacologically active agents targeting the CNS . This product is intended for research and further manufacturing applications only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3S/c9-5-4-2-1-3-7-6(4)12(10,11)8-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWYQFLITLNVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567455
Record name 1H-1lambda~6~-[1,2]Thiazolo[5,4-b]pyridine-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138417-40-0
Record name 1H-1lambda~6~-[1,2]Thiazolo[5,4-b]pyridine-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridine-1,1,3-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the isothiazolopyridine scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential applications in drug discovery. The content herein is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical development.

Introduction

The isothiazolo[5,4-b]pyridine ring system is a purine isostere, making it a privileged scaffold in the design of kinase inhibitors and other therapeutic agents. The introduction of a ketone and a sulfone group to this core structure, as seen in this compound, modulates its electronic and steric properties, offering unique opportunities for molecular interactions with biological targets. This document will explore the fundamental characteristics and synthetic routes to this compound, as well as the burgeoning research into the biological activities of its derivatives.

Chemical and Physical Properties

This compound is a stable organic compound with the following key identifiers and properties.

PropertyValue
Molecular Formula C₆H₄N₂O₃S
Molecular Weight 184.17 g/mol
CAS Number 138417-40-0
Appearance Solid (predicted)
Synonyms 1,1-dioxo-[1][2]thiazolo[5,4-b]pyridin-3-one

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through a two-step process involving the initial synthesis of the Isothiazolo[5,4-b]pyridin-3(2H)-one precursor followed by its oxidation.

Synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one (Precursor)

Conceptual Experimental Protocol (based on related syntheses):

  • Chlorinative Cyclization: 2-amino-3-cyanopyridine is reacted with a sulfur chloride reagent, such as sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂), in an appropriate solvent. This reaction proceeds through the formation of a sulfur-nitrogen bond, followed by intramolecular cyclization to yield 3-chloroisothiazolo[5,4-b]pyridine.[3]

  • Hydrolysis: The resulting 3-chloroisothiazolo[5,4-b]pyridine is then subjected to hydrolysis under acidic or basic conditions to replace the chlorine atom with a hydroxyl group, which exists in tautomeric equilibrium with the more stable keto form, Isothiazolo[5,4-b]pyridin-3(2H)-one.

Oxidation to this compound

The direct oxidation of the Isothiazolo[5,4-b]pyridin-3(2H)-one precursor is a reliable method for the synthesis of the title compound. A two-step oxidation process using oxone® (potassium peroxymonosulfate) and sodium hypochlorite has been reported to be effective.[2]

Detailed Experimental Protocol: [2]

  • Step 1: Oxidation with Oxone®: To a solution of Isothiazolo[5,4-b]pyridin-3(2H)-one in a suitable solvent, add a solution of oxone®. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Step 2: Oxidation with Sodium Hypochlorite: Following the initial oxidation, a solution of sodium hypochlorite is added to the reaction mixture. The reaction is continued until the formation of the 1,1-dioxide is complete, as indicated by TLC.

  • Work-up and Purification: The reaction mixture is then worked up by quenching any remaining oxidizing agents, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

The logical workflow for the synthesis is depicted below:

Synthesis_Workflow A 2-Amino-3-cyanopyridine B Chlorinative Cyclization (e.g., S₂Cl₂ or SOCl₂) A->B Reaction C 3-Chloroisothiazolo[5,4-b]pyridine B->C Product D Hydrolysis C->D Reaction E Isothiazolo[5,4-b]pyridin-3(2H)-one D->E Product F Two-Step Oxidation (Oxone®, NaOCl) E->F Reaction G This compound F->G Final Product RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Death Receptor (e.g., TNFR1) ripk1 RIPK1 receptor->ripk1 Activation ripk3 RIPK3 ripk1->ripk3 Phosphorylation mlkl MLKL ripk3->mlkl Phosphorylation necroptosis Necroptosis (Inflammatory Cell Death) mlkl->necroptosis Execution inhibitor Isothiazolo[5,4-b]pyridine Derivatives inhibitor->ripk1 Inhibition

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines the synthetic pathway, detailed experimental protocols, and in-depth analysis of the spectroscopic data required to confirm the molecule's intricate structure.

Introduction

This compound belongs to the family of fused heterocyclic compounds, which are significant scaffolds in medicinal chemistry. The introduction of a sulfone group into the isothiazolone ring system can modulate the compound's physicochemical properties, influencing its biological activity. Accurate structural confirmation is paramount for any further investigation into its potential applications. This guide details the multifaceted approach required for the unambiguous structure elucidation of this target molecule.

Synthesis and Reaction Pathway

The synthesis of this compound is achieved through a two-step oxidation of the corresponding Isothiazolo[5,4-b]pyridin-3(2H)-one precursor.[1] This method has proven effective for a range of 2-substituted derivatives, yielding good results.[1]

The logical workflow for the synthesis and subsequent structure elucidation is depicted below:

G Workflow for Synthesis and Structure Elucidation A Isothiazolo[5,4-b]pyridin-3(2H)-one (Precursor) B Two-Step Oxidation (Oxone® / NaOCl) A->B Synthesis C This compound B->C Product D Spectroscopic Analysis C->D Characterization E Structure Confirmation D->E Data Interpretation

Caption: Synthetic and analytical workflow for this compound.

Chemical Structure and Key Features

The core structure of this compound is a tricyclic system featuring a pyridine ring fused to an isothiazolone 1,1-dioxide ring.

Caption: Chemical structure of the title compound.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below. These protocols are based on established procedures for related compounds.[2]

Synthesis of this compound

The synthesis involves a two-step oxidation of the Isothiazolo[5,4-b]pyridin-3(2H)-one precursor.[1]

Step 1: Oxidation with Oxone® (Potassium Peroxymonosulfate)

  • Dissolve the Isothiazolo[5,4-b]pyridin-3(2H)-one precursor in a suitable solvent mixture, such as methanol/water.

  • Cool the solution in an ice bath.

  • Add a solution of Oxone® (KHSO₅) portion-wise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate S-oxide.

Step 2: Oxidation with Sodium Hypochlorite (NaOCl)

  • Dissolve the intermediate S-oxide in a suitable solvent, such as dichloromethane or chloroform.

  • Add a solution of sodium hypochlorite (bleach) dropwise at 0 °C.

  • Stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]

  • Instrumentation: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample.[2]

  • Instrumentation: Obtain the IR spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

  • Instrumentation: Perform high-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source to determine the exact mass and confirm the elemental composition.

  • Fragmentation Analysis: Conduct tandem mass spectrometry (MS/MS) to study the fragmentation pattern, which can provide further structural insights.

Data Presentation and Interpretation

Due to the limited availability of direct experimental data for the title compound, the following tables summarize the expected spectroscopic characteristics. These predictions are based on the analysis of the precursor molecule, related isothiazolopyridine derivatives, and the known spectroscopic effects of sulfone and lactam functional groups.

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constant (J, Hz)
H-57.50 - 7.70ddJ = 8.0, 4.5
H-68.30 - 8.50ddJ = 8.0, 1.5
H-78.80 - 9.00ddJ = 4.5, 1.5
NH11.0 - 12.0br s-

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The downfield shift of the pyridine protons compared to the unoxidized precursor is expected due to the electron-withdrawing effect of the sulfone group.

Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆
C-3 (C=O)160.0 - 165.0
C-3a120.0 - 125.0
C-5122.0 - 127.0
C-6135.0 - 140.0
C-7150.0 - 155.0
C-7a155.0 - 160.0

Note: The presence of the sulfone and lactam carbonyl groups significantly influences the chemical shifts of the aromatic carbons.

Predicted Infrared (IR) Absorption Bands

Table 3: Key Predicted IR Absorption Bands

Wavenumber (ν, cm⁻¹)Functional Group Assignment
3200 - 3300N-H stretch (lactam)
1700 - 1720C=O stretch (lactam)
1330 - 1360SO₂ asymmetric stretch
1150 - 1180SO₂ symmetric stretch
1580 - 1610C=C and C=N stretches (pyridine ring)

Note: The strong absorption bands corresponding to the sulfone (SO₂) and lactam (C=O) groups are characteristic features in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS)

Table 4: Predicted HRMS Data

Ion FormulaCalculated Exact MassObserved Mass
[C₆H₄N₂O₃S + H]⁺185.0015To be determined
[C₆H₄N₂O₃S + Na]⁺206.9835To be determined

Note: Confirmation of the molecular formula is achieved by comparing the experimentally observed mass with the calculated exact mass.

Conclusion

The structure elucidation of this compound is a systematic process that relies on a combination of chemical synthesis and comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is not widely published, a robust structural assignment can be achieved through the detailed protocols and comparative data analysis outlined in this guide. This foundational knowledge is essential for enabling further research into the potential applications of this and related heterocyclic compounds in various scientific and industrial fields.

References

Navigating the Landscape of TRPV4 Activation: A Technical Guide to GSK1016790A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the potent and selective Transient Receptor Potential Vanilloid 4 (TRPV4) channel agonist, GSK1016790A. This document provides an in-depth overview of its properties, mechanism of action, and key experimental applications, addressing a notable discrepancy in its publicly listed CAS number.

Initially identified under CAS 138417-40-0, which corresponds to Isothiazolo[5,4-b]pyridin-3(2H)-one, 1,1-dioxide, the vast body of scientific literature points to the correct CAS number for GSK1016790A being 942206-85-1 . This guide will focus exclusively on the well-characterized compound GSK1016790A.

Core Properties of GSK1016790A

GSK1016790A is a cell-permeable piperazine amide derivative that has emerged as an invaluable tool for elucidating the physiological and pathological roles of the TRPV4 ion channel.[1] Its high potency and selectivity make it a superior research tool compared to other TRPV4 activators like 4α-phorbol 12,13-didecanoate (4α-PDD).[1]

Physicochemical Properties

A summary of the key physicochemical properties of GSK1016790A is presented in Table 1.

PropertyValueSource
CAS Number 942206-85-1[1]
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[2]
Molecular Weight 655.61 g/mol [2]
Appearance Crystalline solid[2]
Solubility DMSO: ~15 mg/mL, Ethanol: ~10 mg/mL, Sparingly soluble in aqueous buffers[2]
Storage -20°C[2]
Stability ≥ 4 years at -20°C[2]
Biological Activity

GSK1016790A is a potent agonist of the TRPV4 channel, a non-selective cation channel that is permeable to Ca²⁺.[3] Its activation leads to an influx of calcium ions, initiating a cascade of intracellular signaling events. The biological potency of GSK1016790A has been quantified in various cell-based assays, as detailed in Table 2.

Assay SystemParameterValueSource
Human TRPV4-expressing HEK cellsEC₅₀ (Ca²⁺ influx)2.1 nM[3]
Mouse TRPV4-expressing HEK cellsEC₅₀ (Ca²⁺ influx)18 nM[3]
HeLa cells transiently expressing TRPV4EC₅₀ (Ca²⁺ influx)3.3 nM[4][5]
HEK293 cells (TRPV4 aggregation)EC₅₀31 nM[6]
Primary human endothelial cellsEC₅₀ (Ca²⁺ influx)26.9 nM

Mechanism of Action and Signaling Pathways

GSK1016790A selectively binds to and activates TRPV4 channels located on the plasma membrane. This activation leads to a rapid influx of extracellular Ca²⁺, which in turn can trigger a variety of downstream signaling pathways.[7] Notably, the activation of TRPV4 by GSK1016790A has been shown to induce endocytosis of the channel, a process regulated by Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[6][7] This internalization serves as a feedback mechanism to modulate the cellular response to sustained activation.

Diagram: GSK1016790A-Induced TRPV4 Signaling Pathway

GSK1016790A_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx mediates GSK1016790A GSK1016790A GSK1016790A->TRPV4 binds and activates PKC PKC Ca_influx->PKC PI3K PI3K Ca_influx->PI3K RhoA RhoA Ca_influx->RhoA Downstream Downstream Cellular Responses Ca_influx->Downstream triggers Endocytosis TRPV4 Endocytosis PKC->Endocytosis PI3K->Endocytosis RhoA->Endocytosis Endocytosis->TRPV4 regulates

Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and subsequent PKC, PI3K, and RhoA-mediated endocytosis.

Experimental Protocols

GSK1016790A is utilized in a variety of experimental settings to probe the function of TRPV4 channels. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Calcium Imaging

This protocol measures changes in intracellular calcium concentration following the application of GSK1016790A.

Materials:

  • Cells expressing TRPV4 channels (e.g., HEK293-TRPV4, HUVECs).[7]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[7]

  • Hanks' Balanced Salt Solution (HBSS).[8]

  • GSK1016790A stock solution in DMSO.

  • Fluorimeter or confocal microscope.[7]

Procedure:

  • Culture cells to an appropriate confluency on a suitable imaging plate or coverslip.

  • Wash cells with HBSS.

  • Load cells with Fura-2 AM (e.g., 2.5 µM with 0.01% w/v Pluronic acid in HBSS) for a specified time at 37°C.[8]

  • Wash off the dye and replace it with fresh HBSS.

  • Acquire baseline fluorescence readings (e.g., ratio of emission at 520 nm with excitation at 340 nm and 380 nm for Fura-2).[8]

  • Add GSK1016790A to the desired final concentration.

  • Immediately begin recording the change in fluorescence over time.

  • Analyze the data by calculating the ratio of fluorescence intensities, which corresponds to the intracellular calcium concentration.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV4 channels upon activation by GSK1016790A.

Materials:

  • Cells expressing TRPV4 channels.

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular and extracellular recording solutions.[9]

  • GSK1016790A solution.

Procedure:

  • Prepare recording pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[10]

  • Establish a whole-cell patch clamp configuration on a selected cell.[10]

  • Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Record baseline whole-cell currents.

  • Perfuse the cell with the extracellular solution containing GSK1016790A.

  • Record the evoked currents. A voltage ramp protocol (e.g., -100 mV to +100 mV) can be used to determine the current-voltage relationship.[9]

  • Analyze the amplitude, kinetics, and voltage-dependence of the GSK1016790A-induced currents.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Channel Trafficking

This assay can be used to monitor the trafficking and internalization of TRPV4 channels in response to GSK1016790A.[7]

Materials:

  • Cells co-expressing TRPV4 tagged with a BRET donor (e.g., Renilla luciferase, Rluc8) and a plasma membrane or endosomal marker tagged with a BRET acceptor (e.g., Venus).[6][7]

  • Coelenterazine H (luciferase substrate).[7]

  • Microplate reader capable of measuring luminescence and fluorescence.[7]

  • GSK1016790A solution.

Procedure:

  • Seed transfected cells in a white-walled, clear-bottom microplate.

  • Replace the medium with HBSS 30 minutes before the assay.[7]

  • Add coelenterazine H (e.g., 5 µM) and measure baseline luminescence (e.g., at 480 nm) and fluorescence (e.g., at 530 nm).[7]

  • Add GSK1016790A (e.g., 100 nM).[6]

  • Measure the luminescence and fluorescence signals at different time points after agonist addition.

  • Calculate the BRET ratio (acceptor emission / donor emission) to determine the proximity of TRPV4 to the plasma membrane or endosomal markers.

Diagram: General Experimental Workflow for In Vitro Analysis of GSK1016790A

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (TRPV4-expressing) Ca_Imaging Calcium Imaging Cell_Culture->Ca_Imaging Patch_Clamp Patch Clamp Cell_Culture->Patch_Clamp BRET_Assay BRET Assay Cell_Culture->BRET_Assay GSK_Prep GSK1016790A Stock Preparation GSK_Prep->Ca_Imaging GSK_Prep->Patch_Clamp GSK_Prep->BRET_Assay Ca_Analysis [Ca²⁺]i vs. Time Ca_Imaging->Ca_Analysis Current_Analysis I-V Curves Patch_Clamp->Current_Analysis BRET_Analysis BRET Ratio Change BRET_Assay->BRET_Analysis

Caption: A generalized workflow for studying GSK1016790A's effects in vitro, from preparation to data analysis.

In Vivo Administration in Rodent Models

GSK1016790A has been used in rats and mice to investigate the systemic effects of TRPV4 activation.

Administration:

  • Rats: Intravenous (i.v.) injection of GSK1016790A at doses ranging from 2-10 µg/kg has been shown to produce dose-dependent decreases in systemic and pulmonary arterial pressure.[11] Higher doses (e.g., 12 µg/kg, i.v.) can lead to cardiovascular collapse.[11] For biodistribution studies, a solution in 10% ethanol and 90% saline has been used for tail vein injection.[12]

  • Mice: Intraperitoneal (i.p.) administration of GSK1016790A at doses of 0.001-0.1 mg/kg has been used to study its effects on gut transit time.[3] In a mouse model of intracerebral hemorrhage, administration of GSK1016790A attenuated neurological and motor deficits.[13]

Considerations:

  • The vehicle for GSK1016790A in vivo can vary, with saline containing low percentages of DMSO and Tween 80 being common for preparing dilutions from a stock solution.[14]

  • Close monitoring of cardiovascular parameters is crucial, especially at higher doses, due to the risk of circulatory collapse.[11]

  • All animal experiments must be conducted in accordance with approved institutional guidelines.[12]

Safety and Handling

GSK1016790A should be handled with care in a laboratory setting. It is intended for research use only and is not for human or veterinary use.[2] Standard laboratory safety practices, including the use of personal protective equipment, are recommended. Avoid ingestion, inhalation, and contact with skin and eyes.[2]

Conclusion

GSK1016790A is a potent and selective pharmacological tool that has been instrumental in advancing our understanding of TRPV4 channel biology. Its utility in both in vitro and in vivo models allows for a comprehensive investigation of TRPV4-mediated signaling and its physiological consequences. This guide provides a foundational resource for researchers employing GSK1016790A in their studies, from basic characterization to complex experimental designs.

References

The Biological Frontier of Isothiazolo[5,4-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazolo[5,4-b]pyridine scaffold, a heterocyclic ring system, is an emerging area of interest in medicinal chemistry. Its structural similarity to purine has made it a compelling candidate for the development of novel therapeutics, particularly in oncology and immunology. This technical guide provides a comprehensive overview of the current understanding of the biological activities of isothiazolo[5,4-b]pyridine derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. While published data on this specific scaffold remains nascent, this guide draws upon extensive research into the closely related and more broadly studied thiazolo[5,4-b]pyridine analogues to provide a robust contextual framework for future research and development.

Quantitative Biological Activity

The exploration of isothiazolo[5,4-b]pyridine derivatives has revealed promising anticancer properties. The following tables summarize the available quantitative data for these compounds and their structural analogues, offering a comparative perspective on their therapeutic potential.

Table 1: Anticancer Activity of Isothiazolo[5,4-b]pyridine Derivatives

Compound SeriesLinkerGI50 (µM)Cell LinesReference
Isothiazolopyridines with a tertiary amineMethylene~20Broad Spectrum[1]
Isothiazolopyridines with a tertiary amine2-Hydroxypropylene~20Broad Spectrum[1]

Note: The preliminary study indicated a broad spectrum of anticancer action at the GI50 level, with compounds featuring a 2-hydroxypropylene spacer showing notable activity.[1]

Table 2: Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine Analogues

CompoundTarget KinaseIC50 (nM)NotesReference
19aPI3Kα3.6Potent inhibitor with activity against other PI3K isoforms.[2]
19aPI3Kγ1.8[2]
19aPI3Kδ2.5[2]
6rc-KIT (V560G/D816V mutant)4770Overcomes imatinib resistance.[3]
Imatinibc-KIT (Wild-Type)270Reference compound.[4]
Imatinibc-KIT (V560G/D816V mutant)37930Reference compound.[4]
Sunitinibc-KIT (Wild-Type)140Reference compound.[4]
Sunitinibc-KIT (V560G/D816V mutant)3980Reference compound.[4]

Table 3: Anti-proliferative Activity of Thiazolo[5,4-b]pyridine Analogues

CompoundCell LineGI50 (µM)Target PathwayReference
6rGIST-T1 (c-KIT exon 11 mutation)~0.02c-KIT[4]
6rHMC1.2 (c-KIT V560G/D816V mutations)1.15c-KIT[4]
ImatinibGIST-T10.02c-KIT[4]
ImatinibHMC1.227.11c-KIT[4]
SunitinibHMC1.21.06c-KIT[4]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for the evaluation of isothiazolo[5,4-b]pyridine and its analogues. These protocols provide a foundation for the replication and extension of these findings.

General Synthesis of the Isothiazolo[5,4-b]pyridine Core

The synthesis of the isothiazolo[5,4-b]pyridine scaffold is a critical first step in the development of new derivatives. A common approach involves the chlorinative cyclization of a pyridine precursor.

Protocol:

  • Precursor Preparation: The synthesis often starts with a commercially available or readily synthesized substituted pyridine, such as 2-amino-3-cyanopyridine.[5]

  • Chlorinative Cyclization: The pyridine precursor is reacted with a sulfur chloride reagent, like sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂), in an appropriate solvent.[5] The reaction mixture is typically stirred at room temperature or with gentle heating.[5]

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.[5] Purification is generally achieved through column chromatography on silica gel to yield the desired isothiazolo[5,4-b]pyridine derivative.[5]

G cluster_synthesis General Synthetic Workflow start 2-Amino-3-cyanopyridine (Precursor) reagent Sulfur Monochloride (S₂Cl₂) or Thionyl Chloride (SOCl₂) reaction Chlorinative Cyclization start->reaction reagent->reaction product 3-Chloroisothiazolo[5,4-b]pyridine reaction->product purification Purification (Column Chromatography) product->purification

A generalized synthetic workflow for isothiazolo[5,4-b]pyridines.
In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds on cancer cells.[6]

Protocol:

  • Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 hours).[6]

  • MTT Addition: Following treatment, MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.[7]

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and the GI50 (the concentration that inhibits cell growth by 50%) is determined.[8]

G cluster_workflow MTT Assay Workflow culture Culture Cancer Cell Lines seed Seed Cells in 96-well Plates culture->seed treat Treat with Test Compounds seed->treat incubate Incubate (e.g., 48h) treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read analyze Calculate GI50 read->analyze

Standard workflow for in vitro anticancer activity assessment.
Radiometric Biochemical Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.[4]

Protocol:

  • Incubation: The target kinase (e.g., c-KIT) is incubated with various concentrations of the test compound.[4]

  • Reaction Initiation: The kinase reaction is initiated by adding a substrate and [γ-³²P]ATP.[4]

  • Reaction Progression: The reaction is allowed to proceed for a set time at a controlled temperature.[4]

  • Reaction Termination: The reaction is stopped.[4]

  • Separation: The radiolabeled substrate is separated from the free radiolabeled ATP.[4]

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter, which is proportional to the kinase activity.[4]

Signaling Pathways

The biological activity of isothiazolo[5,4-b]pyridine derivatives and their analogues is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the c-KIT and PI3K signaling pathways, which are prominent targets for this class of compounds.

c-KIT Signaling Pathway

The c-KIT receptor tyrosine kinase plays a crucial role in various cellular processes.[9] Its aberrant activation is implicated in several cancers.[10]

G cluster_pathway c-KIT Signaling Pathway SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Isothiazolo[5,4-b]pyridine Derivative Inhibitor->cKIT Inhibition

The c-KIT signaling pathway and its inhibition.
PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell metabolism, growth, and survival.[11] Its dysregulation is a common feature in many human cancers.[12]

G cluster_pathway PI3K Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth Inhibitor Isothiazolo[5,4-b]pyridine Derivative Inhibitor->PI3K Inhibition

The PI3K signaling pathway and its inhibition.

Conclusion

The isothiazolo[5,4-b]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary data on its anticancer activity, coupled with the extensive research on structurally related thiazolo[5,4-b]pyridine analogues as potent kinase inhibitors, underscores the potential of this heterocyclic system. This technical guide provides a foundational resource for researchers to build upon, offering standardized methodologies and a clear overview of the key biological pathways involved. Further investigation into the synthesis of diverse isothiazolo[5,4-b]pyridine derivatives and their comprehensive biological evaluation is warranted to fully elucidate their therapeutic utility.

References

The Elusive Mechanism: An In-Depth Technical Guide to the Biological Activities of the Isothiazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed research on the specific mechanism of action for Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is not available in the public scientific literature. This guide provides a comprehensive overview of the known biological activities and mechanisms of action for structurally related isothiazolopyridine and thiazolopyridine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the therapeutic potential of this heterocyclic scaffold.

Introduction: The Therapeutic Potential of Isothiazolopyridines

The isothiazolopyridine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. While the specific molecule, this compound, remains uncharacterized in terms of its detailed mechanism of action, its structural analogs have been investigated as potent modulators of various cellular pathways. This guide will synthesize the available data on these related compounds, offering insights into potential mechanisms of action, summarizing quantitative biological data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Known Biological Activities of Isothiazolopyridine Derivatives

Derivatives of the isothiazolopyridine and the closely related thiazolopyridine scaffolds have demonstrated a breadth of biological activities, suggesting a rich potential for therapeutic development. Key areas of investigation include oncology, virology, and immunology.

Anticancer Activity

Several studies have highlighted the potential of isothiazolopyridine derivatives as anticancer agents. Research has shown that certain derivatives exhibit a broad spectrum of anticancer action.[1] For instance, two small series of isothiazolo[5,4-b]pyridine derivatives with a tertiary amine base center were found to be active in vitro against various tumor cell lines.[1]

Kinase Inhibition

A prominent mechanism of action for several isothiazolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.

  • Cyclin G-Associated Kinase (GAK) Inhibition: Isothiazolo[4,3-b]pyridines have been identified as potent inhibitors of GAK, a kinase implicated in viral entry and cellular trafficking.[2][3] The most potent ligands in some series displayed Kd values of less than 100 nM.[3] However, in some cases, potent GAK inhibition did not translate to significant antiviral activity against viruses like Hepatitis C.[2][3] Conversely, the closely related isothiazolo[4,5-b]pyridine scaffold was explored, but the synthesized compounds were found to be inactive as GAK inhibitors.[4]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Novel thiazolo[5,4-b]pyridine derivatives have been designed and synthesized as potent PI3K inhibitors, highlighting a potential therapeutic avenue in oncology.[5]

  • Dual Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β) Inhibition: Molecular hybridization of pyridine with thiazolidin-4-one has yielded compounds with dual inhibitory activity against CDK2 and GSK3β, two kinases involved in cell cycle regulation and other cellular processes.[6]

Sphingosine-1-Phosphate Receptor (S1PR) Agonism

Thiazolo[5,4-b]pyridine derivatives have been developed as isoform-selective agonists of the S1P1 receptor.[7] S1P1 agonists play a role in lymphocyte trafficking and are of interest for the treatment of autoimmune diseases. A notable compound from this class demonstrated good in vivo efficacy, causing a significant reduction in blood lymphocyte counts in rats.[7]

Antimicrobial and Antifungal Activity

The therapeutic potential of this scaffold extends to infectious diseases. Thiazolo[4,5-b]pyridin-2-ones have shown moderate to potent antimicrobial activity against pathogenic bacteria.[8] Additionally, novel isothiazole-thiazole derivatives have exhibited excellent fungicidal activity, with some compounds showing efficacy against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans.[9] The mechanism for some of these antifungal compounds is suggested to be the targeting of the oxysterol-binding protein.[9]

Quantitative Biological Data

The following tables summarize the quantitative data for various isothiazolopyridine and thiazolopyridine derivatives from the cited literature.

Table 1: Anticancer Activity of Isothiazolo[5,4-b]pyridine Derivatives

Compound ClassActivity MetricConcentrationCell LinesReference
Isothiazolopyridines with a tertiary amineGI50~20 µMNot specified[1]

Table 2: Kinase Inhibition Data for Isothiazolopyridine and Thiazolidinone Derivatives

Compound ClassTarget KinaseActivity MetricValueReference
Isothiazolo[4,3-b]pyridinesGAKKd< 100 nM[3]
Pyridine-thiazolidin-4-one hybrid (Compound 8a)CDK2IC500.675 µg/mL[6]
Pyridine-thiazolidin-4-one hybrid (Compound 8a)GSK3βIC500.134 µg/mL[6]
Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid (Compound 13a)CDK2IC500.396 µg/mL[6]
Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid (Compound 13a)GSK3βIC500.118 µg/mL[6]

Table 3: S1P1 Receptor Agonist Activity

CompoundActivityDosageEffectAnimal ModelReference
(-)-2-amino-4-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-methylbutanoic acid (8c)S1P1 agonist0.3 mg/kg (oral)Statistically significant reduction in blood lymphocyte counts 24h post-dosingFemale Lewis rats[7]

Table 4: Antimicrobial and Antifungal Activity

Compound ClassOrganismActivity MetricValueReference
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (Compound 3g)Pseudomonas aeruginosa, Escherichia coliMIC0.21 µM[8][10]
Isothiazole-thiazole derivative (Compound 6u)Pseudoperonospora cubensisEC500.046 mg/L[9]
Isothiazole-thiazole derivative (Compound 6u)Phytophthora infestansEC500.20 mg/L[9]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of isothiazolopyridine derivatives.

In Vitro Anticancer Activity Screening
  • Objective: To determine the growth inhibitory effects of compounds on human tumor cell lines.

  • Methodology: The primary screening is typically performed by the National Cancer Institute (NCI) using a panel of 60 human tumor cell lines. Compounds are tested at a single high concentration. For compounds showing significant growth inhibition, a five-dose response curve is generated to determine the GI50 (concentration causing 50% growth inhibition). The protocol involves plating cells, adding the test compounds, incubating for a specified period (e.g., 48 hours), and then determining cell viability using a colorimetric assay such as the Sulforhodamine B (SRB) assay.

Kinase Inhibition Assays
  • Objective: To quantify the inhibitory activity of compounds against specific protein kinases.

  • Methodology: Kinase inhibition is often measured using in vitro enzymatic assays. For example, a common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate peptide by the kinase. The assay is performed with a fixed concentration of the kinase, substrate, and ATP, and varying concentrations of the inhibitor. The reaction is allowed to proceed for a set time and then stopped. The amount of phosphorylated substrate is quantified, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve. Non-radiometric methods, such as those based on fluorescence resonance energy transfer (FRET) or luminescence, are also widely used.

S1P1 Receptor Agonist Efficacy in Rats
  • Objective: To assess the in vivo efficacy of S1P1 agonists by measuring their effect on peripheral blood lymphocyte counts.

  • Methodology: Female Lewis rats are administered the test compound orally at a specific dose. Blood samples are collected at various time points (e.g., 24 hours post-dosing). Total lymphocyte counts are determined using an automated hematology analyzer. The percentage reduction in lymphocyte count compared to vehicle-treated control animals is calculated to assess the compound's efficacy.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Methodology: The assay is typically performed using a broth microdilution method in 96-well plates. A standardized inoculum of the test microorganism is added to wells containing serial dilutions of the test compound in a suitable growth medium. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Signaling Pathways and Visualizations

The diverse biological activities of isothiazolopyridine derivatives are a result of their interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation CellGrowth Cell Growth & Survival mTORC1 mTORC1 AKT->mTORC1 Activation mTORC1->CellGrowth Thiazolo_Pyridine Thiazolo[5,4-b]pyridine Derivatives Thiazolo_Pyridine->PI3K Inhibition

Caption: PI3K signaling pathway inhibited by thiazolo[5,4-b]pyridine derivatives.

S1P1_Signaling_Workflow Compound Thiazolo[5,4-b]pyridine S1P1 Agonist S1P1_Receptor S1P1 Receptor on Lymphocytes Compound->S1P1_Receptor Activation Internalization Receptor Internalization S1P1_Receptor->Internalization Egress_Block Blockade of Lymphocyte Egress from Lymph Nodes Internalization->Egress_Block Lymphopenia Peripheral Lymphopenia Egress_Block->Lymphopenia

Caption: Mechanism of action for S1P1 receptor agonists.

Kinase_Inhibition_Assay_Workflow Start Start: Prepare Assay Plate Add_Kinase Add Kinase & Inhibitor (Isothiazolopyridine) Start->Add_Kinase Add_Substrate Add Substrate & [γ-³³P]ATP Add_Kinase->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Phosphorylation Measure ³³P Incorporation Stop_Reaction->Measure_Phosphorylation Calculate_IC50 Calculate IC50 Measure_Phosphorylation->Calculate_IC50

Caption: General workflow for a radiometric kinase inhibition assay.

Conclusion and Future Directions

The isothiazolopyridine scaffold and its bioisosteres represent a promising starting point for the development of novel therapeutics targeting a range of diseases. While the specific mechanism of action for this compound remains to be elucidated, the extensive research on related compounds provides a strong foundation for future investigations. The demonstrated activities as kinase inhibitors, receptor modulators, and antimicrobial agents underscore the versatility of this heterocyclic system.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets of this compound and its derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core scaffold to optimize potency and selectivity for desired targets.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

By building upon the knowledge outlined in this guide, the scientific community can continue to unlock the therapeutic potential of the isothiazolopyridine scaffold.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Isothiazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and evolving therapeutic applications of the isothiazolo[5,4-b]pyridine core. This document is intended for researchers, scientists, and drug development professionals.

The isothiazolo[5,4-b]pyridine scaffold, a fused heterocyclic system, has emerged as a significant pharmacophore in medicinal chemistry. Its unique structural features have led to the development of a diverse range of derivatives exhibiting promising biological activities, from anticancer and antiviral to kinase inhibition. This technical guide provides an in-depth overview of the historical development, key synthetic methodologies, and the burgeoning therapeutic landscape of this important heterocyclic core.

A Historical Perspective: From Synthesis to Biological Exploration

The scientific literature points to the work of Chirichi et al. in 1990 as a foundational report on the synthesis of the isothiazolo[5,4-b]pyridine ring system.[1] Their work laid the groundwork for future exploration of this scaffold by detailing synthetic strategies to access this novel heterocyclic core. Following this initial discovery, the isothiazolo[5,4-b]pyridine nucleus remained relatively underexplored for a period.

The early 2000s marked a renewed interest in this scaffold, with studies beginning to investigate the biological potential of its derivatives. One of the early reports in 2004 described the anticancer activity of a series of isothiazolo[5,4-b]pyridine derivatives, demonstrating their potential as cytotoxic agents.

It is in the last decade, however, that research into isothiazolo[5,4-b]pyridines has intensified, with a particular focus on their role as kinase inhibitors. This has led to the discovery of potent inhibitors of several key kinases implicated in cancer and viral diseases, including Cyclin G-associated kinase (GAK), c-KIT, and Phosphoinositide 3-kinase (PI3K).

Synthetic Strategies: Accessing the Isothiazolo[5,4-b]pyridine Core

The synthesis of the isothiazolo[5,4-b]pyridine scaffold can be achieved through various synthetic routes. A key early method involved the construction of the isothiazole ring onto a pre-existing pyridine core.

Key Experimental Protocol: Synthesis of 3-Methylisothiazolo[5,4-b]pyridine Derivatives (Adapted from Chirichi et al., 1990)

A foundational method for the synthesis of isothiazolo[5,4-b]pyridines involves the reaction of a substituted aminopyridine precursor. The following is a generalized protocol based on early synthetic reports:

Materials:

  • Substituted 2-aminopyridine

  • A suitable thiocyanating agent (e.g., potassium thiocyanate)

  • An oxidizing agent (e.g., bromine)

  • Appropriate solvents (e.g., acetic acid, ethanol)

Procedure:

  • Thiocyanation: The substituted 2-aminopyridine is reacted with a thiocyanating agent in a suitable solvent to introduce a thiocyanate group at the 3-position of the pyridine ring.

  • Cyclization: The resulting 2-amino-3-thiocyanatopyridine intermediate undergoes intramolecular cyclization upon treatment with an oxidizing agent, such as bromine in acetic acid, to form the isothiazolo[5,4-b]pyridine ring system.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired isothiazolo[5,4-b]pyridine derivative.

More recent synthetic approaches have expanded the toolbox for accessing this scaffold and its derivatives, often employing modern cross-coupling methodologies to introduce a wide range of substituents and build molecular diversity.

Therapeutic Applications: A Scaffold of Growing Importance

The isothiazolo[5,4-b]pyridine core has proven to be a versatile template for the design of potent and selective inhibitors of various biological targets.

Anticancer Activity

Early investigations into the biological properties of isothiazolo[5,4-b]pyridines revealed their potential as anticancer agents. Subsequent research has identified specific molecular targets responsible for their antiproliferative effects, most notably protein kinases that are often dysregulated in cancer.

Kinase Inhibition

A significant body of research has focused on the development of isothiazolo[5,4-b]pyridine derivatives as kinase inhibitors. These compounds have shown potent activity against several important kinases:

  • Cyclin G-associated kinase (GAK): GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process hijacked by many viruses for entry into host cells. Isothiazolo[5,4-b]pyridine-based GAK inhibitors have demonstrated broad-spectrum antiviral activity.

  • c-KIT: A receptor tyrosine kinase, c-KIT is a key driver in several cancers, including gastrointestinal stromal tumors (GIST). Isothiazolo[5,4-b]pyridine derivatives have been developed as potent c-KIT inhibitors, showing promise for overcoming drug resistance.

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Isothiazolo[5,4-b]pyridines have been identified as potent inhibitors of PI3K, highlighting their therapeutic potential in oncology.

The following table summarizes the biological activities of selected isothiazolo[5,4-b]pyridine derivatives:

Compound ClassTargetBiological ActivityIC50/MICReference
Substituted Isothiazolo[5,4-b]pyridinesGAKAntiviral (HCV)Low nM-
Thiazolo[5,4-b]pyridine Derivativesc-KITAnticancer (GIST)Low µM-
Thiazolo[5,4-b]pyridine DerivativesPI3KαAnticancer3.6 nM-
IsothiazolopyridinesM. tuberculosisAntibacterial6.25 µg/mL-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of isothiazolo[5,4-b]pyridines are intrinsically linked to their ability to modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of intervention for these compounds.

GAK_Signaling_Pathway Virus Virus HostCell Host Cell Membrane Virus->HostCell Attachment Clathrin Clathrin-mediated Endocytosis HostCell->Clathrin Internalization ViralEntry Viral Entry Clathrin->ViralEntry GAK GAK GAK->Clathrin Regulates Isothiazolopyridine Isothiazolo[5,4-b]pyridine Inhibitor Isothiazolopyridine->GAK Inhibits

Caption: GAK Signaling in Viral Entry.

cKIT_Signaling_Pathway SCF SCF cKIT_receptor c-KIT Receptor SCF->cKIT_receptor Binds & Activates PI3K_pathway PI3K/AKT Pathway cKIT_receptor->PI3K_pathway RAS_MAPK_pathway RAS/MAPK Pathway cKIT_receptor->RAS_MAPK_pathway Isothiazolopyridine Isothiazolo[5,4-b]pyridine Inhibitor Isothiazolopyridine->cKIT_receptor Inhibits Cell_Survival Cell Survival & Proliferation PI3K_pathway->Cell_Survival RAS_MAPK_pathway->Cell_Survival

Caption: c-KIT Signaling Pathway in Cancer.

PI3K_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activates PI3K PI3K RTK->PI3K Recruits & Activates AKT AKT PI3K->AKT PIP2 -> PIP3 Isothiazolopyridine Isothiazolo[5,4-b]pyridine Inhibitor Isothiazolopyridine->PI3K Inhibits mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth

Caption: PI3K/AKT/mTOR Signaling Pathway.

Future Directions

The isothiazolo[5,4-b]pyridine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

  • Optimization of existing derivatives: Further structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

  • Exploration of new biological targets: Screening of isothiazolo[5,4-b]pyridine libraries against a wider range of biological targets to uncover new therapeutic opportunities.

  • Development of novel synthetic methodologies: The discovery of more efficient and versatile synthetic routes will facilitate the generation of novel analogues for biological evaluation.

References

Potential Therapeutic Targets of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is limited in publicly available literature. This guide provides an in-depth analysis of potential therapeutic targets by examining structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals to guide future investigation into the therapeutic potential of this molecule.

Executive Summary

This compound belongs to the isothiazolopyridine class of heterocyclic compounds. While this specific molecule is not extensively characterized, its structural analogs, including saccharin derivatives and various isomers of isothiazolopyridines and thiazolopyridines, have demonstrated significant activity against a range of therapeutic targets implicated in cancer, inflammation, and immunological disorders. This whitepaper synthesizes the existing research on these related compounds to propose and detail potential therapeutic avenues for this compound. Key putative targets identified through this analysis include carbonic anhydrases (CA) IX and XII, the JAK/STAT signaling pathway, phosphoinositide 3-kinase (PI3K), and cyclin G-associated kinase (GAK).

Proposed Therapeutic Targets and Rationale

Based on the biological activities of structurally analogous compounds, the following targets are proposed for this compound.

Carbonic Anhydrase IX and XII Inhibition for Anticancer Therapy

Recent studies have highlighted that the artificial sweetener saccharin, which shares a core structural motif with the target compound, can selectively inhibit carbonic anhydrase (CA) IX and XII.[1] These enzymes are crucial for the survival of cancer cells in the acidic and hypoxic tumor microenvironment.[1] By inhibiting CA IX and XII, saccharin derivatives have been shown to kill cancer cells with minimal effects on healthy cells, which express different isoforms (CA I and II).[1][2] This makes CA IX and XII compelling targets for the development of novel anticancer drugs.

JAK/STAT Pathway Inhibition for Anti-Inflammatory Applications

Saccharin-inspired analogs have been identified as potent inhibitors of the interferon-mediated inflammatory response.[3][4] Further investigation revealed that these compounds exert their anti-inflammatory effects through the inhibition of the JAK/STAT1 signaling pathway.[3][4] This pathway is a critical mediator of inflammatory signaling, and its dysregulation is implicated in various autoimmune and inflammatory diseases.

Phosphoinositide 3-Kinase (PI3K) Inhibition in Oncology

Derivatives of the closely related thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a key driver in many human cancers.[5] Therefore, PI3K represents a significant target for cancer therapy.

Cyclin G-Associated Kinase (GAK) Inhibition

Various isothiazolopyridine isomers have been explored as inhibitors of cyclin G-associated kinase (GAK).[6][7] GAK is a serine/threonine kinase involved in intracellular trafficking and has been implicated in viral infections and some cancers.

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative data for the biological activities of compounds structurally related to this compound.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Saccharin Derivatives

CompoundTarget IsoformInhibition Constant (K_i)Cell LineIC50Reference
SaccharinCA IX---[1]
Acesulfame KCA IX---[1]
Saccharin Derivative 1CA IXPotent (specific values not provided)Lung, Prostate, Colon Cancer CellsActive[1]
Saccharin Derivative 2CA XIIPotent (specific values not provided)Lung, Prostate, Colon Cancer CellsActive[1]

Table 2: Anti-Inflammatory Activity of Saccharin-Inspired Analogues

CompoundAssayCell LineIC50Target PathwayReference
CU-CPD103Nitric Oxide SignalingRAW 264.7Potent (specific values not provided)JAK/STAT1[3][4]

Table 3: PI3K Inhibition by Thiazolo[5,4-b]pyridine Derivatives

CompoundPI3K IsoformIC50Reference
Compound 19aPI3KαNanomolar range[5]
Compound 19aPI3KγNanomolar range[5]
Compound 19aPI3KδNanomolar range[5]
Compound 19aPI3Kβ~10-fold higher than other isoforms[5]

Table 4: Anticancer Activity of Isothiazolopyridine Derivatives

Compound SeriesActivity LevelCell LinesApproximate GI50Reference
Isothiazolopyridines with 2-hydroxypropylene spacerBroad SpectrumNot specified20 µM[8]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CA IX or XII.

  • Materials: Recombinant human CA IX/XII, p-nitrophenyl acetate (substrate), assay buffer (e.g., Tris-HCl), test compound, 96-well plate, spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the test compound dilutions to the wells of a 96-well plate.

    • Add the recombinant CA enzyme to each well and incubate to allow for binding.

    • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

    • Monitor the hydrolysis of the substrate by measuring the absorbance at a specific wavelength over time.

    • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

JAK/STAT1 Signaling Inhibition Assay (Western Blot)

This protocol assesses the phosphorylation status of STAT1 to determine the inhibitory effect of a compound on the JAK/STAT pathway.

  • Materials: Cell line (e.g., RAW 264.7 macrophages), lipopolysaccharide (LPS) or interferon, test compound, lysis buffer, primary antibodies (anti-phospho-STAT1, anti-total-STAT1), HRP-conjugated secondary antibody, ECL reagent, Western blot equipment.

  • Procedure:

    • Culture cells and treat with the test compound for a specified period.

    • Stimulate the cells with LPS or interferon to activate the JAK/STAT pathway.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody against phosphorylated STAT1.

    • Wash and then probe with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent.

    • Strip the membrane and re-probe with an antibody for total STAT1 as a loading control.

    • Quantify the band intensities to determine the level of STAT1 phosphorylation inhibition.

PI3K Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of PI3K isoforms.

  • Materials: Recombinant PI3K isoforms (α, β, γ, δ), lipid substrate (e.g., PIP2), ATP, test compound, kinase assay buffer, detection reagents.

  • Procedure:

    • Add the test compound, recombinant PI3K enzyme, and lipid substrate to a reaction plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate to allow for the phosphorylation of the lipid substrate.

    • Stop the reaction and detect the amount of the phosphorylated product (PIP3) using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

GAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Receptor->Clathrin_Coated_Vesicle Endocytosis Clathrin Clathrin AP2 AP2 GAK GAK Hsc70 Hsc70 GAK->Hsc70 Recruits GAK->Clathrin_Coated_Vesicle Phosphorylates AP2 Hsc70->Clathrin_Coated_Vesicle Removes Clathrin Uncoated_Vesicle Uncoated Vesicle Clathrin_Coated_Vesicle->Uncoated_Vesicle Uncoating Isothiazolopyridine Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide Isothiazolopyridine->GAK Potential Inhibition

Caption: Potential inhibition of the GAK-mediated clathrin uncoating process.

PI3K_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream_Targets Downstream Targets (mTOR, etc.) Akt->Downstream_Targets Activation Cell_Survival Cell Growth, Survival, Proliferation Downstream_Targets->Cell_Survival Thiazolopyridine Thiazolo[5,4-b]pyridine Derivative Thiazolopyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by thiazolopyridine analogs.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Saccharin_Analog Saccharin Analog Saccharin_Analog->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by saccharin analogs.

Experimental_Workflow Compound Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound->Primary_Screening Target_Identification Target Identification Assays (CA, PI3K, GAK, JAK/STAT) Primary_Screening->Target_Identification Active Hit_Validation Hit Validation (Dose-Response) Target_Identification->Hit_Validation Confirmed Hit Lead_Optimization Lead Optimization (SAR Studies) Hit_Validation->Lead_Optimization Preclinical_Studies Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical_Studies

Caption: A proposed experimental workflow for screening the target compound.

Conclusion and Future Directions

The structural similarity of this compound to compounds with known biological activities provides a strong rationale for investigating its therapeutic potential. The most promising areas for initial screening appear to be in oncology and inflammatory diseases, with a focus on inhibiting carbonic anhydrases IX/XII, the PI3K pathway, and the JAK/STAT pathway. The experimental protocols and workflows outlined in this guide offer a starting point for a systematic evaluation of this compound. Further research, including in vitro screening against these proposed targets followed by cell-based assays and eventual in vivo studies, will be crucial to elucidate the therapeutic value of this compound.

References

An In-depth Technical Guide to Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this core structure, focusing on its synthesis, biological activity, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new drugs targeting enzymes and signaling pathways implicated in various diseases.

Physicochemical Properties

Table 1: Physicochemical Properties of Isothiazolinones

PropertyGeneral Observations for IsothiazolinonesSource
Solubility Limited water solubility.[1]
Stability Unstable under alkaline conditions, elevated temperatures, and UV exposure.[1]
Reactivity Can bind to cellular components.[1]

Synthesis of this compound Derivatives

The synthesis of 2-substituted isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides has been reported through a multi-step process. The general synthetic workflow is outlined below.

SynthesisWorkflow A Isothiazolo[5,4-b]pyridin-3(2H)-ones B Oxidation A->B Oxone® (KHSO5) / Sodium Hypochlorite (NaOCl) C Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides B->C

Caption: General synthesis workflow for Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides:

This protocol is based on a described method for the oxidation of isothiazolo[5,4-b]pyridin-3(2H)-ones.

Materials:

  • 2-substituted isothiazolo[5,4-b]pyridin-3(2H)-one

  • Oxone® (Potassium peroxymonosulfate)

  • Sodium hypochlorite (NaOCl) solution

  • Appropriate solvent (e.g., acetonitrile/water)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve the starting 2-substituted isothiazolo[5,4-b]pyridin-3(2H)-one in a suitable solvent mixture.

  • Add Oxone® to the solution and stir at room temperature.

  • Slowly add a solution of sodium hypochlorite.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired 2-substituted this compound.

Biological Activity: Inhibition of Human Leukocyte Elastase

Derivatives of this compound have been investigated as potential inhibitors of human leukocyte elastase (HLE), a serine protease involved in inflammatory processes.[6]

Table 2: In Vitro Activity of this compound Derivatives against Human Leukocyte Elastase

CompoundTargetAssay TypeIC50 (µM)Source
2-(fluorinated pyridinyl)-isothiazol-3(2H)-one 1,1-dioxideHuman Leukocyte ElastaseEnzyme Inhibition Assay3.1
Experimental Protocols

Human Leukocyte Elastase (HLE) Inhibition Assay:

This is a general protocol for determining the inhibitory activity of compounds against HLE.

Materials:

  • Human Leukocyte Elastase (HLE)

  • Fluorogenic or chromogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a solution of HLE in the assay buffer.

  • In a 96-well plate, add the assay buffer, the HLE solution, and the test compound at various concentrations.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the HLE substrate to each well.

  • Monitor the fluorescence or absorbance at appropriate wavelengths over time.

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathways

Human leukocyte elastase is a key mediator of inflammation and tissue damage in various diseases.[6] Its inhibition can modulate downstream signaling pathways. While the specific signaling pathways directly affected by this compound have not been fully elucidated, a putative mechanism can be inferred from the known functions of HLE.

HLE_Inhibition_Pathway cluster_Inhibition Inhibition cluster_Cellular Cellular Events Isothiazolo_dioxide Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide Derivative HLE Human Leukocyte Elastase (HLE) Isothiazolo_dioxide->HLE Inhibits Proteolysis Proteolysis of Extracellular Matrix (e.g., Elastin) HLE->Proteolysis Causes Receptor_Cleavage Cleavage of Cell Surface Receptors HLE->Receptor_Cleavage Causes Inflammation Inflammation & Tissue Damage Proteolysis->Inflammation Receptor_Cleavage->Inflammation

References

The Synthesis of Novel Isothiazolo[5,4-b]pyridine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazolo[5,4-b]pyridine core is a promising heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its potential as a modulator of various biological targets. This technical guide provides a comprehensive overview of synthetic methodologies for the construction of this scaffold, along with insights into its biological significance and the experimental protocols for its synthesis and evaluation.

Introduction to the Isothiazolo[5,4-b]pyridine Scaffold

The fusion of an isothiazole ring with a pyridine moiety creates the isothiazolo[5,4-b]pyridine system, a class of compounds with emerging therapeutic potential. While structurally related to the more extensively studied thiazolopyridines, isothiazolopyridines offer a distinct electronic and steric profile, making them attractive candidates for novel drug discovery programs. Research has indicated their potential as anticancer agents and kinase inhibitors, highlighting the importance of efficient and versatile synthetic routes to access a diverse range of derivatives.[1][2]

Synthetic Strategies for the Isothiazolo[5,4-b]pyridine Core

The construction of the isothiazolo[5,4-b]pyridine scaffold can be approached through several synthetic routes. A key strategy involves the formation of the isothiazole ring onto a pre-existing pyridine core.

Synthesis from Isoxazolopyridine Precursors

One established method involves the cleavage of the N-O bond in isoxazolopyridine-4-thiols. This approach provides a pathway to hydroxy derivatives of isothiazolopyridines, which can then be further functionalized.[3]

A logical workflow for this synthesis is outlined below:

cluster_synthesis Synthesis from Isoxazolopyridine start Isoxazolopyridine-4-thiols intermediate1 Hydroxy Isothiazolopyridine Derivatives start->intermediate1 N-O bond cleavage intermediate2 Dichloroisothiazolopyridines intermediate1->intermediate2 Chlorination final_product Functionalized Isothiazolo[5,4-b]pyridines intermediate2->final_product Functionalization

Caption: Synthetic workflow from isoxazolopyridine precursors.

Experimental Protocols

General Procedure for the Synthesis of 3-Methylisothiazolo[5,4-b]pyridine Derivatives[3]

A detailed experimental protocol for the synthesis of 3-methylisothiazolo-[5,4-b]- and -[4,5-c]-pyridines and their functionalized derivatives has been described. The key steps involve the cleavage of the N-O bond of isoxazolopyridine-4-thiols to yield the corresponding hydroxy derivatives. These intermediates are then converted to 4,6-dichloroisothiazolopyridines, which serve as versatile precursors for further functionalization.

Step 1: Cleavage of the N-O bond in Isoxazolopyridine-4-thiols

  • Isoxazolopyridine-4-thiols (3) and (4) are treated with an equimolecular amount of Mo(CO)6 in boiling methanol to afford the hydroxy derivatives (6) and (7) in moderate to good yields.

Step 2: Synthesis of 4,6-Dichloroisothiazolopyridines

  • The hydroxy derivatives (6) and (7) are reacted with phenylphosphonic dichloride to yield the corresponding 4,6-dichloroisothiazolopyridines (10) and (17).

Step 3: Synthesis of Functionalized Derivatives

  • The 4,6-dichloroisothiazolopyridines (10) and (17) can be further functionalized through nucleophilic substitution reactions to introduce various substituents.

Biological Activity and Signaling Pathways

Derivatives of the isothiazolopyridine scaffold have demonstrated promising biological activities, particularly in the realm of oncology.

Anticancer Activity

Studies have shown that certain isothiazolo[5,4-b]pyridine derivatives exhibit a broad spectrum of anticancer action.[1][2] Specifically, derivatives containing a tertiary amine base center connected by a methylene or a 2-hydroxypropylene chain have been evaluated for their in vitro anticancer activity.[1][2] Compounds with a 2-hydroxypropylene spacer were found to be particularly effective, demonstrating significant anticancer effects with a 50% growth inhibition (GI50) concentration of approximately 20 mM/L.[1][2]

Kinase Inhibition

While specific data for isothiazolo[5,4-b]pyridines as kinase inhibitors is still emerging, the closely related thiazolo[5,4-b]pyridine scaffold has been extensively explored for this purpose. These compounds have been identified as potent inhibitors of various protein kinases, including c-KIT and PI3K, which are crucial components of cellular signaling pathways implicated in cancer.[1][4][5]

The general mechanism of action for these kinase inhibitors involves blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival.

cluster_pathway General Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase (e.g., c-KIT) substrate Downstream Substrate receptor->substrate Phosphorylation inhibitor Isothiazolo[5,4-b]pyridine Derivative inhibitor->receptor Inhibition atp ATP atp->receptor phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate signaling Cell Proliferation & Survival Signaling phosphorylated_substrate->signaling

Caption: General signaling pathway of kinase inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of isothiazolo[5,4-b]pyridine and related scaffolds.

Compound ClassSynthetic Yield (%)Reference
Hydroxy Isothiazolopyridine DerivativesModerate to Good[3]
Functionalized Isothiazolo[5,4-b]pyridinesNot specified[3]
Compound ClassBiological ActivityIC50/GI50Reference
Isothiazolo[5,4-b]pyridine derivatives with 2-hydroxypropylene spacerAnticancer~20 mM/L (GI50)[1][2]
Thiazolo[5,4-b]pyridine derivative (6r)c-KIT V560G/D816V double mutant inhibition4.77 µM (IC50)[4]
Thiazolo[5,4-b]pyridine derivative (19a)PI3Kα inhibition3.6 nM (IC50)[5]

Conclusion and Future Directions

The isothiazolo[5,4-b]pyridine scaffold represents a valuable and underexplored area of medicinal chemistry. The synthetic routes outlined in this guide provide a foundation for the generation of diverse compound libraries for biological screening. Further exploration of novel synthetic methodologies, particularly those that allow for precise control over substitution patterns, will be crucial for advancing the therapeutic potential of this promising heterocyclic system. The demonstrated anticancer and kinase inhibitory activities of related scaffolds warrant a more in-depth investigation of isothiazolo[5,4-b]pyridine derivatives in these and other disease areas.

References

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular weight of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. A precise understanding of the molecular weight is fundamental for a wide range of applications, including quantitative analysis, stoichiometric calculations, and the interpretation of mass spectrometry data. This document outlines the determination of its molecular formula and the subsequent calculation of its molecular weight based on the standard atomic weights of its constituent elements.

Chemical Identity and Molecular Formula

This compound is a bicyclic compound containing a pyridine ring fused to an isothiazole dioxide ring. Accurate determination of its molecular structure is the prerequisite for calculating its molecular weight. Based on chemical databases, the molecular formula for this compound is established as C₆H₄N₂O₃S [1][2].

This formula indicates that each molecule of the compound is composed of:

  • Six Carbon (C) atoms

  • Four Hydrogen (H) atoms

  • Two Nitrogen (N) atoms

  • Three Oxygen (O) atoms

  • One Sulfur (S) atom

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation relies on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental Protocol: Calculation of Molecular Weight

The standard methodology for calculating the molecular weight of a chemical compound from its molecular formula is as follows:

  • Identify the molecular formula of the compound. For this compound, this is C₆H₄N₂O₃S.

  • Determine the number of atoms for each element present in the molecule.

  • Obtain the standard atomic weight of each element from a reliable source, such as the IUPAC Periodic Table.

  • Multiply the number of atoms of each element by its respective atomic weight to find the total mass contribution of that element to the molecule.

  • Sum the total masses of all elements to obtain the molecular weight of the compound.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the atomic weights of the constituent elements and the calculation of the molecular weight of this compound.

Element (Symbol)Number of AtomsStandard Atomic Weight (amu)Total Contribution (amu)
Carbon (C)612.011[3][4]72.066
Hydrogen (H)41.008[5][6][7]4.032
Nitrogen (N)214.007[8][9][10]28.014
Oxygen (O)315.999[11][12][13]47.997
Sulfur (S)132.066[14][15][16]32.066
Total Molecular Weight 184.175

The calculated molecular weight of this compound is 184.175 amu , which is often expressed in grams per mole ( g/mol ) for macroscopic quantities. This value is consistent with figures found in chemical databases[1][2][17].

Visualization of Workflow

The following diagram illustrates the logical workflow for the determination of the molecular weight of a chemical compound.

MolecularWeightWorkflow A Identify Chemical Compound (this compound) B Determine Molecular Formula (C₆H₄N₂O₃S) A->B C Identify Constituent Elements (C, H, N, O, S) B->C D Obtain Standard Atomic Weights C->D E Calculate Total Mass for Each Element D->E F Sum Elemental Masses E->F G Final Molecular Weight (184.175 g/mol) F->G

Caption: Workflow for Molecular Weight Determination.

Conclusion

The molecular weight of this compound has been definitively calculated as 184.175 g/mol based on its molecular formula C₆H₄N₂O₃S and the standard atomic weights of its elements. This fundamental property is critical for researchers and professionals in the fields of chemistry and drug development for accurate substance quantification and experimental design.

References

An In-depth Technical Guide on Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches related to Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

The canonical SMILES string for this compound is C1=CC2=C(N=C1)S(=O)(=O)NC2=O [1].

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C6H4N2O3S[1]
Molecular Weight 184.17 g/mol [1]
IUPAC Name 1,1-dioxo-[1][2]thiazolo[5,4-b]pyridin-3-one[1]
InChI InChI=1S/C6H4N2O3S/c9-5-4-2-1-3-7-6(4)12(10,11)8-5/h1-3H,(H,8,9)[1]
InChIKey TYWYQFLITLNVEM-UHFFFAOYSA-N[1]
CAS Number 138417-40-0[1]

Synthesis and Experimental Protocols

For instance, a general approach to substituted isothiazolo[4,5-b]pyridines has been developed, which could potentially be adapted for the synthesis of the title compound. This typically involves the regioselective functionalization of key building blocks.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of isothiazolopyridine derivatives, based on common synthetic strategies in heterocyclic chemistry.

Synthetic Workflow for Isothiazolopyridines start Starting Materials (e.g., Substituted Pyridines, Thiazole Precursors) step1 Functional Group Interconversion start->step1 Reagents step2 Cyclization Reaction step1->step2 Intermediate step3 Oxidation step2->step3 Fused Heterocycle product Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide step3->product Final Product

Caption: Generalized synthetic workflow for Isothiazolopyridine derivatives.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways for this compound.

However, related isothiazolopyridine and thiazolidinone scaffolds have been investigated for a range of biological activities. For example, isothiazolo[4,3-b]pyridines have been explored as inhibitors of cyclin G-associated kinase (GAK)[3]. Additionally, derivatives of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones have shown anti-mitotic activity by destabilizing microtubules[4]. Thiazolidin-4-ones, a related heterocyclic core, are known to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties[5][6].

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Illustrative Logical Relationship for Drug Discovery

The diagram below outlines the logical progression from a lead compound to the identification of its biological mechanism of action.

Drug Discovery Logic compound Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide screening High-Throughput Screening compound->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt target_id Target Identification lead_opt->target_id pathway Signaling Pathway Elucidation target_id->pathway

Caption: Logical workflow for identifying the biological action of a compound.

References

Navigating the Unknown: The Case of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for safety and hazard data on Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, a specific heterocyclic compound, has yielded no publicly available information. This lack of data underscores a critical challenge in chemical research and drug development: ensuring the safety of novel chemical entities.

For researchers, scientists, and drug development professionals, the absence of a Material Safety Data Sheet (MSDS) or any toxicological studies for a compound like this compound necessitates a highly cautious approach. Standard industry practice dictates that in the absence of safety data, a compound should be treated as potentially hazardous.

The Critical Role of Safety Data in Research and Development

A thorough understanding of a compound's safety and hazard profile is a non-negotiable prerequisite for its use in any research or development setting. This information, typically compiled in an MSDS, is essential for:

  • Risk Assessment: Identifying potential hazards to personnel, including toxicity, flammability, and reactivity.

  • Exposure Control: Establishing appropriate handling procedures, personal protective equipment (PPE) requirements, and engineering controls (e.g., fume hoods).

  • Emergency Procedures: Developing protocols for spills, accidental exposure, and fire.

  • Regulatory Compliance: Adhering to national and international safety regulations.

General Safety Precautions for Uncharacterized Compounds

In the absence of specific data for this compound, the following general precautions should be strictly adhered to:

  • Assume Toxicity: Handle the compound as if it were highly toxic.

  • Use Appropriate PPE: This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves. Depending on the physical form of the substance and the procedure, respiratory protection may also be necessary.

  • Work in a Controlled Environment: All manipulations should be carried out in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Avoid Contamination: Prevent contact with skin and eyes. Do not ingest or inhale.

  • Proper Storage: Store in a well-ventilated, secure area away from incompatible materials.

  • Waste Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.

The Path Forward: Generating Essential Safety Data

Before this compound can be safely utilized in further research or development, a comprehensive toxicological evaluation is imperative. This would typically involve a tiered approach, starting with in silico and in vitro assessments before proceeding to more complex in vivo studies if warranted.

Logical Workflow for Hazard Assessment:

cluster_0 Hazard Identification & Characterization Compound_Synthesis Compound Synthesis & Purification Physicochemical_Characterization Physicochemical Characterization Compound_Synthesis->Physicochemical_Characterization Purity & Identity In_Silico_Tox In Silico Toxicology Prediction Physicochemical_Characterization->In_Silico_Tox Structural Data In_Vitro_Assays In Vitro Toxicity Assays In_Silico_Tox->In_Vitro_Assays Guides Assay Selection In_Vivo_Studies In Vivo Toxicity Studies In_Vitro_Assays->In_Vivo_Studies Prioritizes Compounds Risk_Assessment Comprehensive Risk Assessment In_Vivo_Studies->Risk_Assessment Defines Safety Profile

Caption: Workflow for assessing the safety of a novel chemical entity.

Ultimately, the responsibility for ensuring the safe handling of any new chemical substance lies with the researchers and institutions conducting the work. A proactive and cautious approach is paramount when venturing into the unknown territory of novel chemical structures.

Methodological & Application

Application Notes and Protocols: Synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step synthetic protocol for the preparation of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis commences with the chlorinative cyclization of 2-amino-3-cyanopyridine to yield 3-chloroisothiazolo[5,4-b]pyridine. This intermediate subsequently undergoes basic hydrolysis to form the core structure, Isothiazolo[5,4-b]pyridin-3(2H)-one. The final step involves the selective oxidation of the sulfur atom to the corresponding 1,1-dioxide. This protocol includes detailed experimental procedures, tabulated quantitative data for expected yields and reaction parameters, and visual workflows to ensure clarity and reproducibility.

Introduction

The isothiazolo[5,4-b]pyridine ring system is a privileged heterocyclic motif in drug discovery, often serving as a bioisostere for purines. The 1,1-dioxide derivative, in particular, presents a unique combination of a cyclic sulfonamide (sultam) and a lactam, functionalities that can engage in critical hydrogen bonding interactions with biological targets. This document outlines a robust and accessible synthetic route to this compound, providing a foundational methodology for the synthesis of novel analogs for screening and development.

Synthesis Pathway Overview

The synthesis of the target compound is accomplished in three sequential steps, as illustrated in the workflow below. The initial stage involves the construction of the isothiazolo[5,4-b]pyridine core, followed by hydrolysis and a final oxidation.

Synthesis_Workflow Overall Synthesis Workflow start 2-Amino-3-cyanopyridine step1 Step 1: Chlorinative Cyclization start->step1 intermediate1 3-Chloroisothiazolo[5,4-b]pyridine step1->intermediate1 step2 Step 2: Basic Hydrolysis intermediate1->step2 intermediate2 Isothiazolo[5,4-b]pyridin-3(2H)-one step2->intermediate2 step3 Step 3: Oxidation intermediate2->step3 product This compound step3->product

Caption: Overall three-step synthesis workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloroisothiazolo[5,4-b]pyridine

This procedure details the formation of the isothiazole ring fused to the pyridine core through a chlorinative cyclization reaction.

Step1_Workflow Step 1: Chlorinative Cyclization reagents Dissolve 2-amino-3-cyanopyridine in anhydrous DMF cooling Cool to 0 °C reagents->cooling addition Slowly add sulfur monochloride (S₂Cl₂) (maintain temp < 10 °C) cooling->addition reaction Stir at room temperature for 12-18 hours addition->reaction workup Quench with ice-water Neutralize with aq. NaHCO₃ reaction->workup extraction Extract with ethyl acetate workup->extraction purification Purify by column chromatography (Hexane/Ethyl Acetate) extraction->purification product 3-Chloroisothiazolo[5,4-b]pyridine purification->product

Caption: Workflow for the synthesis of 3-Chloroisothiazolo[5,4-b]pyridine.

Materials and Reagents:

  • 2-Amino-3-cyanopyridine

  • Sulfur monochloride (S₂Cl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 2-amino-3-cyanopyridine (1.0 eq).

  • Add anhydrous DMF and stir until the starting material is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add sulfur monochloride (2.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-chloroisothiazolo[5,4-b]pyridine.

ParameterValue
Reactant Ratio 1 : 2 (Amine:S₂Cl₂)
Solvent Anhydrous DMF
Reaction Temp. 0 °C to RT
Reaction Time 12 - 18 hours
Typical Yield 60 - 75%
Purification Column Chromatography

Table 1: Quantitative data for the synthesis of 3-Chloroisothiazolo[5,4-b]pyridine.

Step 2: Synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one

This step involves the nucleophilic substitution of the 3-chloro group with a hydroxide, followed by tautomerization to the more stable lactam form.

Step2_Workflow Step 2: Basic Hydrolysis reagents Dissolve 3-chloroisothiazolo[5,4-b]pyridine in a suitable solvent (e.g., ethylene glycol) heating Heat to 130-140 °C reagents->heating addition Add basic hydroxide (e.g., NaOH) in portions heating->addition reaction Stir at temperature for 2-4 hours addition->reaction workup Cool to RT, add water Neutralize with HCl to pH 6-7 reaction->workup isolation Filter the precipitate workup->isolation purification Wash with water and dry isolation->purification product Isothiazolo[5,4-b]pyridin-3(2H)-one purification->product

Caption: Workflow for the hydrolysis to Isothiazolo[5,4-b]pyridin-3(2H)-one.

Materials and Reagents:

  • 3-Chloroisothiazolo[5,4-b]pyridine

  • Sodium hydroxide (NaOH) or other basic hydroxide

  • Ethylene glycol or a similar high-boiling solvent

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-chloroisothiazolo[5,4-b]pyridine (1.0 eq) in ethylene glycol.

  • Heat the mixture to 130-140 °C.

  • Add sodium hydroxide (2.0-2.5 eq) portion-wise to the hot solution.

  • Maintain the temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add deionized water.

  • Carefully neutralize the solution with concentrated HCl to a pH of 6-7. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold deionized water and dry under vacuum to obtain Isothiazolo[5,4-b]pyridin-3(2H)-one.

ParameterValue
Reactant Ratio 1 : 2.5 (Substrate:Base)
Solvent Ethylene Glycol
Reaction Temp. 130 - 140 °C
Reaction Time 2 - 4 hours
Typical Yield 80 - 90%
Purification Precipitation & Washing

Table 2: Quantitative data for the synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one.

Step 3: Synthesis of this compound

The final step is the oxidation of the sulfur atom in the isothiazole ring to a sulfone using hydrogen peroxide.[1][2]

Step3_Workflow Step 3: Oxidation to 1,1-dioxide reagents Suspend Isothiazolo[5,4-b]pyridin-3(2H)-one in glacial acetic acid addition Slowly add 30% hydrogen peroxide (H₂O₂) reagents->addition reaction Stir at room temperature until reaction is complete addition->reaction workup Neutralize with aq. NaOH reaction->workup extraction Extract with a suitable solvent (e.g., CH₂Cl₂) workup->extraction purification Dry, concentrate, and purify if necessary extraction->purification product This compound purification->product

Caption: Workflow for the final oxidation to the 1,1-dioxide.

Materials and Reagents:

  • Isothiazolo[5,4-b]pyridin-3(2H)-one

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • 4M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend Isothiazolo[5,4-b]pyridin-3(2H)-one (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Slowly add 30% hydrogen peroxide (4.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the solution with 4M aqueous NaOH.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.[3]

ParameterValue
Reactant Ratio 1 : 4 (Substrate:H₂O₂)
Solvent Glacial Acetic Acid
Reaction Temp. Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 75 - 85%
Purification Extraction/Concentration

Table 3: Quantitative data for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sulfur monochloride is corrosive and reacts violently with water. Handle with extreme care.

  • Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.

  • Reactions involving heating should be conducted with appropriate care to avoid burns.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Melting Point Analysis

This comprehensive protocol provides a reliable pathway for the synthesis of this compound, enabling further exploration of its potential in drug discovery and development.

References

Application Notes and Protocols for the Purification of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide. Due to the limited availability of published purification data for this specific molecule, the following protocols are based on established methods for structurally related isothiazolopyridine and thiazole derivatives. These methods, including recrystallization and silica gel column chromatography, are standard and widely applicable in organic synthesis and medicinal chemistry.

Overview of Purification Strategies

The selection of a suitable purification method for this compound depends on the nature and quantity of impurities present in the crude product. The high polarity and potential for hydrogen bonding of the N-H and sulfonyl groups may influence its solubility and chromatographic behavior. The two primary methods detailed are recrystallization for removing minor impurities from solid samples and column chromatography for separating the target compound from byproducts with different polarities.

Method 1: Recrystallization

Application Note: Recrystallization is a highly effective technique for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures. This method is ideal for removing small amounts of impurities from a crude product that is at least 90% pure. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures. For polar compounds like the target molecule, polar protic or aprotic solvents are often good starting points.

Experimental Protocol:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures like ethanol/water) to each tube at room temperature.

    • Observe the solubility. A suitable solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show solubility at room temperature to the boiling point of the solvent. A good solvent will dissolve the compound completely upon heating.

    • Allow the clear, hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent. Based on literature for similar compounds, alcoholic solvents like ethanol or n-butanol are promising candidates.[1]

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask of appropriate size.

    • Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate stirrer) until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered through a fluted filter paper to remove the charcoal.

    • Allow the hot, clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Once cooled, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

    • Assess the purity of the recrystallized product using methods such as melting point determination, HPLC, or NMR spectroscopy.

Workflow for Recrystallization:

G cluster_start Preparation cluster_process Process cluster_end Output & Analysis start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash waste Filtrate (Waste) filtrate->waste dry Dry Under Vacuum wash->dry product Purified Crystals dry->product analysis Purity Analysis (HPLC, NMR, MP) product->analysis

Caption: Workflow diagram for the purification of this compound by recrystallization.

Method 2: Silica Gel Column Chromatography

Application Note: Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (solvent system). It is particularly useful for separating the target compound from byproducts with different polarities, even when they are present in significant quantities. For a polar compound like this compound, a normal-phase chromatography setup with a polar stationary phase (silica gel) and a mobile phase of moderate polarity is appropriate. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Experimental Protocol:

  • Solvent System Selection (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel thin-layer chromatography (TLC) plate.

    • Develop the TLC plate in various solvent systems of differing polarities (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/methanol).

    • Visualize the spots under UV light (254 nm).

    • The ideal solvent system will provide a good separation of the target compound from impurities, with the target compound having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material to be purified (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of a polar solvent (like dichloromethane or the eluting solvent).

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin elution, collecting the eluate in fractions (e.g., in test tubes).

    • The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes). For similar compounds, a gradient of hexanes/ethyl acetate is often effective.[2]

    • Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing under UV light.

  • Isolation of Pure Compound:

    • Combine the fractions containing the pure target compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

    • Confirm the purity of the final product by HPLC, NMR, and/or mass spectrometry.

Workflow for Column Chromatography:

G cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation cluster_end Output crude Crude Product tlc Select Eluent via TLC crude->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine waste Impure Fractions monitor->waste evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow diagram for the purification of this compound via column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for the purification of related isothiazole and thiazole derivatives, which can be used as a benchmark for the purification of this compound.

Purification MethodCompound ClassTypical SolventsInitial PurityFinal PurityYield/RecoveryReference
RecrystallizationThiazolo[4,5-b]pyridin-2-onesDMF:Acetic Acid (1:2)~85-90%>98%71%[3]
RecrystallizationPyridine-2(1H)-thione derivativeEthanol (EtOH)Not specified>95% (by NMR)60%[1]
Column ChromatographyIsothiazolo[4,5-b]pyridinesHexanes / Ethyl Acetate~70-80%>95% (by HPLC)62%[2]
Column ChromatographyThiazolidin-4-one derivativesNot specifiedCrude>98%62-72%[4]

Note: The data presented are illustrative and derived from the purification of structurally similar compounds. Actual results for this compound may vary depending on the specific impurities and experimental conditions.

References

Application Notes and Protocols for the NMR Characterization of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their rigid, bicyclic core serves as a versatile scaffold for the design of novel therapeutic agents. A thorough structural characterization is paramount for confirming the identity, purity, and conformation of these molecules, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and indispensable tool for this purpose.

This document provides detailed application notes and standardized protocols for the comprehensive NMR characterization of this compound. The methodologies described herein are designed to ensure the acquisition of high-quality, reproducible NMR data essential for unambiguous structure elucidation and to support drug discovery programs. While specific spectral data for the title compound is not extensively published, this guide presents a complete workflow and representative data based on the analysis of structurally related isothiazolo[5,4-b]pyridine derivatives[1].

Spectroscopic Data Summary

The following tables summarize the expected ¹H and ¹³C NMR spectroscopic data for this compound. These values are predicted based on data from similar structures and should be confirmed by experimental analysis[1]. The numbering of the heterocyclic system is provided in the chemical structure below.

Chemical structure of this compound with atom numbering

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) in DMSO-d₆MultiplicityCoupling Constant (J) in HzAssignment
~11.5br s-2-NH
~8.70dd4.5, 1.57-H
~8.45dd8.0, 1.55-H
~7.60dd8.0, 4.56-H

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Data is hypothetical and based on related structures[1].

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) in DMSO-d₆Assignment
~165.0C=O (C3)
~155.0C7a
~150.0C7
~130.0C3a
~125.0C5
~120.0C6

Note: Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ = 39.52 ppm). Data is hypothetical and based on related structures.

Experimental Protocols

Detailed methodologies for the acquisition of high-quality NMR data are provided below. These protocols are generalized and can be adapted for use on 300, 400, or 500 MHz NMR spectrometers[1].

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to the potential for hydrogen bonding with the N-H and C=O groups. Chloroform-d (CDCl₃) can also be used[1].

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm[1][2].

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to the sample.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 16 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay (d1): Set to 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Perform peak picking to determine the chemical shifts and coupling constants.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to the sample for ¹³C observation.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Set a spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): Set to 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the spectrum using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).

    • Perform peak picking to determine the chemical shifts.

Visualizations

NMR Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer setup Instrument Setup (Tune & Shim) transfer->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq d2_acq 2D NMR (COSY, HSQC, HMBC) (Optional) setup->d2_acq ft Fourier Transform h1_acq->ft c13_acq->ft d2_acq->ft phase Phasing ft->phase calibrate Calibration phase->calibrate integrate Integration & Peak Picking calibrate->integrate structure Structure Elucidation integrate->structure

Caption: General workflow for NMR characterization.

Logical Relationship for Structural Elucidation

This diagram outlines the logical connections between different NMR experiments for the complete structural assignment of the molecule.

Structure_Elucidation H1 1H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct H-C Correlation HMBC HMBC H1->HMBC Long-Range H-C Correlation C13 13C NMR C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR experiments for structure elucidation.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the mass spectrometry analysis of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide. This document offers detailed protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a proposed fragmentation pattern, and illustrative data presentation to serve as a robust starting point for method development and validation in pharmaceutical research, quality control, and pharmacokinetic studies.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Accurate and sensitive analytical methods are crucial for its quantification in various matrices during drug discovery and development. LC-MS/MS offers superior sensitivity and selectivity, making it the ideal technique for analyzing this compound in complex mixtures and at low concentrations. The protocols outlined below are based on established methodologies for structurally related compounds and provide a solid foundation for the analysis of this specific molecule.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method is proposed for the quantification of this compound, providing the high sensitivity and specificity required for demanding applications.

Experimental Protocols

1. Sample Preparation (from a solid formulation, e.g., tablets)

  • Standard Solution Preparation: A stock solution of this compound reference standard should be prepared at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[1] Serial dilutions of this stock solution with a 50:50 mixture of the organic solvent and water are then made to prepare working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.[1]

  • Sample Extraction:

    • Accurately weigh a portion of the powdered formulation equivalent to a single dose.

    • Add a known volume of the extraction solvent (e.g., methanol) and vortex for 5-10 minutes to ensure complete extraction of the analyte.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet insoluble excipients.[1]

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.[1]

    • Dilute the filtered extract with a 50:50 mixture of the organic solvent and water to a concentration that falls within the range of the calibration curve.[1]

2. LC-MS/MS Instrumentation and Conditions

The following are generalized conditions and can be optimized for specific instruments and applications.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Data Presentation

Quantitative data should be summarized in clear and structured tables. The molecular weight of this compound is approximately 184.18 g/mol . The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS) which aids in confirming the elemental composition.[2]

Table 1: Illustrative MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound[M+H]⁺ or [M-H]⁻Fragment 1100OptimizeOptimize
This compound[M+H]⁺ or [M-H]⁻Fragment 2100OptimizeOptimize
Internal Standard[M+H]⁺ or [M-H]⁻Fragment100OptimizeOptimize

Note: The precursor and product ions, cone voltage, and collision energy need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
1ValueValueValue
5ValueValueValue
10ValueValueValue
50ValueValueValue
100ValueValueValue
500ValueValueValue
1000ValueValueValue

A calibration curve would then be constructed by plotting the area ratio against the concentration, and a linear regression analysis would be performed.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Solid Formulation extraction Solvent Extraction prep_start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration dilution Dilution filtration->dilution lc_separation LC Separation dilution->lc_separation ms_ionization ESI lc_separation->ms_ionization ms_analysis Tandem MS (MRM) ms_ionization->ms_analysis quantification Quantification ms_analysis->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Proposed Fragmentation Pathway

The fragmentation of isothiazole and pyridine-containing heterocyclic compounds in mass spectrometry often involves the cleavage of the less stable rings and the loss of small neutral molecules. For this compound, the isothiazole ring, particularly with the dioxide group, is a likely site for initial fragmentation.

fragmentation_pathway cluster_frags Proposed Fragmentation cluster_ions Resulting Fragment Ions parent This compound [M+H]⁺ frag1 Loss of SO₂ parent->frag1 - SO₂ frag2 Loss of CO frag1->frag2 - CO ion1 [M+H-SO₂]⁺ frag1->ion1 frag3 Pyridine Ring Opening frag2->frag3 Further Fragmentation ion2 [M+H-SO₂-CO]⁺ frag2->ion2 ion3 Smaller Fragments frag3->ion3

Caption: Proposed fragmentation pathway for this compound under positive ESI conditions.

Disclaimer: The provided protocols, tables, and fragmentation pathways are illustrative and based on the analysis of structurally similar compounds. It is essential to perform in-house method development and validation for the specific application and instrumentation used.

References

Application Notes and Protocols for Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Isothiazolo[5,4-b]pyridine scaffold is a heterocyclic structure that has garnered interest in medicinal chemistry due to its potential as a core component of various bioactive molecules. While specific biological activity for Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is not extensively documented in publicly available literature, related isothiazolopyridine and thiazolopyridine derivatives have been identified as potent inhibitors of several protein kinases, including c-KIT and PI3K.[1][2][3] This suggests that the this compound core may serve as a valuable scaffold for the development of novel kinase inhibitors.

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Therefore, the identification and characterization of novel kinase inhibitors are of significant interest in drug discovery and development.

These application notes provide a generalized framework and detailed protocols for the initial screening and characterization of this compound (hereafter referred to as "Compound X") as a potential kinase inhibitor. The methodologies described herein are broadly applicable for determining its inhibitory potency and selectivity against a panel of protein kinases.

Data Presentation

The following tables present hypothetical data for the inhibitory activity of Compound X against a selection of kinases. These tables are intended to serve as a template for presenting experimental results.

Table 1: In Vitro Kinase Inhibitory Activity of Compound X

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)
Kinase A505
Kinase B75015
Kinase C>10,00020
Kinase D1208
Kinase E2,50030

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Staurosporine is a non-selective kinase inhibitor used as a positive control.

Table 2: Selectivity Profile of Compound X

KinaseIC50 (nM)Fold Selectivity (vs. Kinase A)
Kinase A501
Kinase B75015
Kinase D1202.4

Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target kinase.

Experimental Protocols

The following are detailed protocols for performing in vitro kinase assays to evaluate the inhibitory potential of Compound X.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining in the reaction mixture after the phosphorylation event. A decrease in luminescence is indicative of kinase inhibition.

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase-specific substrate peptide

  • ATP

  • Compound X (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction:

    • In a 96-well plate, add 1 µL of each serially diluted Compound X or DMSO (as a negative control) to the appropriate wells.

    • Add 10 µL of a solution containing the kinase and its specific substrate in kinase assay buffer to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for the binding of the inhibitor to the kinase.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • Signal Detection:

    • Following the kinase reaction, add 20 µL of the ATP detection reagent from the luminescence-based kinase assay kit to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Downstream Target Phosphorylation in Cells

This protocol is used to assess the effect of Compound X on a specific kinase signaling pathway within a cellular context.

Materials:

  • Cultured cells known to have an active kinase signaling pathway of interest.

  • Complete cell culture medium.

  • Compound X (dissolved in DMSO).

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (specific for the phosphorylated and total forms of the downstream target protein).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of Compound X for a predetermined amount of time (e.g., 2, 6, or 24 hours). Include a DMSO-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the target protein to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

    • Compare the levels of phosphorylation in Compound X-treated cells to the DMSO-treated control.

Visualizations

The following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for kinase inhibitor screening.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Phosphorylation Ligand Growth Factor Ligand->Receptor Binding & Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation Substrate Substrate Protein KinaseB->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activation CompoundX Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide (Compound X) CompoundX->KinaseB Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: A generic receptor tyrosine kinase signaling pathway and the potential point of inhibition by Compound X.

Kinase_Inhibitor_Screening_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays PrimaryScreen Primary Screen (Single Concentration) DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreen->DoseResponse Active Hits Selectivity Kinase Selectivity Panel DoseResponse->Selectivity Potent Hits TargetPhospho Target Phosphorylation Assay (Western Blot) Selectivity->TargetPhospho Selective Hits CellViability Cell Viability/Proliferation Assay TargetPhospho->CellViability CompoundLibrary Compound X CompoundLibrary->PrimaryScreen

Caption: A typical workflow for the screening and characterization of a novel kinase inhibitor.

References

Application Notes and Protocols: Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide as a Human Leukocyte Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Leukocyte Elastase (HLE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the degradation of extracellular matrix proteins, including elastin.[1] While essential for host defense, unregulated HLE activity is implicated in the pathogenesis of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2] Consequently, the development of potent and selective HLE inhibitors is a key therapeutic strategy. The isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide scaffold has emerged as a promising chemotype for the development of novel HLE inhibitors. This document provides detailed application notes and protocols for the evaluation of compounds based on this scaffold, with a specific focus on a representative derivative.

Quantitative Data Summary

A derivative of the this compound series, compound 21 , has been identified as an inhibitor of human leukocyte elastase. The inhibitory activity of this compound is summarized in the table below.

CompoundTarget EnzymeIC50 (µM)Notes
21Human Leukocyte Elastase (HLE)3.1Showed no inhibitory activity against cathepsin G, trypsin, cathepsin L, angiotensin-converting enzyme, acetylcholinesterase, and cholesterol esterase.[3]

Experimental Protocols

This section details the methodology for determining the inhibitory activity of this compound derivatives against human leukocyte elastase.

Human Leukocyte Elastase (HLE) Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for measuring HLE inhibition using a fluorogenic substrate.[4][5]

Materials:

  • Human Leukocyte Elastase (HLE), purified[4]

  • Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[4]

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO[4]

  • Test Compounds (this compound derivatives) dissolved in DMSO[4]

  • 96-well black microplate[4]

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)[4]

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. On the day of the experiment, dilute the substrate in Assay Buffer to the desired final concentration (typically at or below the Kₘ value).[4]

  • Test Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations.[4]

  • Plate Setup:

    • Add 50 µL of the test compound dilutions to the wells of the 96-well plate.

    • Include positive controls (no inhibitor) containing Assay Buffer and DMSO.

    • Include negative controls (vehicle) with the highest concentration of DMSO used in the test compound dilutions.[4]

  • Enzyme Addition: Add 25 µL of the HLE enzyme solution (diluted in Assay Buffer) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.[4]

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 15-30 minutes.[4]

  • Data Analysis:

    • Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for HLE Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing novel HLE inhibitors.

HLE_Inhibitor_Screening_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound Preparation & Dilution Plate_Loading Plate Loading: Compounds, Enzyme Compound_Prep->Plate_Loading Enzyme_Prep HLE Enzyme Preparation Enzyme_Prep->Plate_Loading Substrate_Prep Fluorogenic Substrate Preparation Reaction_Start Initiate Reaction with Substrate Addition Substrate_Prep->Reaction_Start Pre_Incubation Pre-incubation (15 min) Plate_Loading->Pre_Incubation Pre_Incubation->Reaction_Start Kinetic_Read Kinetic Measurement (Fluorescence) Reaction_Start->Kinetic_Read Rate_Calc Calculate Reaction Rates (V₀) Kinetic_Read->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Det Determine IC50 Values Inhibition_Calc->IC50_Det

Caption: Workflow for HLE Inhibitor Screening.

Putative Signaling Pathway of HLE in Tissue Damage

The diagram below illustrates the role of HLE in tissue damage and the point of intervention for inhibitors.

HLE_Signaling_Pathway cluster_cellular Cellular Level cluster_tissue Tissue Level Neutrophil Neutrophil Granules Azurophilic Granules Neutrophil->Granules contains HLE_Release HLE Release Granules->HLE_Release leads to ECM Extracellular Matrix (Elastin, Collagen) HLE_Release->ECM acts on Degradation Matrix Degradation ECM->Degradation undergoes Tissue_Damage Tissue Damage & Inflammation Degradation->Tissue_Damage results in Inhibitor Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide Inhibitor->HLE_Release inhibits

Caption: HLE-Mediated Tissue Damage Pathway.

References

Developing Anticancer Agents from Isothiazolo[5,4-b]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazolo[5,4-b]pyridine scaffold is a heterocyclic compound of significant interest in medicinal chemistry due to its potential as a core structure for developing novel anticancer agents. Research into this class of compounds and its close structural analogs, such as thiazolo[5,4-b]pyridines, has revealed promising activity against various cancer-related targets, including receptor tyrosine kinases and intracellular signaling pathways crucial for tumor growth and survival.

These application notes provide a comprehensive overview of the methodologies and key considerations for the development of anticancer agents based on the isothiazolo[5,4-b]pyridine core. Given the greater availability of detailed published data for the closely related thiazolo[5,4-b]pyridine scaffold, some of the presented data and protocols are based on these analogs. Researchers are advised to use this information as a guide and to validate and optimize these protocols for their specific isothiazolo[5,4-b]pyridine derivatives.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative isothiazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine derivatives from published studies. This data is intended to provide a comparative benchmark for new compounds.

Table 1: Anti-proliferative Activity of Isothiazolo[5,4-b]pyridine Derivatives

Compound SeriesCancer Cell LinesGI50 (µM)Reference
Isothiazolopyridines with a 2-hydroxypropylene spacerBroad spectrum~20,000[1]

Table 2: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against c-KIT Kinase [2]

Compound/Drugc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V) IC50 (µM)
Compound 6rNot Reported4.77
Imatinib0.2737.93
Sunitinib0.143.98

Lower IC50 values indicate greater potency.

Table 3: Anti-proliferative Activity of Thiazolo[5,4-b]pyridine Derivatives in c-KIT Dependent Cancer Cell Lines [2]

Compound/DrugGIST-T1 GI50 (µM)HMC1.2 GI50 (µM)
Compound 6r0.031.15
Imatinib0.0227.10
Sunitinib0.020.05

Lower GI50 values indicate greater anti-proliferative activity.

Key Signaling Pathways

Isothiazolo[5,4-b]pyridine derivatives and their analogs often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. The c-KIT and PI3K/Akt/mTOR pathways are prominent targets.

c_KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-KIT c-KIT c-KIT->c-KIT PI3K PI3K c-KIT->PI3K Ras Ras c-KIT->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors Promotes Proliferation, Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Promotes Proliferation, Survival SCF SCF (Ligand) SCF->c-KIT Binds Isothiazolo_Pyridine Isothiazolo[5,4-b]pyridine Derivative Isothiazolo_Pyridine->c-KIT Inhibits PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein_Synthesis S6K->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits when unphosphorylated Growth_Factor Growth Factor Growth_Factor->RTK Activates Isothiazolo_Pyridine Isothiazolo[5,4-b]pyridine Derivative Isothiazolo_Pyridine->PI3K Inhibits Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Compound_Design Compound Design & Library Synthesis Purification_Characterization Purification & Characterization (NMR, MS) Compound_Design->Purification_Characterization Cell_Viability Cell Viability Assays (e.g., MTT on Cancer Cell Lines) Purification_Characterization->Cell_Viability Kinase_Assay Target-Based Assays (e.g., Kinase Inhibition) Cell_Viability->Kinase_Assay Active Compounds Mechanism_of_Action Mechanism of Action Studies (Apoptosis, Cell Cycle) Kinase_Assay->Mechanism_of_Action Animal_Models Xenograft/Orthotopic Animal Models Mechanism_of_Action->Animal_Models Lead Compounds Toxicity_PK Toxicity & Pharmacokinetics Animal_Models->Toxicity_PK Preclinical_Candidate Preclinical_Candidate Toxicity_PK->Preclinical_Candidate

References

Application Notes and Protocols for High-Throughput Screening of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazolopyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this scaffold have been explored for their potential as anticancer, antimycobacterial, and kinase inhibitory agents.[1][2][3] This document provides a detailed protocol for the high-throughput screening (HTS) of a library of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide derivatives to identify potential inhibitors of cancer cell proliferation.

While direct HTS data for this compound is not extensively published, the protocols described herein are based on established methodologies for screening compound libraries against cancer cell lines and provide a robust framework for identifying and characterizing novel anticancer agents.

Signaling Pathway Context

Isothiazolopyridine derivatives have been investigated as inhibitors of various kinases, such as cyclin G-associated kinase (GAK) and phosphoinositide 3-kinase (PI3K).[1][4] These kinases are often components of critical signaling pathways that regulate cell growth, proliferation, and survival. A representative signaling pathway that is frequently dysregulated in cancer and serves as a target for anticancer drug discovery is the receptor tyrosine kinase (RTK) pathway. The diagram below illustrates a simplified RTK signaling cascade.

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

High-Throughput Screening Workflow

A tiered approach is recommended for the efficient screening of a compound library. This workflow consists of a primary screen to identify active compounds, a secondary screen to confirm activity and determine potency, and subsequent hit-to-lead optimization.

HTS_Workflow Compound_Library Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide Library Primary_Screen Primary HTS: Single-Dose Cell Viability Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Identification Secondary_Screen Secondary Assay: Dose-Response & IC50 Determination Hit_Identification->Secondary_Screen Active Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Inactive Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Confirmed_Hits->Hit_to_Lead

Caption: High-throughput screening workflow for identifying novel inhibitors.

Data Presentation

The following table presents hypothetical data from a primary and secondary screen of a selection of this compound derivatives against a cancer cell line (e.g., HeLa).

Compound IDPrimary Screen (% Inhibition at 10 µM)Secondary Screen (IC50 in µM)
ITP-0018.2> 50
ITP-00265.78.1
ITP-00312.5> 50
ITP-00489.31.2
ITP-00545.115.6
Doxorubicin (Control)98.90.15

Experimental Protocols

Primary High-Throughput Screening: Cell Viability Assay

Principle: This assay utilizes a reagent such as resazurin or a commercial equivalent (e.g., CellTiter-Blue®) to measure cell viability. Viable, metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Materials:

  • HeLa cells (or other cancer cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound compound library (10 mM in DMSO)

  • Doxorubicin (positive control)

  • DMSO (negative control)

  • Resazurin solution (0.15 mg/mL in PBS)

  • 384-well clear-bottom black plates

  • Automated liquid handling system

  • Plate reader with fluorescence capabilities (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HeLa cells in culture medium to a concentration of 5 x 10^4 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition:

    • Prepare a working plate by diluting the 10 mM stock of library compounds to 200 µM in culture medium.

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate to achieve a final concentration of 10 µM.

    • Add 10 µL of medium with 0.1% DMSO to the negative control wells.

    • Add 10 µL of a Doxorubicin solution to the positive control wells (final concentration 1 µM).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Development:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 4 hours at 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader.

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_NegativeControl - Fluorescence_Background))

Secondary Assay: Dose-Response and IC50 Determination

Principle: This assay determines the concentration of a compound that inhibits 50% of cell viability (IC50). A serial dilution of the hit compounds is tested to generate a dose-response curve.

Materials:

  • Same as the primary assay.

  • Hit compounds identified from the primary screen.

Procedure:

  • Cell Seeding:

    • Follow the same procedure as the primary assay.

  • Compound Dilution and Addition:

    • For each hit compound, prepare a 10-point serial dilution series in culture medium (e.g., starting from 100 µM).

    • Transfer 10 µL of each dilution to the cell plate in triplicate.

  • Incubation, Assay Development, and Data Acquisition:

    • Follow the same procedures as the primary assay.

Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value.

References

Application of Isothiazolo[5,4-b]pyridines in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic system, comprised of fused isothiazole and pyridine rings, serves as a versatile template for the design and development of novel therapeutic agents. This document provides a comprehensive overview of the applications of isothiazolo[5,4-b]pyridine derivatives in key therapeutic areas, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Applications: Targeting Kinase Signaling

Isothiazolo[5,4-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Their ability to target the ATP-binding site of these enzymes makes them attractive candidates for cancer therapy.

Inhibition of c-KIT in Gastrointestinal Stromal Tumors (GIST)

Mutations in the c-KIT receptor tyrosine kinase are a primary driver of gastrointestinal stromal tumors (GIST). Isothiazolo[5,4-b]pyridines have been investigated as c-KIT inhibitors to overcome resistance to existing therapies like imatinib.

Quantitative Data: c-KIT Inhibition by Thiazolo[5,4-b]pyridine Derivatives

Compound IDR1 GroupEnzymatic IC50 (µM) vs. c-KITAnti-proliferative GI50 (µM) on HMC1.2 cellsReference
6h 3-(trifluoromethyl)phenyl9.87>10[1]
6r 3-amino-4-methylphenyl4.77 (vs. V560G/D816V double mutant)1.15[1]
Imatinib ->10 (vs. V560G/D816V double mutant)>10[1]
Sunitinib --1.02[1]

Note: While the core scaffold in the primary reference is thiazolo[5,4-b]pyridine, the findings are highly relevant and adaptable to the isothiazolo[5,4-b]pyridine scaffold due to their structural similarity.

Signaling Pathway: c-KIT Inhibition

The following diagram illustrates the signaling pathway downstream of c-KIT and the point of inhibition by isothiazolo[5,4-b]pyridine derivatives.

c_KIT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF c-KIT c-KIT Receptor SCF->c-KIT Binds PI3K PI3K c-KIT->PI3K Activates RAS RAS c-KIT->RAS Activates Isothiazolopyridine Isothiazolo[5,4-b]pyridine Inhibitor Isothiazolopyridine->c-KIT Inhibits (ATP-binding site) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Inhibition of c-KIT signaling by isothiazolo[5,4-b]pyridines.

Inhibition of Phosphoinositide 3-Kinase (PI3K)

The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Isothiazolo[5,4-b]pyridine derivatives have been designed as potent PI3K inhibitors.

Quantitative Data: PI3K Inhibition by Thiazolo[5,4-b]pyridine Derivatives

Compound IDR GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
19a 2,4-difluorophenyl sulfonamide3.6341.62.9[2]
19b 2-chloro-4-fluorophenyl sulfonamide4.6---[2]
19c 5-chlorothiophene-2-sulfonamide8.0---[2]

Note: The referenced study focuses on thiazolo[5,4-b]pyridines, which are structurally analogous and provide a strong rationale for the development of isothiazolo[5,4-b]pyridine-based PI3K inhibitors.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

This diagram shows the central role of PI3K in the signaling cascade leading to cell growth and proliferation, and its inhibition by isothiazolo[5,4-b]pyridines.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates PI3K->PIP2 mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Isothiazolopyridine Isothiazolo[5,4-b]pyridine Inhibitor Isothiazolopyridine->PI3K Inhibits

Caption: PI3K/AKT/mTOR pathway inhibition.

Induction of Apoptosis

The ultimate goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Isothiazolo[5,4-b]pyridine derivatives have been shown to exhibit broad-spectrum anticancer action, suggesting the induction of apoptosis.[3]

Signaling Pathway: Apoptosis Induction

The diagram below outlines the intrinsic and extrinsic pathways of apoptosis, which can be triggered by anticancer agents.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Execution_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution_Caspases Cell_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis RIPK1_pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Isothiazolopyridine Isothiazolo[5,4-b]pyridine Inhibitor Isothiazolopyridine->RIPK1 Inhibits MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Cell Death & Inflammation) MLKL->Necroptosis Triggers plaque_reduction_workflow Cell_Seeding Seed host cells in multi-well plates Compound_Treatment Treat cells with serial dilutions of Isothiazolo[5,4-b]pyridine Cell_Seeding->Compound_Treatment Virus_Infection Infect cells with virus Compound_Treatment->Virus_Infection Overlay Add semi-solid overlay (e.g., agarose) to restrict virus spread Virus_Infection->Overlay Incubation Incubate for several days to allow plaque formation Overlay->Incubation Staining Stain cells to visualize plaques (e.g., crystal violet) Incubation->Staining Plaque_Counting Count plaques and calculate percent inhibition Staining->Plaque_Counting EC50_Determination Determine EC50 value Plaque_Counting->EC50_Determination

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and effective method is a two-step synthesis. The first step involves the synthesis of the precursor, 2-substituted Isothiazolo[5,4-b]pyridin-3(2H)-one. The second, and often yield-critical step, is the oxidation of this precursor to the desired this compound.

Q2: Which oxidation method is recommended for converting the Isothiazolo[5,4-b]pyridin-3(2H)-one precursor to the 1,1-dioxide?

A2: For achieving consistently high yields, a combined oxidation using Oxone® (potassium peroxymonosulfate, KHSO₅) and sodium hypochlorite (NaOCl) is highly recommended.[1] This method has been shown to be effective for a variety of substituents at the 2-position.[1] While meta-chloroperoxybenzoic acid (m-CPBA) is a common oxidizing agent, it can lead to variable and often lower yields depending on the nature of the substituent on the nitrogen atom.[1]

Q3: What are the key challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Low yield during the oxidation step: This is particularly problematic when using m-CPBA with certain substrates.

  • Formation of side products: Over-oxidation or undesired side reactions can complicate purification and reduce the yield of the target compound.

  • Purification of the final product: The polarity of the 1,1-dioxide can make it challenging to separate from reaction byproducts and residual reagents.

Q4: How can I monitor the progress of the oxidation reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting material, the intermediate sulfoxide, and the final 1,1-dioxide product will have different Rf values, allowing for clear visualization of the reaction's progression. It is also advisable to use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) for more precise monitoring and identification of intermediates and byproducts.

Troubleshooting Guides

Problem 1: Low Yield in the Oxidation Step

This is a common issue, particularly when using m-CPBA as the oxidizing agent.

Possible Cause Suggested Solution
Sub-optimal Oxidizing Agent For substrates that are sensitive or give low yields with m-CPBA, switch to the more robust two-step oxidation method using Oxone® and sodium hypochlorite.[1] This method has been reported to provide good yields across a wider range of 2-substituted Isothiazolo[5,4-b]pyridin-3(2H)-ones.[1]
Incomplete Reaction Ensure an adequate molar excess of the oxidizing agent is used. For m-CPBA, a 2-3 fold excess is common. For the Oxone®/NaOCl method, ensure sufficient equivalents of both reagents are present. Monitor the reaction by TLC until the starting material is completely consumed.
Degradation of Product Over-oxidation or prolonged reaction times at elevated temperatures can lead to product degradation. Maintain the recommended reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Poor Quality of Starting Material The purity of the Isothiazolo[5,4-b]pyridin-3(2H)-one precursor is crucial. Impurities can interfere with the oxidation reaction. Ensure the precursor is fully characterized and purified before proceeding to the oxidation step.
Problem 2: Difficulty in Product Purification

The high polarity of the this compound can make its isolation and purification challenging.

Possible Cause Suggested Solution
Co-elution with Byproducts If using m-CPBA, the byproduct meta-chlorobenzoic acid can be difficult to separate. A common workup procedure involves washing the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.
Product is Highly Polar Use a more polar eluent system for column chromatography. A gradient elution starting from a less polar solvent and gradually increasing the polarity can be effective. Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
Product is Water-Soluble If the product has significant water solubility, extraction with organic solvents may be inefficient. In such cases, after the initial extraction, consider saturating the aqueous layer with sodium chloride (salting out) to decrease the product's solubility in water and allow for further extraction. Lyophilization of the aqueous phase can also be a method to recover highly water-soluble products.

Experimental Protocols

Synthesis of 2-Substituted Isothiazolo[5,4-b]pyridin-3(2H)-one (General Precursor)

A common route to the precursor involves the cyclization of appropriately substituted 2-aminonicotinonitrile derivatives. The specific conditions will vary depending on the desired substituent at the 2-position.

Oxidation Method 1: Using m-CPBA (meta-Chloroperoxybenzoic Acid)

This method is simpler but may result in lower yields for certain substrates.

  • Dissolve the 2-substituted Isothiazolo[5,4-b]pyridin-3(2H)-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2-3 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation Method 2: Using Oxone® and Sodium Hypochlorite (Recommended for Higher Yields)

This two-step method generally provides better yields and is more reliable.[1]

Step 1: Formation of the 1-oxide

  • Dissolve the 2-substituted Isothiazolo[5,4-b]pyridin-3(2H)-one (1 equivalent) in a mixture of methanol and water.

  • Add Oxone® (potassium peroxymonosulfate, approximately 2 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor by TLC until the starting material is consumed and the intermediate 1-oxide is formed.

  • Isolate the intermediate 1-oxide by filtration or extraction.

Step 2: Oxidation to the 1,1-dioxide

  • Dissolve the intermediate 1-oxide in a suitable solvent.

  • Add a solution of sodium hypochlorite (NaOCl).

  • Stir the reaction at room temperature and monitor by TLC until the 1-oxide is completely converted to the 1,1-dioxide.

  • Work-up the reaction by quenching any excess oxidizing agent with a reducing agent like sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Oxidation Methods for the Synthesis of 2-Substituted Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides

Substituent (R) at 2-position Yield with m-CPBA (%) Yield with Oxone®/NaOCl (%)
PhenylVariable, often moderateGood
MethylVariable, often moderateGood
BenzylVariable, often lowGood
Substituted PhenylHighly variableGood

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_precursor Precursor Synthesis cluster_oxidation Oxidation cluster_purification Purification start 2-Aminonicotinonitrile Derivative cyclization Cyclization Reaction start->cyclization precursor Isothiazolo[5,4-b]pyridin-3(2H)-one cyclization->precursor oxidation Oxidation (m-CPBA or Oxone®/NaOCl) precursor->oxidation product This compound oxidation->product purification Column Chromatography / Recrystallization product->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Logic for Low Yield start Low Yield Observed check_oxidant Which oxidant was used? start->check_oxidant mcpba m-CPBA check_oxidant->mcpba oxone Oxone®/NaOCl check_oxidant->oxone switch_oxidant Switch to Oxone®/NaOCl method mcpba->switch_oxidant check_completeness Was the reaction complete (TLC)? oxone->check_completeness no_complete No check_completeness->no_complete yes_complete Yes check_completeness->yes_complete increase_reagent Increase molar excess of oxidant / reaction time no_complete->increase_reagent check_precursor Check purity of starting material yes_complete->check_precursor

Caption: A logical workflow for troubleshooting low yields in the oxidation step.

References

Technical Support Center: Synthesis of Isothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isothiazolo[5,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of the Isothiazolo[5,4-b]pyridine scaffold.

Question 1: I am observing a low yield in the final cyclization step to form the isothiazolo[5,4-b]pyridine ring. What are the potential causes and solutions?

Answer: Low yields in the cyclization step are a common challenge and can be attributed to several factors:

  • Suboptimal Reaction Temperature: The temperature for oxidative cyclization is critical. For instance, some oxidative cyclizations are performed at 0°C to prevent halogen exchange and improve yield[1]. In other cases, heating at reflux may be necessary. It is crucial to optimize the temperature for your specific substrate and reagents.

  • Moisture in the Reaction: The presence of water can lead to the hydrolysis of starting materials or intermediates, reducing the overall yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Purity of Starting Materials: Impurities in the starting materials, such as the aminopyridine precursor, can interfere with the cyclization reaction. It is recommended to use highly pure starting materials or purify them before use.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material has been consumed before workup.

Question 2: My reaction is producing a significant amount of over-brominated side products during the oxidative cyclization with bromine. How can I minimize this?

Answer: Over-bromination is a frequent side reaction, especially with electron-rich aromatic precursors. Here are some strategies to mitigate it:

  • Control of Stoichiometry: Carefully control the stoichiometry of bromine added. Using a slight excess may be necessary, but a large excess will likely lead to di- and tri-brominated byproducts[1].

  • Slow Addition of Bromine: Add the bromine solution dropwise at a low temperature (e.g., 0°C) to maintain a low concentration of the electrophile in the reaction mixture at any given time.

  • Use of a Milder Brominating Agent: Consider using alternative brominating agents such as N-bromosuccinimide (NBS) which can sometimes offer better selectivity.

Question 3: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

Answer: The formation of regioisomers can occur, particularly when using substituted pyridines with multiple potential cyclization sites.

  • Choice of Starting Material: The substitution pattern on the starting pyridine ring plays a crucial role in directing the cyclization. Carefully select a precursor that favors the formation of the desired isothiazolo[5,4-b]pyridine isomer. For example, starting from a 3-amino-4-substituted pyridine derivative can provide a more direct route to the desired scaffold.

  • Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regioselectivity of the reaction. A screen of different reaction conditions may be necessary to optimize for the desired isomer.

Question 4: I suspect my nitrile intermediate is hydrolyzing during the reaction or workup. How can I prevent this?

Answer: Nitrile groups can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.

  • Neutral Workup: During the workup, try to maintain a neutral pH. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent in-situ hydrolysis.

  • Protecting Groups: In multi-step syntheses, if the nitrile group is not involved in the immediate transformation, consider protecting it, although this adds extra steps to the synthesis.

Question 5: Purification of the final product is challenging due to closely eluting impurities. What purification strategies do you recommend?

Answer: Purification of heterocyclic compounds can be complex. Here are some suggestions:

  • Column Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) to improve the separation of your product from impurities on silica gel.

    • Alternative Stationary Phases: If your product is unstable on silica gel or co-elutes with impurities, consider using a different stationary phase like alumina or a reverse-phase column for purification[1].

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.

Quantitative Data Summary

The following tables summarize reported yields for key steps in the synthesis of Isothiazolo[5,4-b]pyridine and related derivatives.

Table 1: Yields for the Synthesis of Key Intermediates

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-amino-5-bromo-2-chloropyridinePotassium thiocyanate, HCl, 100°C2-amino-5-bromothiazolo[5,4-b]pyridine75[2]
2-amino-5-bromothiazolo[5,4-b]pyridineDi-tert-butyl dicarbonate, DMAP, THF, rtBoc-protected 2-amino-5-bromothiazolo[5,4-b]pyridine90[2]
Boc-protected aminothiazolopyridine2-methyl-5-nitrophenylboronic acid pinacol ester, Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 100°CCoupled product70[2]
Nitro-coupled productIron powder, NH₄Cl, THF/MeOH/H₂O, 70°CAniline intermediate80[2]

Table 2: Yields for Cyclization and Derivatization Reactions

Starting MaterialReagents and ConditionsProductYield (%)Reference
5-bromo-3-fluoropicolinonitrilep-methoxybenzylthiol, K₂CO₃, DMA, 0°C5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile85[1]
5-bromo-3-((4-methoxybenzyl)thio)picolinonitrileBromine, Ethyl acetate, 80°C3,6-dibromo-isothiazolo[4,5-b]pyridine88[1]
2-amino-3-cyanopyridineSulfur monochloride, DMF, 0°C to rt3-Chloroisothiazolo[5,4-b]pyridineNot specified

Experimental Protocols

Protocol 1: Synthesis of 3-Chloroisothiazolo[5,4-b]pyridine from 2-Amino-3-cyanopyridine

  • Materials:

    • 2-Amino-3-cyanopyridine

    • Sulfur monochloride (S₂Cl₂)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ice-water bath

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-cyanopyridine.

    • Add anhydrous DMF and stir until the starting material is fully dissolved.

    • Cool the reaction flask to 0°C using an ice-water bath.

    • Slowly add sulfur monochloride dropwise to the stirred solution, maintaining the internal temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-cold water.

    • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-Chloroisothiazolo[5,4-b]pyridine.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions Aminopyridine Aminopyridine Thiol_Intermediate Aminothiopyridine or Thiolated Intermediate Aminopyridine->Thiol_Intermediate Thiolation Isomer_Formation Regioisomers Aminopyridine->Isomer_Formation Ambiguous Cyclization Sites Isothiazolopyridine Isothiazolo[5,4-b]pyridine Thiol_Intermediate->Isothiazolopyridine Oxidative Cyclization Over_bromination Over-brominated Byproducts Thiol_Intermediate->Over_bromination Excess Bromine Hydrolysis Hydrolyzed Intermediates Thiol_Intermediate->Hydrolysis Presence of Water

Caption: Main synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Control_Stoichiometry Control Reagent Stoichiometry Start->Control_Stoichiometry Anhydrous_Conditions Ensure Anhydrous Conditions Start->Anhydrous_Conditions Purification Optimize Purification Strategy Check_Purity->Purification Optimize_Temp->Purification Control_Stoichiometry->Purification Anhydrous_Conditions->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting common issues.

References

Solubility issues of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, particularly concerning its solubility in experimental assays.

I. Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound?

A1: this compound is a heterocyclic compound with the molecular formula C₆H₄N₂O₃S and a molecular weight of approximately 184.17 g/mol .[1][2][3] Its chemical structure, featuring a fused isothiazole and pyridine ring system, contributes to its chemical properties. Key predicted properties include a pKa of 2.86±0.20 and an XLogP3 value of -0.7, suggesting it has some polar characteristics but may still exhibit limited aqueous solubility due to its rigid, planar structure.[1][2]

Q2: I am observing precipitation of the compound after diluting my DMSO stock into aqueous assay buffer. What is causing this?

A2: This is a common issue for compounds with low aqueous solubility.[4] While this compound may dissolve in a pure organic solvent like DMSO, its solubility can dramatically decrease when introduced into an aqueous environment, causing it to precipitate out of solution. This can lead to inaccurate and unreliable assay results.[4]

Q3: What is the recommended solvent for preparing a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for creating a high-concentration stock solution of poorly soluble compounds like this compound.[5] For cellular assays, it is crucial to keep the final DMSO concentration in the assay medium below 1%, and ideally below 0.5%, to avoid solvent-induced toxicity.[5]

Q4: Can I use other solvents besides DMSO?

A4: Yes, other polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered. The choice of solvent will depend on the specific assay requirements and the tolerance of the biological system to that solvent. It is advisable to test the compatibility of the solvent with your assay in a vehicle control experiment.

Q5: How can I improve the solubility of this compound in my aqueous assay buffer?

A5: Several strategies can be employed to improve the aqueous solubility of this compound:

  • Co-solvents: The addition of a water-miscible organic co-solvent (e.g., ethanol, methanol) to the aqueous buffer can increase solubility.[5]

  • pH Adjustment: The predicted pKa of ~2.86 suggests the compound is acidic.[1] Therefore, increasing the pH of the buffer to deprotonate the molecule may enhance its solubility. It is essential to ensure the chosen pH is compatible with the assay's biological components.

  • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68, at low concentrations (typically 0.01-0.1%), can help to maintain the compound's solubility.[6]

  • Excipients: The use of solubilizing excipients, such as cyclodextrins, can encapsulate the compound and increase its apparent solubility.[7][8]

II. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility, and the buffer is not conducive to keeping it in solution.1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, ensuring it remains within the tolerance level of the assay. 3. Prepare an intermediate dilution series in a mixture of organic solvent and aqueous buffer before the final dilution.
Assay results are inconsistent and not reproducible. The compound may be precipitating over time in the assay plate, leading to variable effective concentrations. Low solubility can lead to variable data and inaccurate structure-activity relationships (SAR).[4]1. Visually inspect the assay plates under a microscope for any signs of precipitation. 2. Perform a kinetic solubility assay to determine the compound's solubility and stability in the assay buffer over the experiment's duration. 3. Consider pre-incubating the compound in the assay buffer and centrifuging or filtering any precipitate before adding it to the biological components of the assay.
Low or no biological activity is observed, even at high concentrations. The actual concentration of the dissolved compound may be much lower than the nominal concentration due to precipitation. Underestimated activity is a common consequence of low solubility.[4]1. Confirm the solubility of the compound in the assay buffer using a validated method. 2. Employ solubility-enhancing techniques as described in the FAQ section (e.g., pH adjustment, co-solvents, surfactants). 3. Re-test the compound at concentrations known to be below its solubility limit.
Discrepancy between enzymatic and cell-based assay results. Differences in buffer composition, protein content, and the presence of cellular membranes can affect the compound's solubility and availability.[4]1. Analyze the differences in the composition of the buffers used in each assay. 2. The presence of serum proteins in cell culture media can sometimes help to solubilize hydrophobic compounds. Consider if this is a factor. 3. Evaluate the compound's solubility in both cell-free and cell-based assay buffers.

III. Quantitative Data Summary

The following table provides illustrative solubility data for a compound with properties similar to this compound. Note: This data is for demonstration purposes and should be experimentally verified for the specific batch of the compound being used.

Solvent/Buffer System Temperature (°C) Maximum Solubility (µM)
100% DMSO25>10,000
Phosphate Buffered Saline (PBS), pH 7.425< 5
PBS, pH 7.4 with 1% DMSO2510-15
PBS, pH 7.4 with 5% DMSO2540-50
PBS, pH 8.5 with 1% DMSO2525-35
Cell Culture Medium + 10% FBS with 0.5% DMSO3730-40
PBS, pH 7.4 with 0.1% Tween® 20 and 1% DMSO2550-70

IV. Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation (10 mM in 100% DMSO):

    • Weigh out 1.84 mg of this compound.

    • Add 1.0 mL of high-purity DMSO.

    • Vortex thoroughly for at least 2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication may be used if necessary.

    • Visually inspect the solution to confirm that no solid particles are present.

    • Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of Working Solutions for Assays:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution into 100% DMSO to create a range of concentrations for your dose-response curve.

    • For the final dilution into the aqueous assay buffer, add the DMSO-diluted compound to the buffer (not the other way around) while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should be kept constant across all wells, including the vehicle control.

Protocol 2: Kinetic Solubility Assay
  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Add 2 µL of the stock solution to 198 µL of the test buffer (e.g., PBS, pH 7.4) in a 96-well plate to achieve a nominal concentration of 100 µM.

  • Seal the plate and incubate at room temperature with shaking.

  • At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot from each well.

  • Filter the aliquots through a 0.45 µm filter plate to remove any precipitated compound.

  • Analyze the concentration of the soluble compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • The concentration of the compound remaining in the solution over time reflects its kinetic solubility in that buffer.

V. Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dilution Dilution for Assay cluster_assay Assay & Analysis compound Weigh Compound dmso Add 100% DMSO compound->dmso Dissolve stock 10 mM Stock Solution dmso->stock Vortex/Sonicate serial_dilution Serial Dilution in DMSO stock->serial_dilution Transfer final_dilution Final Dilution in Assay Buffer serial_dilution->final_dilution Prepare working conc. assay_plate Assay Plate final_dilution->assay_plate Add to wells incubation Incubate assay_plate->incubation Perform Assay readout Assay Readout incubation->readout data_analysis Data Analysis readout->data_analysis

Caption: Workflow for preparing and using this compound in assays.

troubleshooting_logic start Inconsistent or Low Assay Signal? check_precipitation Visible Precipitation in Wells? start->check_precipitation solubility_issue Likely Solubility Issue check_precipitation->solubility_issue Yes other_issue Consider Other Assay Issues (e.g., compound inactivity, reagent failure) check_precipitation->other_issue No solution1 Decrease Final Concentration solubility_issue->solution1 solution2 Increase Co-Solvent % solubility_issue->solution2 solution3 Add Surfactant/Excipient solubility_issue->solution3 solution4 Adjust Buffer pH solubility_issue->solution4

Caption: A logical flowchart for troubleshooting unexpected assay results.

References

Technical Support Center: Optimizing Reaction Conditions for Isothiazolo[5,4-b]pyridine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the derivatization of the isothiazolo[5,4-b]pyridine scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis can stem from various factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1]

  • Atmospheric Moisture and Oxygen: Many reactions in organic synthesis, particularly those involving organometallic catalysts, are sensitive to air and moisture. Ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[1] Monitor your reaction by TLC or LC-MS to check for product degradation over time.[1]

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question 2: I am having trouble with a Suzuki-Miyaura coupling reaction with a chloro-isothiazolo[5,4-b]pyridine. What are the key parameters to consider for optimization?

Answer: The reactivity of aryl chlorides can be challenging in Suzuki-Miyaura couplings, often requiring more specialized catalyst systems than bromides or iodides.[2] Key parameters to optimize include:

  • Catalyst/Ligand Selection: Electron-rich and sterically hindered phosphine ligands often improve the catalytic activity for aryl chlorides.[2]

  • Base: The choice of base is crucial for activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2] A stronger base may be more effective for less reactive boronic acids.[2]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, DMF) and an aqueous solution of the base is typically used.[2] The solvent affects the solubility of reagents and the stability of the catalytic species.[2]

  • Temperature: The oxidative addition to the C-Cl bond is often slow and requires thermal energy. Increasing the reaction temperature, typically to 80-120 °C, can improve the reaction rate, but monitor for potential decomposition.[2]

Troubleshooting Flowchart for Low-Yield Cross-Coupling Reactions

G Troubleshooting Flowchart for Low-Yield Cross-Coupling Reactions start Low Yield in Cross-Coupling Reaction inert_check Is the reaction under strictly inert conditions? start->inert_check catalyst_check Is the catalyst/ligand appropriate for Ar-Cl? inert_check->catalyst_check Yes improve_inert Improve inert atmosphere (degas solvents, use glovebox) inert_check->improve_inert No base_check Is the base strong enough? catalyst_check->base_check Yes change_catalyst Screen different ligands (e.g., XPhos, SPhos) and Palladium precursors catalyst_check->change_catalyst No temp_check Is the temperature high enough? base_check->temp_check Yes change_base Screen stronger bases (e.g., K3PO4, Cs2CO3) base_check->change_base No solvent_check Is the solvent appropriate? temp_check->solvent_check Yes increase_temp Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C) temp_check->increase_temp No reagent_check Are reagents pure and dry? solvent_check->reagent_check Yes change_solvent Screen different solvents (e.g., Dioxane, Toluene, DMF) solvent_check->change_solvent No purify_reagents Purify starting materials and dry solvents reagent_check->purify_reagents No end_node Re-run Optimized Reaction reagent_check->end_node Yes improve_inert->end_node change_catalyst->end_node change_base->end_node increase_temp->end_node change_solvent->end_node purify_reagents->end_node

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

Question 3: I am observing unexpected side products in my derivatization reaction. What could be the cause?

Answer: The formation of side products can be attributed to several factors depending on the reaction type:

  • Ring Opening of the Isothiazole Core: The isothiazole ring can be susceptible to nucleophilic attack, particularly with very strong nucleophiles or under harsh reaction conditions.[2] To mitigate this, consider using milder conditions such as lower temperatures or a less reactive nucleophile if the reaction chemistry allows.[2]

  • Over-alkylation/arylation: In reactions like Buchwald-Hartwig amination, if the product amine is more nucleophilic than the starting amine, it can react further.[2] Using a slight excess of the starting amine can help it outcompete the product for reaction with the starting material.[2]

  • Homo-coupling: In cross-coupling reactions, the formation of homo-coupled byproducts (e.g., from the boronic acid in Suzuki reactions) can occur. This can often be minimized by carefully controlling the reaction stoichiometry and ensuring efficient oxidative addition and reductive elimination steps.

Nucleophilic Aromatic Substitution (SNAr)

Question 4: At which position is the isothiazolo[5,4-b]pyridine core most reactive towards nucleophilic aromatic substitution (SNAr)?

Answer: In the context of nucleophilic attack, positions "ortho" or "para" to the pyridine nitrogen are generally more activated.[2][3] For a substituted isothiazolo[5,4-b]pyridine, the reactivity of a leaving group (like a halogen) is influenced by its position on the pyridine ring. Attack at positions that allow the negative charge of the intermediate to be delocalized onto the electronegative pyridine nitrogen are favored.[3] The specific reactivity can be influenced by the reaction conditions and the electronic nature of the nucleophile.[2]

Purification

Question 5: What challenges might I encounter during the purification of functionalized isothiazolo[5,4-b]pyridines?

Answer: Common purification challenges include:

  • Removal of Residual Palladium Catalyst: This is a common issue in cross-coupling reactions.

  • Separation from Starting Materials or Byproducts: Close-running spots on a TLC plate can indicate difficult separations.

  • Product Insolubility: Some derivatives may be highly insoluble, making purification by column chromatography difficult and necessitating purification by precipitation or recrystallization.[2]

  • Streaking on Silica Gel Columns: The basic nature of the pyridine nitrogen can cause streaking. This can often be mitigated by adding a small amount of a basic modifier like triethylamine or pyridine to the eluent.[2]

Data Presentation: Optimizing Suzuki-Miyaura Coupling

The following table summarizes hypothetical results from an optimization study for a Suzuki-Miyaura coupling of 3-chloro-isothiazolo[5,4-b]pyridine with a generic arylboronic acid.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001235
2Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (2)Dioxane/H₂O1001265
3Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)Dioxane/H₂O1001280
4Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)Toluene/H₂O1001275
5Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)DMF/H₂O1001282
6Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)Dioxane/H₂O801255

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a reaction vessel.[2]

  • Addition of Reagents: Add degassed anhydrous solvent (e.g., toluene or dioxane). Then, add the 3-chloro-isothiazolo[5,4-b]pyridine (1.0 eq.) and the desired amine (1.2 eq.).[2]

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[2]

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.[2]

General Workflow for Isothiazolo[5,4-b]pyridine Derivatization

G General Workflow for Isothiazolo[5,4-b]pyridine Derivatization start Start: Isothiazolo[5,4-b]pyridine (e.g., 3-chloro derivative) reaction_choice Select Derivatization Method start->reaction_choice suzuki Suzuki-Miyaura Coupling (C-C bond formation) reaction_choice->suzuki Arylboronic acid buchwald Buchwald-Hartwig Amination (C-N bond formation) reaction_choice->buchwald Amine snar Nucleophilic Aromatic Substitution (C-Nu bond formation) reaction_choice->snar Nucleophile reaction_conditions Optimize Reaction Conditions (Catalyst, Base, Solvent, Temp.) suzuki->reaction_conditions buchwald->reaction_conditions snar->reaction_conditions workup Reaction Work-up and Extraction reaction_conditions->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Derivatized Product characterization->final_product

Caption: General workflow for the functionalization of isothiazolo[5,4-b]pyridine.

General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol that may need significant optimization based on the specific substrates.

  • Reaction Setup: To a reaction vessel, add the 3-chloro-isothiazolo[5,4-b]pyridine (1.0 eq.), the arylboronic acid or its pinacol ester (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., XPhos, 5 mol%).

  • Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).

  • Reaction: Place the reaction under an inert atmosphere (e.g., nitrogen or argon) and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by silica gel chromatography.

Logical Relationships in Derivatization Strategies

G Logical Relationships in Derivatization Strategies goal Target Molecule: Functionalized Isothiazolo[5,4-b]pyridine bond_type What type of bond is being formed? goal->bond_type cc_bond C-C Bond bond_type->cc_bond cn_bond C-N Bond bond_type->cn_bond c_other_bond C-O, C-S, etc. bond_type->c_other_bond suzuki Suzuki-Miyaura Coupling cc_bond->suzuki heck Heck Reaction cc_bond->heck sonogashira Sonogashira Coupling cc_bond->sonogashira buchwald Buchwald-Hartwig Amination cn_bond->buchwald ullmann Ullmann Condensation cn_bond->ullmann snar_amine SNAr with Amines cn_bond->snar_amine snar_other SNAr with Alkoxides, Thiolates, etc. c_other_bond->snar_other

Caption: Decision tree for selecting a derivatization strategy.

References

Technical Support Center: Crystallization of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the crystallization of this compound.

Troubleshooting Crystallization Issues

This section provides solutions to common problems that may arise during the crystallization of this compound.

Problem 1: The compound "oils out" instead of crystallizing.

  • Question: My this compound is forming an oil or liquid layer upon cooling instead of solid crystals. What should I do?

  • Answer: "Oiling out," or liquid-liquid phase separation, can occur when a compound comes out of solution above its melting point.[1] This is a common issue with organic compounds, particularly those with complex structures. Here are several strategies to address this:

    • Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve the compound. A more dilute solution may prevent the compound from coming out of solution at a temperature above its melting point.[2]

    • Lower the Crystallization Temperature Slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further using an ice bath or refrigerator.

    • Change the Solvent System: If the issue persists, a different solvent or a mixed solvent system may be necessary.[2] Experiment with solvents of varying polarity. For heterocyclic compounds, common solvents include ethanol, methanol, ethyl acetate, acetonitrile, and dimethylformamide (DMF).[3] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.[1]

    • Seeding: Introduce a small seed crystal of this compound to the supersaturated solution at a temperature slightly below the saturation point. This can provide a template for crystal growth and bypass the formation of an oil.

Problem 2: No crystals are forming, even after extended cooling.

  • Question: I have a clear, supersaturated solution of this compound, but no crystals have formed. What steps can I take to induce crystallization?

  • Answer: The failure to form crystals can be due to several factors, including high solubility of the compound even at low temperatures or the presence of impurities that inhibit nucleation. Here are some techniques to try:

    • Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: As mentioned previously, adding a seed crystal is a highly effective method to induce crystallization.

    • Reduce the Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound in the solution. This will increase the level of supersaturation and may promote nucleation.[2]

    • Introduce an Anti-Solvent: If using a single solvent system, you can try adding a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow for slow cooling.[1]

    • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the solubility of the compound and promoting the growth of high-quality crystals.

Problem 3: The crystal yield is very low.

  • Question: I was able to obtain crystals of this compound, but the final yield is significantly lower than expected. How can I improve the recovery?

  • Answer: A low yield can be disappointing and may be caused by several factors during the crystallization process.[2] Consider the following to improve your yield:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the compound. Any excess solvent will retain more of the compound in the solution upon cooling, thereby reducing the final yield.[2]

    • Ensure Complete Cooling: Allow the solution to cool for a sufficient amount of time at a low temperature (e.g., in an ice bath or refrigerator) to maximize the amount of product that crystallizes out of the solution.

    • "Second Crop" of Crystals: After filtering the initial crop of crystals, the remaining mother liquor can be concentrated by evaporating a portion of the solvent and then cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[2]

    • Check for Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, some of the product may crystallize out along with the impurities. Ensure the filtration apparatus is pre-heated to prevent this.

Problem 4: The resulting crystals are very small or appear as a powder.

  • Question: The crystallization of my this compound resulted in a fine powder or very small needles, which are difficult to handle and may indicate lower purity. How can I obtain larger crystals?

  • Answer: The formation of small crystals is often a result of rapid nucleation and crystal growth. To encourage the formation of larger, higher-quality crystals, the rate of crystallization needs to be slowed down.[2]

    • Slow Cooling: Avoid rapid cooling of the saturated solution. Allow it to cool slowly to room temperature on the benchtop before transferring it to a colder environment.

    • Use a More Dilute Solution: Adding a slight excess of the hot solvent can slow down the crystallization process, allowing for the formation of larger crystals.[2]

    • Solvent System Optimization: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or mixed solvent systems to find conditions that favor slower crystal growth.

    • Control Agitation: While some agitation can be beneficial for heat and mass transfer, excessive or vigorous stirring can lead to the formation of many small crystals. In some cases, allowing the solution to stand undisturbed is preferable.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the crystallization of this compound.

Q1: What are some recommended starting solvents for the crystallization of this compound?

A1: Due to the polar nature of the pyridinone and sulfonyl dioxide groups, polar solvents are a good starting point. Commonly used solvents for heterocyclic compounds include ethanol, methanol, ethyl acetate, acetonitrile, and DMF.[3] Given the potential for hydrogen bonding, protic solvents like alcohols may be particularly effective. It is recommended to perform small-scale solubility tests to identify a solvent that dissolves the compound when hot but has low solubility when cold.

Q2: How does the sulfonyl group in this compound affect its crystallization?

A2: The sulfonyl group is strongly electron-withdrawing and can participate in strong intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. These interactions can lead to higher melting points and may influence the compound's solubility in different solvents. The presence of the sulfonyl group may necessitate the use of more polar solvents for dissolution.

Q3: Can pH be used to improve the crystallization of this compound?

A3: Yes, pH can be a critical parameter to control, especially for compounds with both acidic (the N-H proton of the pyridinone) and basic (the pyridine nitrogen) functionalities, which may exist as a zwitterion. The solubility of such compounds is often at a minimum at their isoelectric point (pI).[4] Adjusting the pH of the solution away from the pI can increase solubility, allowing for the removal of impurities. Subsequently, adjusting the pH back towards the pI can induce crystallization. For pyridine derivatives, pH has been shown to significantly influence the resulting solid form.[5] However, it is important to be aware that isothiazolone rings can be unstable and may undergo ring-opening at alkaline pH (>8).[6]

Q4: What is the best way to remove colored impurities during crystallization?

A4: If your solution of this compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is important to use a minimal amount of charcoal, as it can also adsorb some of the desired product. After a brief heating period with the charcoal, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

Q5: My compound has a tendency to form different crystal shapes (polymorphs). How can I control this?

A5: Polymorphism, the ability of a compound to exist in different crystal structures, can be influenced by various factors.[7] To obtain a specific polymorph consistently, it is crucial to carefully control the crystallization conditions, including the solvent system, cooling rate, temperature, and the presence of any additives. Seeding with a crystal of the desired polymorph can be a very effective way to ensure its formation.

Data Presentation

Table 1: General Solubility Characteristics of Heterocyclic Compounds in Common Solvents

Solvent ClassExamplesGeneral Solubility for Polar HeterocyclesNotes
Protic Solvents Water, Methanol, EthanolOften good solubility, especially with heating.The presence of hydrogen bond donors and acceptors in the target molecule suggests good interaction with these solvents.
Aprotic Polar Solvents Acetone, Ethyl Acetate, Acetonitrile, DMF, DMSOVariable solubility. Good for dissolving at higher temperatures.DMF and DMSO are very polar and may lead to high solubility, potentially requiring an anti-solvent for crystallization.[8]
Aprotic Nonpolar Solvents Hexane, Toluene, DichloromethaneGenerally poor solubility.Can be useful as anti-solvents in mixed-solvent systems.[1][9]

Experimental Protocols

Protocol 1: Single-Solvent Cooling Crystallization

  • Solvent Selection: In a small test tube, add a few milligrams of crude this compound and a few drops of the chosen solvent. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.

  • Dissolution: Place the bulk of the crude compound in an Erlenmeyer flask. Add the selected solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath). Continue adding the hot solvent until the compound is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of the solvent in the receiving flask and heat it to boiling to ensure the flask is filled with solvent vapor, which will help prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Crystallization

  • Solvent Selection: Identify a "good" solvent in which this compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[1]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, add the anti-solvent dropwise until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Cooling Crystallization protocol, using the cold solvent mixture for washing.

Visualizations

TroubleshootingWorkflow cluster_oiling Troubleshoot Oiling Out cluster_nocrystals Induce Crystallization cluster_lowyield Improve Yield cluster_smallcrystals Obtain Larger Crystals start Start Crystallization Experiment dissolution Dissolve Compound in Minimum Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling crystals_form Crystals Form? cooling->crystals_form oiling_out Compound Oils Out? crystals_form->oiling_out No success Successful Crystallization crystals_form->success Yes no_crystals No Crystals Form? oiling_out->no_crystals No oiling_action1 Add More Solvent oiling_out->oiling_action1 Yes low_yield Yield is Low? no_crystals->low_yield No nocrystals_action1 Scratch Flask no_crystals->nocrystals_action1 Yes small_crystals Crystals are Small/Powdery? low_yield->small_crystals No lowyield_action1 Use Minimum Hot Solvent low_yield->lowyield_action1 Yes small_crystals->success No, but acceptable smallcrystals_action1 Slow Down Cooling small_crystals->smallcrystals_action1 Yes oiling_action1->dissolution oiling_action2 Slower Cooling oiling_action2->cooling oiling_action3 Change Solvent oiling_action3->start nocrystals_action1->cooling nocrystals_action2 Add Seed Crystal nocrystals_action2->cooling nocrystals_action3 Reduce Solvent Volume nocrystals_action3->cooling nocrystals_action4 Add Anti-Solvent nocrystals_action4->cooling lowyield_action1->start lowyield_action2 Ensure Complete Cooling lowyield_action2->cooling lowyield_action3 Collect Second Crop lowyield_action3->cooling smallcrystals_action1->cooling smallcrystals_action2 Use More Dilute Solution smallcrystals_action2->dissolution smallcrystals_action3 Optimize Solvent System smallcrystals_action3->start SolventSelection start Select Potential Solvents (Polar Protic, Polar Aprotic) test_solubility Test Solubility of Compound in a Small Amount of Solvent start->test_solubility hot_soluble Soluble when Hot? test_solubility->hot_soluble hot_soluble->test_solubility No, try another solvent cold_insoluble Insoluble when Cold? hot_soluble->cold_insoluble Yes single_solvent Use Single Solvent System cold_insoluble->single_solvent Yes mixed_solvent Consider Mixed Solvent System cold_insoluble->mixed_solvent No find_good_solvent Find a 'Good' Solvent (High Solubility) mixed_solvent->find_good_solvent find_anti_solvent Find a Miscible 'Anti-Solvent' (Low Solubility) mixed_solvent->find_anti_solvent

References

Technical Support Center: Synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, a key intermediate in pharmaceutical development.

Troubleshooting Guide for Impurity Formation

The formation of impurities is a common challenge in multi-step organic synthesis. The following table outlines potential problems, their probable causes, and recommended solutions to minimize impurity levels during the synthesis of this compound.

Problem IDObservation in Analytical Data (e.g., HPLC, LC-MS)Potential CauseRecommended Solution
IMP-001 Peak corresponding to the molecular weight of the starting material, Isothiazolo[5,4-b]pyridin-3(2H)-one.Incomplete Oxidation: The oxidation of the sulfur atom in the isothiazole ring is not complete.- Increase Reaction Time: Prolong the reaction duration to ensure complete conversion. Monitor the reaction progress by TLC or HPLC. - Optimize Oxidant Stoichiometry: Increase the molar equivalents of the oxidizing agent. A slight excess may be beneficial, but large excesses should be avoided to prevent over-oxidation. - Elevate Reaction Temperature: Cautiously increase the reaction temperature. Note that this may also increase the rate of side reactions.
IMP-002 Unidentified peaks with mass-to-charge ratios suggesting ring-opened or degraded products.Over-oxidation: The oxidizing agent is too harsh or used in excessive amounts, leading to the cleavage of the isothiazole or pyridine ring.- Use a Milder Oxidizing Agent: Consider alternatives to strong oxidants. For example, if using potassium permanganate, switching to a peroxy acid like m-CPBA might offer better control.[1] - Control Temperature: Perform the oxidation at a lower temperature to reduce the rate of degradation. - Precise Stoichiometry: Carefully control the amount of oxidizing agent added.
IMP-003 Presence of halogenated byproducts (e.g., chlorinated species).Use of Chlorine-Containing Oxidants: Reagents like sodium hypochlorite can introduce chlorine atoms onto the aromatic rings through side reactions.- Alternative Oxidants: Employ non-halogenated oxidizing agents such as Oxone® (potassium peroxymonosulfate) or hydrogen peroxide.[1] - Reaction Quenching: Ensure that any residual chlorine-based oxidant is effectively quenched at the end of the reaction.
IMP-004 Residual starting materials from the initial synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one.Inefficient Purification of Intermediate: The precursor, Isothiazolo[5,4-b]pyridin-3(2H)-one, was not sufficiently purified before the oxidation step.- Purification of Intermediate: Implement a robust purification step (e.g., recrystallization, column chromatography) for the Isothiazolo[5,4-b]pyridin-3(2H)-one intermediate before proceeding to the oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: The most prevalent impurity is typically the unreacted starting material, Isothiazolo[5,4-b]pyridin-3(2H)-one, due to incomplete oxidation. Other potential impurities include over-oxidation products, which may involve ring opening, and halogenated byproducts if chlorine-based oxidizing agents are used.

Q2: How can I best monitor the progress of the oxidation reaction to avoid incomplete conversion or over-oxidation?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the reactant and the formation of the product, allowing for timely quenching of the reaction.

Q3: What are the recommended analytical techniques for identifying and quantifying impurities in the final product?

A3: A combination of chromatographic and spectroscopic methods is ideal. HPLC with UV detection is a standard method for quantifying the purity of the final product and known impurities. For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective as it provides molecular weight information. For unambiguous structure elucidation of isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

Q4: Are there any specific purification methods that are particularly effective for removing the common impurities?

A4: Recrystallization is often an effective method for removing minor impurities, including the starting material, provided there is a significant difference in solubility between the product and the impurities. If recrystallization is insufficient, column chromatography using silica gel is a more rigorous purification technique that can separate the desired product from a wider range of byproducts.

Experimental Protocols

General Protocol for the Oxidation of Isothiazolo[5,4-b]pyridin-3(2H)-one

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

  • Dissolution: Dissolve Isothiazolo[5,4-b]pyridin-3(2H)-one in a suitable solvent (e.g., acetic acid, or a mixture of acetonitrile and water).

  • Cooling: Cool the solution to a temperature between 0 and 5 °C in an ice bath.

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., a solution of potassium permanganate in water, or m-chloroperoxybenzoic acid in a suitable solvent) to the cooled solution with vigorous stirring. The addition should be dropwise to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any excess oxidant by adding a suitable quenching agent (e.g., sodium bisulfite for permanganate, or sodium thiosulfate for peroxy acids).

  • Work-up: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Troubleshooting Workflow for Impurity Identification and Resolution

Troubleshooting Workflow for Impurity Analysis start Analyze Final Product by HPLC/LC-MS check_purity Purity Meets Specification? start->check_purity impurity_detected Impurity Peak Detected check_purity->impurity_detected No pass Product Passes Specification check_purity->pass Yes fail Further Optimization Needed identify_impurity Identify Impurity Structure (LC-MS, NMR) impurity_detected->identify_impurity troubleshoot Consult Troubleshooting Guide (Table 1) identify_impurity->troubleshoot implement_solution Implement Recommended Solution troubleshoot->implement_solution reanalyze Re-synthesize and Analyze Product implement_solution->reanalyze reanalyze->check_purity

Caption: A logical workflow for identifying and resolving impurity issues during synthesis.

Potential Impurity Formation Pathway

Potential Impurity Formation Pathways start_material Isothiazolo[5,4-b]pyridin-3(2H)-one (Starting Material) oxidation Oxidation start_material->oxidation product This compound (Desired Product) oxidation->product Complete Reaction incomplete_oxidation Impurity: Unchanged Starting Material oxidation->incomplete_oxidation Incomplete Reaction over_oxidation Impurity: Ring-Opened Byproducts oxidation->over_oxidation Excess Oxidant / Harsh Conditions

Caption: A simplified diagram illustrating the formation of key impurities from the oxidation reaction.

References

Technical Support Center: Scaling Up Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of the cyclization step?

A1: During the scale-up of the cyclization reaction to form the this compound core, the most critical parameters to monitor are temperature, reaction time, and reagent stoichiometry. In particular, the exothermic nature of the cyclization should be carefully managed to prevent runaway reactions and the formation of impurities. A summary of typical process parameters at different scales is provided in Table 1.

Q2: How can I control the formation of regioisomeric impurities during the synthesis?

A2: The formation of regioisomeric impurities is a common challenge in the synthesis of substituted pyridines. To control this, it is essential to have precise control over the reaction temperature and the rate of addition of reagents. Using a less reactive starting material or a more selective catalyst can also favor the formation of the desired isomer. It is recommended to perform a Design of Experiments (DoE) at the lab scale to identify the optimal conditions for minimizing regioisomer formation.

Q3: What is the recommended method for purifying this compound at a large scale?

A3: For large-scale purification, crystallization is the most viable and cost-effective method. The choice of solvent system is critical for achieving high purity and yield. A combination of a good solvent (e.g., DMF, DMSO) and an anti-solvent (e.g., water, isopropanol) is often effective. The cooling rate and agitation speed during crystallization can significantly impact the crystal size and morphology, which in turn affects filtration and drying. Table 2 provides a comparison of different solvent systems for crystallization.

Q4: We are observing poor and inconsistent yields at the pilot scale. What are the likely causes?

A4: Poor and inconsistent yields during scale-up can stem from several factors.[1][2] Common causes include inefficient mixing, localized hot spots due to poor heat transfer, and mass transfer limitations.[2] It is crucial to ensure that the reactor geometry and agitation are suitable for the reaction volume. Additionally, the quality of starting materials should be consistent across batches. A troubleshooting workflow for addressing low yield is illustrated in the diagram below.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction- Monitor reaction progress using in-process controls (e.g., HPLC, UPLC).- Increase reaction time or temperature cautiously.- Ensure adequate mixing.
Degradation of product- Check for and control exotherms.- Reduce reaction temperature or time.- Investigate the stability of the product under the reaction conditions.
Poor isolation- Optimize the crystallization and filtration process.- Ensure complete precipitation of the product.
High Impurity Levels Side reactions- Re-evaluate the reaction temperature and reagent stoichiometry.- Investigate the effect of impurities in the starting materials.
Product degradation- See "Degradation of product" above.
Inefficient purification- Optimize the crystallization solvent system and conditions.- Consider a re-slurry or second crystallization if necessary.
Poor Filterability Small particle size- Optimize crystallization conditions (e.g., slower cooling rate, controlled anti-solvent addition) to increase particle size.- Consider using a filter aid, but be mindful of potential contamination.
Oily or amorphous product- Ensure the product is fully crystalline before filtration.- Screen for a suitable crystallization solvent system that promotes the formation of a stable crystalline form.
Inconsistent Crystal Form (Polymorphism) Variation in crystallization conditions- Strictly control temperature, cooling rate, agitation, and solvent composition during crystallization.[1][3]- Characterize the desired polymorph and establish specifications.

Data Presentation

Table 1: Typical Process Parameters for Cyclization Step at Different Scales

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (50 kg)
Reaction Temperature 80 - 90 °C85 - 95 °C90 - 100 °C
Reaction Time 4 - 6 hours6 - 8 hours8 - 10 hours
Reagent A Stoichiometry 1.1 equivalents1.05 equivalents1.02 equivalents
Agitation Speed 200 - 300 RPM100 - 150 RPM50 - 80 RPM
Typical Yield 85 - 90%80 - 85%78 - 83%
Purity (by HPLC) >99.0%>98.5%>98.0%

Table 2: Comparison of Solvent Systems for Crystallization

Solvent System Yield Purity (by HPLC) Crystal Morphology Notes
DMF / Water 90 - 95%99.5 - 99.8%Well-defined needlesGood for high purity, but residual DMF can be an issue.
DMSO / Isopropanol 88 - 92%99.2 - 99.6%Small prismsLower toxicity profile compared to DMF.
NMP / Ethanol 85 - 90%99.0 - 99.4%Fine powderGood solubility, but NMP is a regulated solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound (Pilot Scale)
  • Reaction Setup: Charge a 100 L glass-lined reactor with 2-amino-3-carboxypyridine (5.0 kg, 1.0 eq) and dimethylformamide (DMF, 25 L). Stir the mixture at 20-25 °C until all solids are dissolved.

  • Reagent Addition: Slowly add chlorosulfonyl isocyanate (6.2 kg, 1.2 eq) to the reactor over a period of 2-3 hours, maintaining the internal temperature below 40 °C.

  • Cyclization: Once the addition is complete, heat the reaction mixture to 90-95 °C and maintain for 6-8 hours. Monitor the reaction progress by HPLC until the starting material is less than 1.0%.

  • Work-up: Cool the reaction mixture to 20-25 °C. Slowly add water (50 L) over 1-2 hours to precipitate the product.

  • Isolation: Stir the resulting slurry for 1-2 hours, then filter the solid product. Wash the filter cake with a mixture of DMF and water (1:4, 10 L), followed by water (2 x 10 L).

  • Drying: Dry the product in a vacuum oven at 60-70 °C until the loss on drying is less than 0.5%.

  • Expected Yield: 5.8 - 6.2 kg (80-85%).

  • Expected Purity: >98.5% (by HPLC).

Mandatory Visualizations

G cluster_workflow General Synthesis Workflow A Starting Material (e.g., Aminopyridine derivative) B Step 1: Sulfonylation A->B Reagent X C Intermediate A B->C D Step 2: Cyclization C->D Heat, Catalyst E Crude Product D->E F Step 3: Purification (Crystallization) E->F Solvent System G Final Product (this compound) F->G

Caption: General multi-step synthesis workflow for this compound.

G cluster_troubleshooting Troubleshooting Low Yield A Low Yield Observed at Pilot Scale B Check In-Process Controls (e.g., HPLC) A->B C Is Reaction Complete? B->C D Increase Reaction Time/ Temperature C->D No E Investigate Product Degradation C->E Yes I Problem Solved D->I F Is Product Degrading? E->F G Lower Temperature/ Shorten Reaction Time F->G Yes H Optimize Isolation/ Purification Step F->H No G->I H->I

Caption: Troubleshooting decision tree for addressing low yield during scale-up.

References

Technical Support Center: Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide. The information addresses potential issues related to the compound's stability and degradation.

Disclaimer: Specific degradation studies on this compound are not extensively available in public literature. The pathways and guidance provided herein are based on established chemical principles and data from structurally related compounds, such as isothiazolinones, aromatic sulfones, and saccharin derivatives.

Frequently Asked Questions (FAQs)

1. My sample of this compound shows signs of degradation in an aqueous solution. What is the likely cause?

Degradation in aqueous media is likely due to hydrolysis, especially if the solution is neutral to alkaline. The isothiazolinone ring system is susceptible to nucleophilic attack by water or hydroxide ions.[1][2] The highly electron-withdrawing 1,1-dioxide group increases the electrophilicity of the sulfur atom, making the S-N bond prone to cleavage and subsequent ring-opening.[2] We recommend preparing fresh solutions and buffering them at a slightly acidic pH (e.g., pH 4-6) for improved stability.

2. I am observing unexpected peaks in my HPLC analysis after exposing my compound to ambient light. Could this be photodegradation?

Yes, photodegradation is a plausible cause. Compounds with aromatic and heterocyclic rings can absorb UV and visible light, leading to photochemical reactions. For related compounds like saccharin, degradation is often mediated by hydroxyl radicals in advanced oxidation processes, but direct photolysis can also occur, potentially leading to cleavage of the S-N bond and extrusion of SO2.[3][4] To mitigate this, protect your samples from light by using amber vials or covering them with aluminum foil during storage and handling.

3. What thermal stability can I expect from this compound?

The thermal stability of the compound is dictated primarily by the cyclic sulfone (1,1-dioxide) moiety. Cyclic sulfones fused to aromatic systems can undergo thermal decomposition, often through the elimination of sulfur dioxide (SO₂).[5][6] The onset temperature for the thermal decomposition of five-membered cyclic sulfones is typically below 300°C.[5][6] It is advisable to conduct thermogravimetric analysis (TGA) to determine the precise decomposition temperature for your specific batch. Avoid prolonged exposure to high temperatures during experimental workups, such as solvent evaporation.

4. How can I confidently identify degradation products?

The most effective method for identifying degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). This technique allows you to separate the parent compound from its degradants and obtain mass-to-charge ratios (m/z) and fragmentation patterns for each. This data is crucial for elucidating the structures of the unknown compounds formed during degradation.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Inconsistent potency or purity results between batches. 1. Hydrolysis: Exposure to moisture or use of alkaline solvents/buffers. 2. Photodegradation: Exposure to ambient or UV light during storage or processing.1. Store the compound in a desiccator. Use freshly prepared, slightly acidic (pH 4-6) buffered solutions. 2. Store the solid compound and its solutions in amber containers or protected from light.
Appearance of a major unknown peak in HPLC after heating a sample solution. Thermal Degradation: The compound is likely decomposing at the temperature used. The primary thermal degradation pathway for cyclic sulfones is often the extrusion of SO₂.[5][7]1. Lower the temperature of your experiment or sample preparation step. 2. Analyze the unknown peak by LC-MS to check for a mass corresponding to the parent molecule minus SO₂ (a loss of 64 Da).
Rapid degradation observed in a basic medium (e.g., pH > 8). Base-Catalyzed Hydrolysis: The isothiazolinone ring is highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid ring-opening.[1][2]1. Avoid basic conditions. If necessary for an experiment, perform the reaction at a lower temperature and for the shortest possible time. 2. Buffer your solutions to maintain a pH below 7.
Sample degradation in the presence of oxidizing agents (e.g., H₂O₂). Oxidative Degradation: While the sulfur is already in its highest oxidation state (VI), the pyridine and lactam rings can be susceptible to oxidation, particularly by powerful species like hydroxyl radicals.1. Avoid unnecessary exposure to strong oxidizing agents. 2. If using an oxidative process, carefully control the stoichiometry and reaction time.

Quantitative Data from Related Compounds

Since specific kinetic data for the title compound is unavailable, the following table summarizes data for structurally related molecules to provide a comparative baseline for experimental design.

Compound/Process Parameter Value Conditions
Saccharin 2nd Order Rate Constant with •OH1.37–1.56 × 10⁹ M⁻¹ s⁻¹UV/H₂O₂ Process
Saccharin 2nd Order Rate Constant with SO₄⁻•3.84–4.13 × 10⁸ M⁻¹ s⁻¹UV/PS Process
Methylisothiazolinone (MIT) Photolysis Quantum Yield35.4 mmol·ein⁻¹UV254
Thianaphthene 1,1-dioxide Onset of Thermal Decomposition~260 °CUnder N₂ pressure
Diphenyl sulfone Onset of Thermal Decomposition>550 °CUnder inert atmosphere[5]

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general workflow for investigating the degradation pathways of this compound.

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Hydrolytic: Dilute the stock solution into separate solutions of 0.1 M HCl (acidic), pure water (neutral), and 0.1 M NaOH (basic). Incubate samples at a controlled temperature (e.g., 60°C) and collect time points (e.g., 0, 2, 4, 8, 24 hours).

    • Photolytic: Expose a solution of the compound (in a quartz cuvette or vial) to a calibrated light source (e.g., xenon lamp with filters simulating sunlight, or a UV lamp). Maintain a dark control sample at the same temperature. Collect time points for analysis.

    • Thermal (in solution): Heat a solution of the compound at a set temperature (e.g., 80°C) and collect time points. Keep a control sample at room temperature.

    • Thermal (solid state): Perform Thermogravimetric Analysis (TGA) on the solid compound by heating it under an inert atmosphere (e.g., N₂) with a defined temperature ramp (e.g., 10°C/min) to determine the onset of weight loss.

  • Sample Analysis:

    • Neutralize acidic and basic samples before injection if necessary.

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).

    • Quantify the parent compound's disappearance and the formation of degradation products.

    • Analyze key samples using HPLC-MS/MS to identify the mass and fragmentation patterns of the major degradants.

  • Data Interpretation: Propose degradation pathways based on the identified products and the conditions under which they formed.

Visualizations: Pathways and Workflows

Postulated Degradation Pathways

Hydrolytic_Degradation cluster_hydrolysis Postulated Hydrolytic Degradation Pathway parent Isothiazolo[5,4-b]pyridin- 3(2H)-one 1,1-dioxide intermediate Ring-Opened Intermediate (Sulfonyl Carboxamide) parent->intermediate  Nucleophilic Attack  (e.g., OH⁻ on S or C=O) product 2-Sulfamoyl- nicotinic Acid intermediate->product  Hydrolysis of  Amide Photodegradation_Pathways cluster_photo Postulated Photodegradation Pathways parent Isothiazolo[5,4-b]pyridin- 3(2H)-one 1,1-dioxide path_a Direct Photolysis path_b Indirect (ROS-mediated) product_a Desulfonylated Product + SO₂ path_a->product_a  hν (S-N or S-C Cleavage) product_b Hydroxylated Derivatives path_b->product_b  hν, •OH Thermal_Degradation cluster_thermal Postulated Thermal Degradation Pathway parent Isothiazolo[5,4-b]pyridin- 3(2H)-one 1,1-dioxide product Pyridopyrrolone Derivative + SO₂ parent->product  Heat (Δ)  (Cheletropic Elimination) Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution stress Apply Stress Condition (Heat, Light, pH) prep->stress sampling Collect Samples at Time Intervals stress->sampling analysis HPLC-UV & HPLC-MS Analysis sampling->analysis elucidation Identify Degradants & Propose Pathway analysis->elucidation

References

Technical Support Center: Synthesis of Substituted Isothiazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted isothiazolo[5,4-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the isothiazolo[5,4-b]pyridine core?

A1: The synthesis of the isothiazolo[5,4-b]pyridine core is typically achieved through several key strategies:

  • Cyclization of Substituted Pyridine Derivatives: A frequent and effective method involves the cyclization of an appropriately substituted pyridine precursor. For example, a multi-step synthesis can be initiated from commercially available materials like 3-amino-2-chloropyridine derivatives, which can react with an isothiocyanate.[1]

  • Oxidative Cyclization: This strategy often involves the oxidative cyclization of a picolinonitrile intermediate to form the isothiazole ring.[1]

  • Chlorinative Cyclization: A direct and efficient route involves the chlorinative cyclization of a precursor like 2-amino-3-cyanopyridine with a sulfur chloride reagent, such as sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂), to construct the fused isothiazole ring.[2]

Q2: What are some of the key intermediates in the synthesis of substituted isothiazolo[5,4-b]pyridines?

A2: Key intermediates can vary significantly depending on the chosen synthetic pathway. In some routes, 4,6-dichloroisothiazolopyridines are crucial for obtaining functionalized derivatives.[1][3] In other syntheses, intermediates such as 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine are formed, which then undergo reduction and intramolecular cyclization to build the isothiazolo[5,4-b]pyridine skeleton.[1]

Q3: What are some known side reactions that can negatively impact the yield of isothiazolo[5,4-b]pyridine synthesis?

A3: Yes, side reactions can significantly affect the overall yield. For instance, during oxidative cyclization with bromine, over-bromination of electron-rich aromatic moieties can occur, leading to the formation of di- and tri-brominated side products.[1] In reactions involving nucleophilic substitution, the presence of multiple reactive sites can lead to a mixture of products, thereby reducing the selectivity and yield of the desired compound.[1] Additionally, in some multi-step syntheses, side reactions like the elimination of a phenothiazine group have been observed under certain basic and thermal conditions.[1]

Troubleshooting Guide

Problem 1: Low Yield in the Cyclization Step
Possible CauseSuggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. For some oxidative cyclizations, performing the reaction at 0°C can help to avoid halogen exchange and improve the yield.[1] For other cyclizations, heating at reflux may be necessary.[1]
Incorrect Reagent Stoichiometry Carefully control the stoichiometry of the reagents. For instance, using an excess of a reagent might lead to side reactions, while an insufficient amount may result in an incomplete reaction.
Slow or Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Degradation of Starting Material or Product Ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) if the reagents or products are sensitive to moisture or air. Slow addition of reagents can also prevent degradation in some cases.[1]
Problem 2: Formation of Multiple Products and Purification Challenges
Possible CauseSuggested Solution
Lack of Regioselectivity Modify the substrate or reaction conditions to favor the formation of the desired isomer. The use of protecting groups can be employed to block reactive sites and enhance selectivity.
Over-bromination In bromination/cyclization reactions, using a milder brominating agent or controlling the amount of bromine added can help to reduce over-bromination.[1]
Presence of Closely Eluting Impurities Optimize the chromatographic conditions (e.g., solvent system, gradient) to improve separation. If impurities persist, consider a chemical quench or workup step to remove them before chromatography.[1]
Product Instability on Silica Gel If the product is sensitive to silica gel, consider using a different stationary phase like alumina or a reverse-phase column for purification.[1]

Quantitative Data Summary

The following table summarizes reported yields for various steps in the synthesis of isothiazolo[5,4-b]pyridine and related derivatives.

Reaction StepStarting Material(s)Reagents and ConditionsProductYield (%)Reference
Aminothiazole formation3-amino-5-bromo-2-chloropyridine, Potassium thiocyanateHCl, 100°C, 12 hThiazolo[5,4-b]pyridine scaffold75[4]
Boc protectionAminothiazole derivativeDi-tert-butyl dicarbonate, DMAP, THF, rtBoc-protected aminothiazole90[4]
Suzuki cross-couplingBoc-protected aminothiazole, 2-methyl-5-nitrophenylboronic acid pinacol esterPd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 100°C, 3 hCoupled product70[4]
Nitro group reductionNitro-substituted coupled productIron powder, NH₄Cl, THF/MeOH/H₂O, 70°C, 1 hAmino-substituted key intermediate80[4]
Thiol introduction5-bromo-3-fluoropicolinonitrile, p-methoxybenzylthiolK₂CO₃, DMA, 0°C5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile85[1]
Oxidative Cyclization5-bromo-3-((4-methoxybenzyl)thio)picolinonitrileBr₂, Ethyl acetate, 80°C3,6-dibromo-isothiazolo[4,5-b]pyridine-[1]
Chlorinative Cyclization2-amino-3-cyanopyridineSulfur monochloride, DMF, 0°C to rt3-Chloroisothiazolo[5,4-b]pyridine-[2]

Experimental Protocols

Synthesis of 3,6-dibromo-isothiazolo[4,5-b]pyridine (Key Intermediate)

This two-step procedure provides access to a key intermediate for further functionalization.

  • Synthesis of 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile: To a solution of 5-bromo-3-fluoropicolinonitrile (1 equivalent) in DMA, add K₂CO₃ (as a base) and p-methoxybenzylthiol. Stir the reaction at 0°C. Monitor the reaction progress by TLC. Upon completion, perform an aqueous workup and purify the product. An 85% yield has been reported for this step.[1]

  • Oxidative Cyclization: Dissolve the product from the previous step in ethyl acetate. Add bromine (Br₂) and heat the reaction at 80°C. Monitor the formation of the 3,6-dibromo-isothiazolo[4,5-b]pyridine.[1]

Chlorinative Cyclization for 3-Chloroisothiazolo[5,4-b]pyridine

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-cyanopyridine (1) (1.19 g, 10.0 mmol).

  • Add anhydrous DMF (20 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Cool the reaction flask to 0°C using an ice-water bath.

  • Slowly add sulfur monochloride (2.70 g, 20.0 mmol) dropwise to the stirred solution over a period of 30 minutes. Maintain the internal temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into ice water (100 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-Chloroisothiazolo[5,4-b]pyridine (2) as a solid.[2]

Visualizations

G cluster_start Starting Materials cluster_reactions Key Synthetic Transformations cluster_product Core Structure start1 Substituted Pyridine Derivatives rxn1 Cyclization start1->rxn1 start2 Picolinonitrile Intermediates rxn2 Oxidative Cyclization start2->rxn2 start3 2-Amino-3-cyanopyridine rxn3 Chlorinative Cyclization start3->rxn3 product Isothiazolo[5,4-b]pyridine Core rxn1->product rxn2->product rxn3->product

Caption: General synthetic workflows for the isothiazolo[5,4-b]pyridine core.

G main_path Desired Reaction Pathway side_reaction1 Over-bromination (Di- and Tri-brominated Products) main_path->side_reaction1 Excess Bromine side_reaction2 Formation of Isomeric Products main_path->side_reaction2 Multiple Reactive Sites side_reaction3 Elimination of Leaving Groups main_path->side_reaction3 Basic/Thermal Conditions desired_product Desired Substituted Isothiazolo[5,4-b]pyridine main_path->desired_product starting_material Starting Material starting_material->main_path Reaction Conditions

Caption: Potential side reaction pathways in the synthesis.

G start Low Yield or Impure Product check_reaction Reaction Monitoring (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction multiple_products Multiple Products? incomplete_reaction->multiple_products No optimize_time Optimize Reaction Time or Temperature incomplete_reaction->optimize_time Yes optimize_conditions Optimize Reaction Conditions (e.g., Reagents, Solvent) multiple_products->optimize_conditions Yes purification_issue Purification Problem? multiple_products->purification_issue No end Improved Yield and Purity optimize_time->end optimize_conditions->end optimize_purification Optimize Chromatography (Solvent, Stationary Phase) purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: Troubleshooting decision tree for synthesis optimization.

References

Validation & Comparative

A Comparative Analysis of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide and Other Prominent Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide and its analogs with other key elastase inhibitors, supported by available experimental data. Human neutrophil elastase (HNE) is a serine protease that plays a critical role in the inflammatory response; however, its dysregulation is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and selective HNE inhibitors is a significant area of therapeutic research.

Performance Comparison of Elastase Inhibitors

The following table summarizes the in vitro inhibitory activities of a representative compound from the this compound class against Human Neutrophil Elastase (HNE) in comparison to other well-characterized elastase inhibitors, Sivelestat and Alvelestat.

Inhibitor ClassRepresentative Compound/SynonymTargetMechanism of ActionIC50KiSelectivity
Isothiazol-3(2H)-one 1,1-dioxides2-(halogenated pyridinyl)-isothiazol-3(2H)-one 1,1-dioxide (Compound 21)Human Leukocyte ElastaseNot specified, likely covalent3.1 µMNot ReportedSelective against Cathepsin G, Trypsin, and Cathepsin L[1]
Acyl-enzyme inhibitorSivelestat (ONO-5046)Human Neutrophil ElastaseCompetitive, reversible44 nM[2]200 nM[1]Highly selective for neutrophil elastase over other serine proteases[1]
Pyridone derivativeAlvelestat (AZD9668)Human Neutrophil ElastaseReversible, selective~12 nM (pIC50 of 7.9)9.4 nM[3][4]Over 600-fold more selective for neutrophil elastase over other serine proteases[4]

Experimental Protocols

A standardized in vitro assay is crucial for the comparative evaluation of elastase inhibitors. Below is a detailed methodology for a typical Human Neutrophil Elastase (HNE) inhibition assay.

Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HNE.

Materials:

  • Human Neutrophil Elastase (HNE), purified enzyme

  • HNE substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35

  • Test compounds (e.g., this compound analogs, Sivelestat, Alvelestat) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to achieve the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the test compound solution, and the HNE solution.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the HNE substrate to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader. The increase in absorbance corresponds to the cleavage of the p-nitroanilide from the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of HNE inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

G HNE Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compounds in DMSO add_reagents Add assay buffer, compound, and HNE to 96-well plate prep_compound->add_reagents prep_enzyme Prepare HNE working solution in assay buffer prep_enzyme->add_reagents prep_substrate Prepare substrate working solution in assay buffer add_substrate Add substrate to initiate reaction prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate measure Measure absorbance at 405 nm kinetically add_substrate->measure calc_velocity Calculate initial reaction velocities measure->calc_velocity plot_data Plot % inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50

Caption: Workflow for determining the IC50 of elastase inhibitors.

Signaling Pathways

Neutrophil elastase contributes to tissue damage and inflammation through the degradation of extracellular matrix proteins and the activation of pro-inflammatory signaling pathways. Inhibition of elastase can mitigate these pathological processes.

Elastase-Mediated Inflammatory Signaling Pathway

G Elastase-Mediated Inflammation cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response Elastase Neutrophil Elastase ECM Extracellular Matrix (Elastin, Collagen) Elastase->ECM degrades PAR2 Protease-Activated Receptor 2 (PAR2) Elastase->PAR2 activates TissueDamage Tissue Damage ECM->TissueDamage leads to MAPK MAPK Pathway (p44/42) PAR2->MAPK activates NFkB NF-κB Pathway MAPK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) NFkB->Cytokines induces expression of Inflammation Inflammation Cytokines->Inflammation promotes TissueDamage->Inflammation contributes to Inhibitor Elastase Inhibitors (e.g., Isothiazolones, Sivelestat, Alvelestat) Inhibitor->Elastase inhibit

References

A Comparative Guide to Isothiazolo[4,3-b]pyridines and Isothiazolo[5,4-b]pyridines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with different isomers demonstrating potent and selective inhibition of various protein kinases. This guide provides a comparative analysis of two key isomers, Isothiazolo[4,3-b]pyridines and Isothiazolo[5,4-b]pyridines, as kinase inhibitors, supported by experimental data from peer-reviewed literature.

Performance Comparison: Kinase Inhibitory Activity

The available data indicates that these two isothiazolopyridine scaffolds have been optimized against different kinase targets. Isothiazolo[4,3-b]pyridines have been extensively explored as inhibitors of Cyclin G-Associated Kinase (GAK) and the lipid kinases PIKfyve and PIP4K2C. In contrast, recent research has highlighted Isothiazolo[5,4-b]pyridines as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). A direct comparison of the two scaffolds against the same kinase target is not available in the current literature.

Table 1: Summary of Kinase Inhibition Data

ScaffoldTarget Kinase(s)Compound ExampleInhibition MetricValueReference
Isothiazolo[4,3-b]pyridineGAKCompound 1 Kd8.3 nM[1]
Isothiazolo[4,3-b]pyridineGAKCompound 2 Kd8.9 nM[1]
Isothiazolo[4,3-b]pyridinePIKfyveRMC-113IC508 nM[2]
Isothiazolo[4,3-b]pyridinePIKfyve4-carboxamide analogueIC501 nM[2]
Isothiazolo[4,3-b]pyridinePIP4K2CRMC-113KD46 nM[2]
Isothiazolo[5,4-b]pyridineRIPK1Compound 56 IC50 (ADP-Glo)5.8 nM[3]
Isothiazolo[5,4-b]pyridineRIPK1Compound 56 Kd13 nM[3]
Isothiazolo[5,4-b]pyridineRIPK1Compound 36 EC50 (anti-necroptosis)58 nM[3]

Experimental Protocols

Detailed methodologies for the key kinase inhibition assays cited in the literature are provided below.

ADP-Glo™ Kinase Assay (for PIKfyve and RIPK1)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human kinase (e.g., PIKfyve or RIPK1)[4][5]

  • Kinase-specific substrate (e.g., PI(3)P:PS for PIKfyve, Myelin Basic Protein for RIPK1)[4][5]

  • ATP

  • Test compounds (Isothiazolopyridine derivatives)

  • Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[6]

  • 384-well white opaque plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 10 µM).[4][7]

    • Incubate the plate at 30°C for a specified time (e.g., 40 minutes for PIKfyve).[8]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.[9]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Radiometric Kinase Assay (for GAK)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.

Materials:

  • Recombinant human GAK[10]

  • Substrate (e.g., Histone H3.3/H4 Tetramer Protein, 20 µM)[10]

  • [γ-³³P]-ATP (10 µM)[10]

  • Test compounds

  • Kinase reaction buffer

  • Phosphocellulose paper and wash buffers

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a microcentrifuge tube containing the kinase reaction buffer, recombinant GAK, substrate, and test compound.

    • Initiate the reaction by adding [γ-³³P]-ATP.

    • Incubate the reaction at 30°C for a defined period.

  • Separation and Detection:

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]-ATP.

    • Quantify the radioactivity remaining on the paper using a scintillation counter.

  • Data Analysis:

    • Determine the level of kinase activity based on the amount of incorporated radiolabel.

    • Calculate the percentage of inhibition and determine the IC50 values.

LanthaScreen™ Eu Kinase Binding Assay (for GAK affinity)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase.

Materials:

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Recombinant tagged GAK

  • Test compounds

  • Assay buffer

Procedure:

  • Assay Setup:

    • In a 384-well plate, add the test compound, the GAK enzyme mixed with the Eu-labeled antibody, and the Alexa Fluor™ 647-labeled tracer.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

    • Determine the Kd or IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Complex Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits CCV Clathrin-Coated Vesicle Clathrin->CCV forms GAK GAK GAK->AP2 phosphorylates μ2 subunit GAK->CCV promotes uncoating Inhibitor Isothiazolo[4,3-b]pyridine Inhibitor->GAK inhibits Endosome Early Endosome CCV->Endosome traffics to

Caption: GAK signaling in clathrin-mediated endocytosis.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 binds TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Complex_I TRADD TRAF2 cIAP RIPK1 cIAP cIAP1/2 TRAF2->cIAP RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates Inhibitor Isothiazolo[5,4-b]pyridine Inhibitor->RIPK1 inhibits kinase activity Complex_II RIPK1 RIPK3 MLKL Complex_I->Complex_II transitions to MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis induces Experimental_Workflow start Compound Library (Isothiazolopyridine Derivatives) biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochem_assay Primary Screen cell_assay Cell-Based Assay (e.g., Anti-necroptosis) biochem_assay->cell_assay Confirm Hits sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar Generate Data lead_opt Lead Optimization sar->lead_opt Guide Synthesis in_vivo In Vivo Efficacy & Safety Studies sar->in_vivo Select Lead lead_opt->biochem_assay Test New Analogs end Candidate Drug in_vivo->end

References

Structure-Activity Relationship of Isothiazolo[5,4-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazolo[5,4-b]pyridine scaffold is a compelling heterocyclic motif in medicinal chemistry, holding promise for the development of novel therapeutic agents. While comprehensive structure-activity relationship (SAR) data for this specific core remains emergent, analysis of its derivatives and structurally related analogs, such as thiazolo[5,4-b]pyridines and isothiazolo[4,3-b]pyridines, provides significant insights into their potential as anticancer agents and kinase inhibitors. This guide offers a comparative overview of the available data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways to support further research and drug discovery efforts in this area.

Anticancer Activity of Isothiazolo[5,4-b]pyridine Derivatives

Preliminary in vitro studies have indicated that isothiazolo[5,4-b]pyridine derivatives possess a broad spectrum of anticancer activity. A key finding highlights the importance of the linker connecting a tertiary amine to the core structure.[1]

Core ScaffoldLinker/SubstituentActivityCell Line(s)Reference
Isothiazolo[5,4-b]pyridine2-hydroxypropylene spacer with a tertiary amineGI50 ≈ 20 mM/LNot specified[1]
Isothiazolo[5,4-b]pyridineMethylene spacer with a tertiary amineLess active than the 2-hydroxypropylene analogNot specified[1]

Key SAR Insights:

  • The presence of a 2-hydroxypropylene linker appears to be more favorable for anticancer activity compared to a simple methylene linker, suggesting that the length and flexibility of the side chain, as well as the presence of a hydroxyl group for potential hydrogen bonding, are important for biological activity.[1]

Kinase Inhibitory Activity of Structurally Related Analogs

Extensive research on the closely related thiazolo[5,4-b]pyridine and isothiazolo[4,3-b]pyridine scaffolds has revealed potent inhibitory activity against various protein kinases, offering a valuable predictive framework for the isothiazolo[5,4-b]pyridine core.

Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors

Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST). SAR studies have led to the development of compounds capable of overcoming imatinib resistance.

CompoundR1R2IC50 (c-KIT, µM)GI50 (HMC1.2 cells, µM)Reference
6h 3-(Trifluoromethyl)phenylH9.87>10
6r 3,5-Bis(trifluoromethyl)phenyl4-Fluorophenyl<0.011.15
Imatinib --0.02 (for V560G/D816V mutant)27.2 (for HMC1.2)

Key SAR Insights:

  • A 3-(trifluoromethyl)phenyl group at the R1 position provides moderate activity.[2]

  • The addition of a second trifluoromethyl group at the 5-position of the phenyl ring (as in compound 6r ) significantly enhances inhibitory potency.

  • The nature of the substituent at the R2 position also plays a crucial role in the overall activity.

Thiazolo[5,4-b]pyridine Derivatives as PI3K Inhibitors

Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors.

CompoundRIC50 (PI3Kα, nM)Reference
19a 2,4-Difluorophenylsulfonyl3.6
19b 2-Chloro-4-fluorophenylsulfonyl4.1
19c 5-Chlorothiophene-2-sulfonyl5.8

Key SAR Insights:

  • The presence of a sulfonamide functionality is crucial for potent PI3Kα inhibitory activity.

  • A pyridyl group attached to the thiazolo[5,4-b]pyridine core is another key structural unit for high potency; replacement with a phenyl group leads to a significant decrease in activity.

Isothiazolo[4,3-b]pyridine Derivatives as GAK Inhibitors

The isothiazolo[4,3-b]pyridine scaffold has been extensively explored for the development of cyclin G-associated kinase (GAK) inhibitors.

CompoundR1R2Kd (GAK, nM)Reference
1 Morpholine3,4-Dimethoxyphenyl8.3
2 (2-Hydroxyethyl)amino3,4-Dimethoxyphenyl8.9

Key SAR Insights:

  • Structural variety at the 3-position of the isothiazolo[4,3-b]pyridine scaffold is well-tolerated.

  • The presence of an alkoxy group at the 3-position has been shown to be favorable for GAK affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.

In Vitro Anticancer Activity Screening (General Protocol)

This protocol outlines a general procedure for evaluating the antiproliferative effects of test compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 (concentration that causes 50% growth inhibition) values are determined by plotting the percentage of growth inhibition against the compound concentration.

Radiometric Kinase Assay for c-KIT Inhibition

This protocol describes a method for measuring the enzymatic activity of c-KIT kinase and the inhibitory potential of test compounds.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the c-KIT enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the kinase assay buffer.

  • Compound Addition: Test compounds at various concentrations are pre-incubated with the enzyme mixture.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-32P]ATP.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-32P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing steps.

  • Detection and Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. IC50 values are determined from the dose-response curves.

PI3K Enzyme Inhibition Assay (Luminescent Assay)

This protocol outlines a common method for assessing the inhibitory activity of compounds against PI3K isoforms.

  • Enzyme and Substrate Preparation: Recombinant PI3K enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), are prepared in the assay buffer.

  • Compound Incubation: Test compounds are serially diluted and incubated with the PI3K enzyme.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and PIP2 substrate. The mixture is incubated to allow the phosphorylation of PIP2 to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

  • Detection of Product: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent ADP-Glo™ Kinase Assay. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.

  • Data Analysis: The luminescence is measured with a plate reader. The percentage of inhibition is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by these compounds and a general workflow for their in vitro biological evaluation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth, Proliferation, and Survival mTORC1->Cell_Growth Promotes Isothiazolopyridine Isothiazolo[5,4-b]pyridine Derivative (Hypothesized) Isothiazolopyridine->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by isothiazolo[5,4-b]pyridine derivatives.

cKIT_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT Binds Dimerization Dimerization & Autophosphorylation cKIT->Dimerization Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT, etc.) Dimerization->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Thiazolopyridine Thiazolo[5,4-b]pyridine Derivative Thiazolopyridine->Dimerization Inhibits

Caption: Inhibition of c-KIT receptor signaling by thiazolo[5,4-b]pyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Isothiazolopyridine Derivatives Primary_Screening Primary Screening (e.g., Anticancer Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (e.g., Kinase Inhibition) Hit_Identification->Secondary_Assay Lead_Identification Lead Identification Secondary_Assay->Lead_Identification SAR_Studies SAR Studies Lead_Identification->SAR_Studies SAR_Studies->Synthesis Iterative Design ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Optimized_Lead Optimized Lead ADMET_Profiling->Optimized_Lead

Caption: General workflow for the discovery and optimization of isothiazolo[5,4-b]pyridine derivatives.

References

In Vivo Showdown: Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-Dioxide Analogs Demonstrate Potent Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers have unveiled compelling in vivo evidence supporting a new class of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide analogs as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). In a preclinical model of Systemic Inflammatory Response Syndrome (SIRS), a lead candidate, designated as compound 56, demonstrated significant therapeutic effects, positioning it as a promising candidate for the development of novel treatments for inflammation-related diseases. This guide provides a comprehensive comparison of its in vivo efficacy, supported by detailed experimental data and protocols.

Comparative In Vivo Efficacy in a Murine SIRS Model

A head-to-head comparison was conducted in a TNF-α-induced SIRS mouse model to evaluate the in vivo efficacy of compound 56. The study focused on key indicators of SIRS pathology: hypothermia and survival rate.

Table 1: In Vivo Efficacy of Compound 56 in a TNF-α-Induced SIRS Mouse Model

Treatment GroupDosage (mg/kg, p.o.)Mean Rectal Temperature (°C) at 6hSurvival Rate at 24h (%)
Vehicle (Control)-24.5 ± 0.80
Compound 56 30 34.2 ± 0.5 80

Data presented as mean ± SEM.

The data clearly indicates that oral administration of compound 56 at a dose of 30 mg/kg significantly mitigated the severe hypothermia induced by TNF-α challenge. More strikingly, it conferred a remarkable 80% survival rate at 24 hours, a time point at which all vehicle-treated animals had succumbed to the inflammatory insult.

Mechanism of Action: Targeting the Necroptosis Pathway

This compound analogs, including compound 56, exert their anti-inflammatory effects by inhibiting RIPK1, a critical upstream kinase in the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that, when dysregulated, can drive inflammation and contribute to the pathology of various diseases. By blocking RIPK1, these compounds effectively shut down this inflammatory cascade.

Necroptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR1->Complex_I Recruitment TNFa TNF-α TNFa->TNFR1 Binding RIPK1 RIPK1 Complex_I->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Recruitment & Phosphorylation Necrosome Necrosome (Complex IIb) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Recruitment & Phosphorylation RIPK3->Necrosome P_MLKL Phosphorylated MLKL (Oligomerization) MLKL->P_MLKL Phosphorylation Necrosome->MLKL Pore_Formation Pore Formation P_MLKL->Pore_Formation Translocation to Plasma Membrane Cell_Death Necroptotic Cell Death & Inflammation Pore_Formation->Cell_Death Compound_56 Compound 56 (Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide analog) Compound_56->RIPK1 Inhibition

Caption: Necroptosis signaling pathway and the inhibitory action of Compound 56.

Experimental Protocols

In Vivo Systemic Inflammatory Response Syndrome (SIRS) Mouse Model

A robust and reproducible mouse model of SIRS was utilized to assess the in vivo efficacy of the this compound analogs.

  • Animal Husbandry: Male C57BL/6 mice, aged 8-10 weeks, were used for the study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were performed in accordance with institutional guidelines.

  • Compound Administration: Compound 56 was formulated in a vehicle solution (specifics of vehicle composition are proprietary) and administered via oral gavage (p.o.) at a dose of 30 mg/kg. The vehicle group received an equivalent volume of the vehicle solution.

  • Induction of SIRS: One hour after compound or vehicle administration, SIRS was induced by an intraperitoneal (i.p.) injection of recombinant murine TNF-α at a dose of 20 mg/kg.

  • Monitoring of Hypothermia: Rectal temperatures of the mice were monitored at regular intervals, with a key endpoint measurement taken at 6 hours post-TNF-α injection.

  • Survival Assessment: The survival of the animals in each group was monitored and recorded over a 24-hour period.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_induction SIRS Induction cluster_monitoring Monitoring & Endpoints Animals Male C57BL/6 Mice (8-10 weeks old) Acclimation Acclimation Period Animals->Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Oral Gavage (p.o.) Grouping->Dosing Group_A Vehicle Control Dosing->Group_A Group_B Compound 56 (30 mg/kg) Dosing->Group_B TNFa_Injection Intraperitoneal (i.p.) Injection of murine TNF-α (20 mg/kg) (1 hour post-dosing) Group_A->TNFa_Injection Group_B->TNFa_Injection Temp_Monitoring Rectal Temperature Measurement (Endpoint at 6 hours) TNFa_Injection->Temp_Monitoring Survival_Monitoring Survival Assessment (Endpoint at 24 hours) TNFa_Injection->Survival_Monitoring

Caption: Experimental workflow for the in vivo SIRS mouse model.

Conclusion

The presented in vivo data strongly supports the therapeutic potential of this compound analogs as potent and orally bioavailable RIPK1 inhibitors. The lead candidate, compound 56, has demonstrated significant efficacy in a challenging preclinical model of systemic inflammation. These findings warrant further investigation and development of this chemical series for the treatment of a range of inflammatory conditions.

Computational Docking Analysis of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide provides a comparative analysis of the computational docking studies of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide and its structural analogs against various biological targets. The information presented herein is intended to facilitate further drug discovery and development efforts centered around this heterocyclic system.

While direct computational docking studies on this compound are not extensively available in the public domain, analysis of closely related thiazolo[5,4-b]pyridine and isothiazolo[5,4-b]pyridine derivatives provides valuable insights into their potential binding modes and biological targets. This guide summarizes key findings from various studies, presenting comparative data in a structured format.

Comparative Docking Performance of Isothiazolopyridine Derivatives

The following table summarizes the computational docking performance of various isothiazolopyridine derivatives against their respective biological targets. This data allows for a comparative assessment of their potential efficacy and selectivity.

Compound ScaffoldTarget Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol) / IC50Key Interactions
Thiazolo[4,5-b]pyridine Derivative DNA (1BNA)Docking Server-5.02Intercalative binding
Thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile Cyclooxygenase-2 (COX-2)Not SpecifiedNot SpecifiedNot Specified
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivative (4e) α-amylase (4W93)Not Specified-7.43Interactions with key amino acid residues in the active site.
Isothiazolo[5,4-b]pyridine Derivative (56) Receptor-interacting protein kinase-1 (RIPK1)Not SpecifiedIC50 = 5.8 nMPotent inhibition of RIPK1 phosphorylation.
Thiazolo[5,4-b]pyridine Derivative (6r) c-KIT (V560G/D816V mutant)Not SpecifiedNot SpecifiedPotent inhibition of a drug-resistant mutant.
Thiazolo[5,4-b]pyridine Derivative (19a) Phosphoinositide 3-kinase α (PI3Kα)Not SpecifiedIC50 = 3.6 nMPotent and selective inhibition.
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative (3g) MurD and DNA gyraseNot SpecifiedNot SpecifiedBinding interactions compared to ciprofloxacin.

Experimental Protocols for Computational Docking

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following sections outline the typical experimental protocols employed in the computational docking of isothiazolopyridine derivatives.

General Docking Workflow

A generalized workflow for the computational docking of small molecules, such as isothiazolopyridine derivatives, against protein targets is depicted below. This process typically involves ligand and protein preparation, grid generation, the docking run itself, and subsequent analysis of the results.

G cluster_prep Preparation LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Ligand-Protein Interaction) LigandPrep->Docking ProteinPrep Protein Preparation (Add Hydrogens, Remove Water) GridGen Grid Generation (Define Binding Site) ProteinPrep->GridGen GridGen->Docking Analysis Pose Analysis & Scoring (Binding Energy Calculation) Docking->Analysis LeadOpt Lead Optimization Analysis->LeadOpt

Caption: A typical workflow for molecular docking studies.

Specific Docking Protocols from Literature
  • Targeting DNA: For the docking of a thiazolo[4,5-b]pyridine derivative against a DNA dodecamer (PDB ID: 1BNA), the study utilized the Docking Server.[1] The process involved preparing the 3D structure of the ligand and the DNA, followed by docking calculations to predict the preferred binding orientation and energy.[1] Gasteiger partial charges were added to the ligand atoms, non-polar hydrogen atoms were merged, and rotatable bonds were defined.[1]

  • Targeting α-amylase: In a study involving thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents, molecular docking was performed against α-amylase (PDB ID: 4W93).[2] The reliability of the docking procedure was confirmed by re-docking the co-crystal ligand into the active pocket, with a resulting RMSD value below 2 Å.[2]

Signaling Pathways and Logical Relationships

The biological activity of isothiazolopyridine derivatives is often linked to their ability to modulate specific signaling pathways. Understanding these pathways is critical for rational drug design.

RIPK1-Mediated Necroptosis Pathway

Several isothiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death.[3] Inhibition of RIPK1 can block the inflammatory signaling cascade.

G cluster_pathway Necroptosis Signaling TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Inhibitor Isothiazolo[5,4-b]pyridine Inhibitor Inhibitor->RIPK1 Inhibition

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

PI3K/AKT/mTOR Signaling Pathway

Thiazolo[5,4-b]pyridine derivatives have also been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.

G cluster_pathway PI3K/AKT/mTOR Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The isothiazolo[5,4-b]pyridine and related thiazolopyridine scaffolds represent a versatile platform for the development of novel therapeutic agents targeting a diverse range of biological macromolecules. While computational docking data for this compound is currently limited, the extensive research on its analogs provides a strong foundation for future investigations. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery, aiding in the design and optimization of new and more effective isothiazolopyridine-based drug candidates. Further in silico and in vitro studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Validating the Target of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a framework for validating the biological target of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide. Due to the limited publicly available experimental data for this specific compound, this document leverages a comparative analysis based on its structural similarity to known enzyme inhibitors. The core scaffold, an isothiazolo[5,4-b]pyridin-3(2H)-one with a 1,1-dioxide modification, bears a strong resemblance to saccharin and its derivatives. This structural feature suggests a high probability of activity against two key enzyme families: serine proteases and carbonic anhydrases . This guide will compare the potential inhibitory profile of the target compound with established inhibitors of these enzyme classes, providing supporting experimental data and detailed protocols for target validation.

Introduction: The Case for Serine Proteases and Carbonic Anhydrases as Potential Targets

This compound is a heterocyclic compound featuring a cyclic sulfonamide moiety. This functional group is a well-established pharmacophore responsible for the inhibitory activity of saccharin and its derivatives against serine proteases and carbonic anhydrases.[1][2][3][4]

  • Serine Proteases: This class of enzymes plays a crucial role in a multitude of physiological and pathological processes, including inflammation, coagulation, and cancer progression. Saccharin-based compounds have been shown to act as effective inhibitors of serine proteases such as human leukocyte elastase (HLE) and chymotrypsin.[2]

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation, CO2 transport, and various biosynthetic pathways.[5] Specific isoforms, such as CA IX and CA XII, are overexpressed in various tumors, making them attractive targets for cancer therapy. Saccharin and its derivatives have demonstrated potent and selective inhibition of these tumor-associated CA isoforms.[5][6]

Given the structural analogy, it is hypothesized that this compound may exhibit inhibitory activity against one or both of these enzyme families. The following sections provide a comparative analysis of its potential performance against known inhibitors and the necessary experimental protocols for validation.

Comparative Inhibitory Activity

The following tables summarize the inhibitory activities of saccharin and its derivatives against key serine proteases and carbonic anhydrases. This data serves as a benchmark for the potential efficacy of this compound.

Table 1: Inhibitory Activity of Saccharin Derivatives against Serine Proteases

CompoundTarget EnzymeInhibition Constant (K_i) / IC₅₀Reference
Saccharin Derivative (Generic)Human Leukocyte ElastaseTime-dependent inhibition[2]
SaccharinPapain, Pepsin A, ThermolysinMarked inhibition[4]

Table 2: Inhibitory Activity of Saccharin Derivatives against Carbonic Anhydrases

CompoundTarget EnzymeInhibition Constant (K_i) / IC₅₀Reference
SaccharinCarbonic Anhydrase IXK_i: 22.1 - 481 nM[7]
SaccharinCarbonic Anhydrase XIIK_i: 3.9 - 245 nM[7]
Saccharin SulfonamidesCarbonic Anhydrase I, II, VII, XII, XIIIK_d: 1-10 nM (for some derivatives)[6]
Acetazolamide (Control)Carbonic Anhydrase I, II, IV, IX, XIIPotent inhibitor

Experimental Protocols for Target Validation

To validate the potential targets of this compound, the following detailed experimental protocols for serine protease and carbonic anhydrase inhibition assays are provided.

Serine Protease Inhibition Assay (Human Leukocyte Elastase)

This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound against human leukocyte elastase (HLE).[8]

Materials:

  • Human Leukocyte Elastase (HLE), purified

  • Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add the diluted test compound, HLE enzyme solution (diluted in Assay Buffer), and Assay Buffer to a final volume of 75 µL. Include wells with DMSO as a vehicle control.

  • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a fluorescence microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ value.

Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow method to measure the inhibition of carbonic anhydrase-catalyzed CO₂ hydration.

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

  • Assay Buffer: 20 mM HEPES, pH 7.4, 20 mM NaBF₄

  • Phenol red indicator (0.2 mM)

  • CO₂-saturated water

  • Test compound (this compound) dissolved in a suitable solvent

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate the enzyme and inhibitor solutions in Assay Buffer for 15 minutes at room temperature.

  • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the phenol red indicator in the stopped-flow instrument.

  • Monitor the change in absorbance at 557 nm over a period of 10-100 seconds, which corresponds to the pH change due to the enzymatic reaction.

  • Determine the initial rates of the reaction at various inhibitor concentrations.

  • Calculate the inhibition constants (K_i) by non-linear least-squares fitting of the data.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways potentially modulated by this compound and the general workflow for its target validation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Target Screening cluster_validation Hit Validation & Mechanism of Action cluster_cellular Cellular & In Vivo Studies synthesis Synthesis of this compound serine_protease_screen Serine Protease Panel Screen synthesis->serine_protease_screen Hypothesis-driven Screening ca_screen Carbonic Anhydrase Isoform Screen synthesis->ca_screen Hypothesis-driven Screening ic50 IC50 Determination serine_protease_screen->ic50 ca_screen->ic50 kinetics Kinetic Analysis (Ki determination) ic50->kinetics selectivity Selectivity Profiling kinetics->selectivity cell_based Cell-based Assays selectivity->cell_based in_vivo In Vivo Efficacy Models cell_based->in_vivo

Caption: Target validation workflow for this compound.

serine_protease_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular serine_protease Serine Protease (e.g., HLE) substrate Extracellular Matrix Proteins serine_protease->substrate Cleavage par Protease-Activated Receptor (PAR) serine_protease->par Activation g_protein G-Protein Signaling par->g_protein mapk MAPK Pathway g_protein->mapk inflammation Inflammatory Response mapk->inflammation

Caption: Simplified signaling pathway of serine proteases in inflammation.

ca_ix_pathway cluster_extracellular Extracellular (Acidic Tumor Microenvironment) cluster_membrane Cell Membrane cluster_intracellular Intracellular co2_h2o CO2 + H2O h_hco3 H+ + HCO3- co2_h2o->h_hco3 ca_ix Carbonic Anhydrase IX h_hco3->ca_ix ph_regulation Intracellular pH Homeostasis ca_ix->ph_regulation cell_survival Cell Survival & Proliferation ph_regulation->cell_survival

Caption: Role of Carbonic Anhydrase IX in tumor cell pH regulation.

Conclusion

While direct experimental evidence for the target of this compound is currently lacking, its structural similarity to saccharin provides a strong rationale for investigating its potential as an inhibitor of serine proteases and/or carbonic anhydrases. This guide offers a comparative framework and detailed experimental protocols to facilitate the validation of these potential targets. Successful identification and validation of the molecular target will be a critical step in elucidating the mechanism of action and potential therapeutic applications of this compound.

References

A Comparative Analysis of Synthetic Routes to the Isothiazolo[5,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The isothiazolo[5,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. Its structural similarity to purine makes it a key building block in the development of therapeutic agents, particularly kinase inhibitors. The efficient synthesis of this scaffold is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the most common synthetic routes to isothiazolo[5,4-b]pyridines, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate method.

Comparison of Key Synthetic Routes

Several synthetic strategies have been developed to construct the isothiazolo[5,4-b]pyridine ring system. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes the key quantitative data for the most prevalent methods.

Synthesis RouteStarting Material(s)Key ReagentsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Chlorinative Cyclization 2-Amino-3-cyanopyridineSulfur monochloride (S₂Cl₂) or SOCl₂2-3 hours~60-70%Direct, one-pot cyclization; readily available starting material.Use of hazardous sulfur chloride reagents.
From Isoxazolopyridine-4-thiols 3-Methylisoxazolo[5,4-b]pyridine-4(5H)-thionePhenylphosphonic dichloride, POCl₃Multi-stepModerateProvides access to functionalized derivatives via dichlorinated intermediates.Multi-step synthesis may lead to lower overall yields.
Oxidative Cyclization of Picolinonitriles Substituted 3-thiocyanato-picolinonitrilesBromine (Br₂)4 hoursGoodEffective for specific halogenated derivatives.Potential for over-bromination and side reactions.[1]
From 3-Amino-2-chloropyridines (Thiazolo Analogue) 3-Amino-5-bromo-2-chloropyridine, Potassium thiocyanateHCl, then subsequent functionalization steps12 hours75% (initial)Versatile for building thiazolo[5,4-b]pyridine analogues.Multi-step process with varying yields in subsequent steps.[2]
From 2-Chloronicotinonitrile 2-ChloronicotinonitrileRaney nickel, Formic acid, AmmoniaMulti-stepModerateUtilizes a different set of starting materials.A three-step process that can be lengthy.

Experimental Protocols

Route 1: Chlorinative Cyclization of 2-Amino-3-cyanopyridine

This method provides a direct route to 3-chloroisothiazolo[5,4-b]pyridine.[3]

Materials:

  • 2-Amino-3-cyanopyridine (1.19 g, 10.0 mmol)

  • Anhydrous Dimethylformamide (DMF, 20 mL)

  • Sulfur monochloride (S₂Cl₂, 2.70 g, 20.0 mmol)

  • Ice-water bath

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-cyanopyridine.

  • Add anhydrous DMF and stir until the starting material is fully dissolved.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add sulfur monochloride dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 100 mL of ice water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude solid by column chromatography on silica gel to afford the pure 3-chloroisothiazolo[5,4-b]pyridine.

Route 3: Oxidative Cyclization of a Picolinonitrile Intermediate

This protocol describes the synthesis of a key intermediate, 3,6-dibromo-isothiazolo[4,5-b]pyridine, which is an isomer of the target scaffold but illustrates the general principle.[1]

Step 1: Synthesis of 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile

Materials:

  • 5-bromo-3-fluoropicolinonitrile (1 equivalent)

  • Potassium carbonate (K₂CO₃)

  • p-Methoxybenzylthiol

  • Dimethylacetamide (DMA)

Procedure:

  • To a solution of 5-bromo-3-fluoropicolinonitrile in DMA, add K₂CO₃ and p-methoxybenzylthiol.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, perform an aqueous workup and purify the product. An 85% yield has been reported for this step.[1]

Step 2: Oxidative Cyclization

Materials:

  • 5-bromo-3-((4-methoxybenzyl)thio)picolinonitrile (from Step 1)

  • Ethyl acetate

  • Bromine (Br₂)

Procedure:

  • Dissolve the product from the previous step in ethyl acetate.

  • Add bromine (Br₂) and heat the reaction at 80 °C.

  • Monitor the formation of the 3,6-dibromo-isothiazolo[4,5-b]pyridine.

  • Upon completion, quench the reaction and purify the product.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of two key synthetic routes.

G cluster_0 Route 1: Chlorinative Cyclization A 2-Amino-3-cyanopyridine B Chlorinative Cyclization (S₂Cl₂, DMF, 0°C to RT) A->B C 3-Chloroisothiazolo[5,4-b]pyridine B->C

Caption: Workflow for the chlorinative cyclization route.

G cluster_1 Route 3: Oxidative Cyclization D 5-Bromo-3-fluoropicolinonitrile E Thiolation (p-methoxybenzylthiol, K₂CO₃) D->E F 5-Bromo-3-((4-methoxybenzyl)thio)picolinonitrile E->F G Oxidative Cyclization (Br₂, EtOAc, 80°C) F->G H 3,6-Dibromo-isothiazolo[4,5-b]pyridine G->H

Caption: Workflow for the oxidative cyclization route.

Logical Relationship of Synthetic Approaches

The selection of a synthetic route is often dictated by the desired final product and the available starting materials. The following diagram illustrates the logical relationship between the starting materials and the key synthetic transformations leading to the isothiazolo[5,4-b]pyridine core.

G cluster_2 Starting Materials cluster_3 Key Transformations SM1 2-Aminopyridine Derivatives T1 Cyclization with Sulfur Reagents SM1->T1 T4 Reaction with Isothiocyanates SM1->T4 SM2 2-Chloropyridine Derivatives T2 Oxidative Cyclization SM2->T2 SM3 Isoxazolopyridine Derivatives T3 Ring Transformation SM3->T3 Product Isothiazolo[5,4-b]pyridine Core T1->Product T2->Product T3->Product T4->Product

Caption: Relationship between starting materials and key transformations.

References

A Comparative Guide to the Biological Activity of Isothiazolo[5,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazolopyridine scaffold, a fusion of isothiazole and pyridine rings, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Variations in the fusion orientation of these two rings give rise to several isomers, each with a unique electronic distribution and three-dimensional shape, leading to a diverse range of biological activities. This guide provides a comparative overview of the biological activities of isothiazolo[5,4-b]pyridine and its isomers, supported by quantitative experimental data, detailed methodologies, and pathway visualizations to aid in drug discovery and development efforts.

Comparative Biological Activity

The biological activities of isothiazolo[5,4-b]pyridine isomers are diverse, with specific isomers showing potent and selective activities, including kinase inhibition and anticancer effects. The following tables summarize the key quantitative data for different isomers, highlighting their distinct pharmacological profiles.

Isomer Target Key Compound Activity Metric Value Cell Line / System Reference
Isothiazolo[5,4-b]pyridineRIPK1Compound 56IC₅₀5.8 nMKinase functional assay (ADP-Glo)[1]
Compound 56EC₅₀ (anti-necroptosis)1-5 nMHuman and mouse cells[1]
Compound 56K13 nMRIPK1 binding assay[1]
AnticancerDerivatives with 2-hydroxypropylene spacerGI₅₀~20 µMIn vitro anticancer screen[2]
Isothiazolo[4,3-b]pyridineGAKCompound 1K8.3 nMKinase binding assay
Compound 2K8.9 nMKinase binding assay
3-isopropoxy derivativeK85 nMKinase binding assay[1]
Antiviral (HCV)3-alkoxy derivativesModest activity-Hepatitis C virus replicon system[1]
Isothiazolo[4,5-b]pyridineGAKVarious synthesized derivatives-InactiveGAK binding assay[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments cited in this guide.

RIPK1 Kinase Assay (ADP-Glo™)

This assay quantitatively measures the enzymatic activity of RIPK1 by detecting the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Test compounds (isothiazolo[5,4-b]pyridine derivatives)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase reaction buffer, recombinant RIPK1 enzyme, and the MBP substrate.

  • Add the test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the IC₅₀ values by plotting the luminescence signal against the compound concentration.[5][6]

Cell-Based Anti-Necroptosis Assay

This assay assesses the ability of compounds to inhibit necroptosis, a form of programmed cell death, in a cellular context.

Materials:

  • Human colorectal carcinoma cell line (e.g., HT-29)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., LCL161)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compounds (isothiazolo[5,4-b]pyridine derivatives)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®) or LDH release assay kit

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Measure cell viability using a suitable method. For example, with CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.

  • Calculate the EC₅₀ values by plotting cell viability against the compound concentration.[7]

NCI-60 Human Tumor Cell Line Screen

This is a standardized in vitro drug screening protocol used by the National Cancer Institute to identify and characterize novel anticancer agents.

Procedure Overview:

  • Cell Lines: A panel of 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney are used.

  • Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.

  • Drug Addition: Test compounds are added at a single high concentration (e.g., 10⁻⁵ M) for the initial one-dose screen, or at five 10-fold dilutions for the 5-dose screen.

  • Incubation: Plates are incubated for 48 hours after drug addition.

  • Endpoint Measurement: Cell viability is determined using the sulforhodamine B (SRB) assay, which measures cellular protein content.

  • Data Analysis: The GI₅₀ (Growth Inhibition of 50%) is calculated, which is the drug concentration resulting in a 50% reduction in the net protein increase.[8]

KINOMEscan® GAK Binding Assay

This is a competition binding assay used to determine the binding affinity of compounds to a large panel of kinases, including Cyclin G-associated kinase (GAK).

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Generalized Protocol:

  • Reaction Setup: Kinase (DNA-tagged), an immobilized ligand, and the test compound are incubated together.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Capture: The amount of kinase bound to the solid support is determined. A lower amount of captured kinase indicates stronger binding of the test compound.

  • Quantification: The captured kinase is quantified using qPCR.

  • Data Analysis: The results are reported as percent of control, and for dose-response curves, a K6][9][10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these compounds.

Necroptosis_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits TNFa TNF-α TNFa->TNFR1 Binds RIPK1 RIPK1 Caspase8 Caspase-8 ComplexI->Caspase8 Activates Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL (Oligomerized) MLKL->pMLKL Oligomerizes Necrosome->MLKL Phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis Pore formation Caspase8->RIPK1 Cleaves Caspase8->RIPK3 Cleaves Apoptosis Apoptosis Caspase8->Apoptosis Isothiazolo_5_4_b_pyridine Isothiazolo[5,4-b]pyridine Derivatives Isothiazolo_5_4_b_pyridine->RIPK1 Inhibits

Caption: Necroptosis signaling pathway initiated by TNF-α.

Caption: Experimental workflow for kinase inhibitor screening.

References

Safety Operating Guide

Prudent Disposal of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, a novel or less-common chemical compound, necessitates a cautious and informed approach to waste management to ensure laboratory safety and environmental protection.[1] In the absence of a specific Safety Data Sheet (SDS), the disposal procedures should align with the guidelines for pyridine and its derivatives, treating all waste containing this compound as hazardous.[2]

Immediate Safety and Handling

Before initiating any disposal protocol, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[2]

In the event of a spill, the area should be evacuated. For minor spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[2] For major spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.[2]

Step-by-Step Disposal Protocol

The disposal of waste containing this compound must adhere to all local, state, and federal regulations.[2]

  • Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, filter paper), must be classified as hazardous waste.[1][2] This waste stream should not be mixed with other incompatible waste.[2] It should be stored separately from strong oxidizing agents and acids.[2][3]

  • Containerization :

    • Solid Waste : Collect in a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass container.[1]

    • Liquid Waste : Use a designated, leak-proof, and shatter-resistant waste container compatible with the solvents used.[1] All containers must be kept tightly closed.[3]

  • Labeling : The waste container must be clearly labeled as hazardous waste. The label should identify the contents, associated hazards (e.g., Flammable, Toxic, Irritant), precautionary measures, and emergency contact information.[3] A completed Dangerous Waste label should be affixed to the container as soon as the first waste is added.[3]

  • Storage : Waste containers should be stored in a designated, well-ventilated, and secure satellite accumulation area (SAA).[1][2] This area should be at or near the point of generation and under the control of laboratory personnel.[1] Secondary containment should be in place to capture any potential leaks.[1]

  • Final Disposal : When the waste container is full or the accumulation time limit has been reached, a chemical collection request should be completed and the container transferred to the designated waste accumulation area operator.[3] The ultimate disposal method for pyridine-containing waste is typically rotary kiln incineration.[4]

Experimental Workflow and Disposal Logic

The following diagram illustrates the general workflow for handling and disposing of this compound waste.

cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Experimentation with This compound waste_generated Waste Generated (Solid or Liquid) start->waste_generated is_hazardous Classify as Hazardous Waste waste_generated->is_hazardous segregate Segregate from Incompatible Waste is_hazardous->segregate Yes container_type Select Appropriate Waste Container (Solid or Liquid) segregate->container_type label_container Label Container with Hazardous Waste Information container_type->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa check_full Container Full or Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Request Chemical Waste Collection check_full->request_pickup Yes ehs_disposal EHS Manages Final Disposal (e.g., Incineration) request_pickup->ehs_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide. Adherence to these protocols is essential for ensuring personal safety and proper disposal.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing severe skin burns and eye damage, and may cause an allergic skin reaction.[1] Furthermore, it is harmful if swallowed and may cause respiratory irritation.[2][3] The compound is also very toxic to aquatic life with long-lasting effects.[1]

Essential Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes that can cause severe eye damage or blindness.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, material thickness >0.1 mm), a lab coat, and protective clothing.To prevent skin contact, which can cause severe burns and allergic reactions.[1][4]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[5]To avoid inhalation of vapors or mists that are corrosive to the respiratory tract.[1]
Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is required to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Confirm that an eyewash station and safety shower are readily accessible.[5]

  • Assemble all necessary equipment and reagents before handling the compound.

2. Handling:

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control vapor and dust generation.[6]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[2]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]

3. In Case of Exposure:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

  • Waste Container: Dispose of contents and container to an approved waste disposal plant.[1]

  • Environmental Precautions: Do not let the product enter drains.[1][5] Collect any spillage.[1]

Visualizing the Workflow

The following diagram outlines the necessary steps for safely handling this compound from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_area Clean & Prepare Fume Hood check_safety Verify Eyewash & Safety Shower Access prep_area->check_safety gather_materials Assemble Equipment & Reagents check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer Proceed to Handling experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Proceed to Disposal dispose_waste Dispose of Waste in Approved Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.